molecular formula C21H24F2N6O3S B12414009 Deshydroxyethoxy Ticagrelor-d7

Deshydroxyethoxy Ticagrelor-d7

Cat. No.: B12414009
M. Wt: 485.6 g/mol
InChI Key: XYLIQTKEYHWYGG-KBABNUDRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deshydroxyethoxy Ticagrelor-d7 is a useful research compound. Its molecular formula is C21H24F2N6O3S and its molecular weight is 485.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H24F2N6O3S

Molecular Weight

485.6 g/mol

IUPAC Name

(1S,2R,3S,4R)-4-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1,2,3-triol

InChI

InChI=1S/C21H24F2N6O3S/c1-2-5-33-21-25-19(24-13-7-10(13)9-3-4-11(22)12(23)6-9)16-20(26-21)29(28-27-16)14-8-15(30)18(32)17(14)31/h3-4,6,10,13-15,17-18,30-32H,2,5,7-8H2,1H3,(H,24,25,26)/t10-,13+,14+,15-,17-,18+/m0/s1/i1D3,2D2,5D2

InChI Key

XYLIQTKEYHWYGG-KBABNUDRSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)O)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F

Canonical SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)O)NC4CC4C5=CC(=C(C=C5)F)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Deshydroxyethoxy Ticagrelor-d7 for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Deshydroxyethoxy Ticagrelor-d7 is a stable, isotopically labeled form of Deshydroxyethoxy Ticagrelor (B1683153), the major active metabolite of the antiplatelet drug Ticagrelor.[1][2][3][4] Also known as AR-C124910XX-d7, this deuterated analog serves as an indispensable internal standard for the quantitative analysis of Ticagrelor and its metabolites in complex biological matrices.[2][3][5] Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is critical for accurate pharmacokinetic and drug metabolism studies, ensuring the reliability of bioanalytical data.[1][2][5]

Chemical and Physical Properties

This compound is a white to off-white solid.[6] The incorporation of seven deuterium (B1214612) atoms on the propylthio side chain results in a higher molecular weight compared to its non-labeled counterpart, which allows for its differentiation in mass spectrometric analysis.[6][7]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Synonyms AR-C124910XX-d7, (1S,2R,3S,4R)-4-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl) amino)-5-((propyl-d7)thio)-3H-[1][2][8]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2,3-triol[6][7]
Molecular Formula C₂₁H₁₇D₇F₂N₆O₃S[6]
Molecular Weight 485.56 g/mol [6]
Exact Mass 485.20380337 Da[7]
Appearance White To Off-White Solid[6]
Unlabeled CAS Number 220347-05-7

Metabolic Pathway of Ticagrelor

Ticagrelor is a direct-acting P2Y12 receptor antagonist that does not require metabolic activation to exert its antiplatelet effect.[9][10][11] However, it is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to form its active metabolite, Deshydroxyethoxy Ticagrelor (AR-C124910XX).[9][10][12] This metabolite is equipotent to the parent drug. The metabolic pathway involves the O-deethylation of the hydroxyethoxy side chain of Ticagrelor.

Ticagrelor Metabolic Pathway Ticagrelor Ticagrelor Metabolite Deshydroxyethoxy Ticagrelor (AR-C124910XX) Ticagrelor->Metabolite Pathway O-deethylation Enzyme CYP3A4/5 Bioanalytical Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

References

Deshydroxyethoxy Ticagrelor-d7 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Deshydroxyethoxy Ticagrelor-d7

Introduction

This compound is the stable isotope-labeled form of Deshydroxyethoxy Ticagrelor, the only active metabolite of the antiplatelet drug, Ticagrelor.[1][2] Ticagrelor is a direct-acting, reversible P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[3][4] The parent drug, Ticagrelor, does not require metabolic activation to exert its therapeutic effect.[1]

The "-d7" designation signifies that seven hydrogen atoms on the propylthio side chain have been replaced with deuterium. This isotopic labeling makes this compound an ideal internal standard for bioanalytical studies.[2][5] Its near-identical chemical and physical properties to the endogenous metabolite, combined with its distinct mass, allow for precise quantification in complex biological matrices using mass spectrometry-based methods like Liquid Chromatography-Mass Spectrometry (LC-MS).[2] This guide provides a comprehensive overview of its chemical structure, properties, and application for researchers and drug development professionals.

Chemical Structure and Properties

This compound, also known by its synonym AR-C 124910XX-d7, is structurally analogous to the active metabolite of Ticagrelor, with the key difference being the isotopic labeling of the propyl group.[6][7]

Chemical Identity
IdentifierValue
IUPAC Name (1S,2R,3S,4R)-4-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1,2,3-triol[6]
Synonyms AR-C 124910XX-d7[6][7][8][9]
CAS Number 220347-05-7 (Unlabeled)[7][8][10]
Molecular Formula C₂₁H₁₇D₇F₂N₆O₃S[7][8][10][11][12]
Physicochemical Properties
PropertyValue
Molecular Weight 485.56 g/mol [7][8][9][10][11]
Exact Mass 485.20380337 Da[6]
Appearance White to Off-White Solid[10]
Purity >95% (as determined by HPLC)[8]
Isotopic Enrichment >95%[8]
Storage Conditions -20°C or 2-8°C in a well-closed container[8][12]

Metabolic Context and Relationship

Ticagrelor is extensively metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4) enzymes, to form its active metabolite, AR-C124910XX (Deshydroxyethoxy Ticagrelor).[1][13] This metabolite is pharmacologically active, exhibiting antiplatelet effects comparable to the parent drug.[1] this compound is the synthetically produced, deuterated version of this natural metabolite, designed for use as an analytical standard.

Metabolic_Relationship Ticagrelor Ticagrelor (Parent Drug) Metabolite AR-C124910XX (Active Metabolite) Ticagrelor->Metabolite CYP3A4 Metabolism (in vivo) Standard This compound (Internal Standard) Metabolite->Standard Isotopic Labeling (in vitro synthesis)

Fig. 1: Relationship of Ticagrelor to its metabolite and labeled standard.

Mechanism of Action of Parent Compound

Both Ticagrelor and its active metabolite, Deshydroxyethoxy Ticagrelor, exert their antiplatelet effect by acting as reversible, allosteric antagonists of the P2Y12 receptor on platelets.[4] Adenosine diphosphate (B83284) (ADP) binding to this receptor is a critical step in platelet activation and aggregation. By blocking the receptor, Ticagrelor and its metabolite prevent the conformational change that leads to thrombus formation.

P2Y12_Pathway cluster_platelet Platelet Surface P2Y12 P2Y12 Receptor Activation Platelet Activation & Aggregation P2Y12->Activation Initiates ADP ADP ADP->P2Y12 Binds Ticagrelor Ticagrelor or AR-C124910XX Ticagrelor->P2Y12 Blocks

Fig. 2: Inhibition of the P2Y12 signaling pathway by Ticagrelor.

Experimental Protocols and Analytical Use

This compound is exclusively used as an internal standard in quantitative bioanalysis to determine the concentration of Ticagrelor and its active metabolite in biological samples, most commonly plasma.

Representative Bioanalytical Workflow (LC-MS/MS)

The protocol below is a representative example of a workflow for the quantification of Ticagrelor and its metabolites in human plasma.

  • Sample Preparation :

    • Thaw human plasma samples and vortex.

    • Aliquot 100 µL of plasma into a microcentrifuge tube.

    • Add 10 µL of this compound solution (the internal standard) at a known concentration.

    • Vortex briefly to mix.

  • Protein Precipitation/Extraction :

    • Add 300 µL of a protein precipitation agent (e.g., acetonitrile (B52724) or methanol).

    • Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean vial for analysis.

  • LC-MS/MS Analysis :

    • Inject a small volume (e.g., 5-10 µL) of the supernatant onto a reverse-phase HPLC column (e.g., C18).

    • Elute the analytes using a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect and quantify the parent drug, its metabolite, and the d7-labeled internal standard using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis :

    • Calculate the peak area ratio of the analyte to the internal standard (this compound).

    • Determine the concentration of the analyte in the unknown samples by comparing this ratio to a standard curve generated from samples with known concentrations.

Experimental_Workflow Start Start: Human Plasma Sample Spike Spike with This compound (Internal Standard) Start->Spike Extract Protein Precipitation (e.g., with Acetonitrile) Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Analyze LC-MS/MS Analysis (MRM Mode) Centrifuge->Analyze Quantify Data Processing: Calculate Peak Area Ratios & Quantify Analyze->Quantify End End: Final Concentration Quantify->End

Fig. 3: Typical experimental workflow for bioanalysis using the standard.

Conclusion

This compound is an indispensable tool for pharmaceutical research, particularly in the fields of pharmacokinetics and bioequivalence. Its use as an internal standard ensures the accuracy, precision, and reliability of analytical methods designed to quantify Ticagrelor and its active metabolite. This technical guide provides the core chemical, metabolic, and analytical information required by scientists working with this critical reagent.

References

A Technical Guide to the Synthesis and Characterization of Deshydroxyethoxy Ticagrelor-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis and characterization of Deshydroxyethoxy Ticagrelor-d7, a deuterated analog of a major active metabolite of the antiplatelet drug Ticagrelor (B1683153). This isotopically labeled compound is a critical tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative bioanalysis.

Introduction

Deshydroxyethoxy Ticagrelor, also known as AR-C124910XX, is the primary active metabolite of Ticagrelor.[1][2] It is formed in vivo through O-deethylation of the parent drug.[2] The deuterated version, this compound, is utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to ensure accurate quantification of Ticagrelor and its metabolite in biological matrices.[3] The stable isotope label minimizes variability during sample preparation and analysis. This guide outlines a proposed synthetic pathway and details the characterization methods for this important research compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular FormulaC₂₁H₁₇D₇F₂N₆O₃S[4][5][6][7]
Molecular Weight485.56 g/mol [4][6][7][8]
AppearanceWhite to Off-White Solid[4]
Purity (by HPLC)>95%[8]
Isotopic Enrichment>95%[8]
Storage Conditions-20°C[8]

Proposed Synthesis

A potential precursor for this synthesis is the chlorinated intermediate, 2-(((3aR,4S,6R,6aS)-6-(7-chloro-5-(propylthio)-3H-[1][3][4]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1][4]dioxol-4-yl)oxy)ethanol, which is a known intermediate in Ticagrelor synthesis.[6] The synthesis of this compound would likely involve the substitution of the chloro group with a deuterated propanethiol, followed by deprotection of the diol.

A proposed synthetic workflow is illustrated in the following diagram:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Synthetic Steps cluster_purification Purification cluster_product Final Product Chlorinated_Ticagrelor_Intermediate Chlorinated Ticagrelor Intermediate Nucleophilic_Substitution Nucleophilic Substitution Chlorinated_Ticagrelor_Intermediate->Nucleophilic_Substitution d7_Propanethiol Propanethiol-d7 d7_Propanethiol->Nucleophilic_Substitution Deprotection Acidic Deprotection Nucleophilic_Substitution->Deprotection Chromatography Column Chromatography Deprotection->Chromatography Final_Product This compound Chromatography->Final_Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Proposed Synthesis

Step 1: Nucleophilic Substitution

  • To a solution of the chlorinated Ticagrelor intermediate in a suitable aprotic solvent (e.g., acetonitrile), add propanethiol-d7 and a non-nucleophilic base (e.g., diisopropylethylamine).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the deuterated intermediate.

Step 2: Deprotection

  • Dissolve the purified intermediate from Step 1 in a mixture of a suitable organic solvent (e.g., methanol) and aqueous acid (e.g., hydrochloric acid).

  • Stir the reaction mixture at room temperature and monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by preparative high-performance liquid chromatography (HPLC) to obtain this compound of high purity.

Characterization

The identity and purity of the synthesized this compound are confirmed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

Purity is typically assessed by reverse-phase HPLC. A summary of typical HPLC conditions is provided in Table 2.

ParameterCondition
Column C18 reverse-phase (e.g., 2.1 x 100 mm, 2.2 µm)[1]
Mobile Phase Gradient of acetonitrile (B52724) and water with 0.1% formic acid[1]
Flow Rate 0.5 mL/min[9]
Detection UV at 254 nm
Expected Purity >95%[8]
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the target compound. The d7-label will result in a 7-unit mass shift compared to the unlabeled analog.

The characterization workflow is depicted in the following diagram:

Characterization_Workflow Synthesized_Product Synthesized Deshydroxyethoxy Ticagrelor-d7 HPLC HPLC Analysis Synthesized_Product->HPLC LC_MS LC-MS/MS Analysis Synthesized_Product->LC_MS NMR NMR Spectroscopy Synthesized_Product->NMR Purity_Assessment Purity >95% HPLC->Purity_Assessment Identity_Confirmation Molecular Weight and Fragmentation Confirmation LC_MS->Identity_Confirmation Structure_Elucidation Structural Confirmation NMR->Structure_Elucidation

References

Deshydroxyethoxy Ticagrelor-d7: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Deshydroxyethoxy Ticagrelor-d7, a deuterated analog of a key active metabolite of the antiplatelet drug Ticagrelor. This document outlines its chemical properties, provides a detailed analytical methodology for its quantification, and illustrates its metabolic context.

Certificate of Analysis: Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, compiled from various certificates of analysis and product information sheets.

Table 1: General Properties

PropertyValue
Chemical Name(1S,2R,3S,4R)-4-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-((propyl-d7)thio)-3H-[1][2]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2,3-triol
SynonymsAR-C 124910XX-d7
Molecular FormulaC₂₁H₁₇D₇F₂N₆O₃S
Molecular Weight485.56 g/mol
AppearanceWhite to Off-White Solid
Storage Conditions2-8 °C in a well-closed container

Table 2: Analytical Data

TestSpecification
Chromatographic Purity (by HPLC)>95%
Isotopic Enrichment>95%
¹H-NMRConforms to structure
Mass SpectrometryConforms to structure
SolubilitySoluble in DMSO, Methanol

Experimental Protocols

This compound is primarily used as an internal standard in pharmacokinetic and metabolic studies of Ticagrelor. The following is a representative experimental protocol for the quantification of Deshydroxyethoxy Ticagrelor using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a common application for its deuterated analog.

Quantification of Deshydroxyethoxy Ticagrelor in Human Plasma using HPLC-MS/MS

This method outlines the simultaneous quantification of Ticagrelor and its active metabolite, Deshydroxyethoxy Ticagrelor, where this compound would be used as an internal standard.

2.1.1. Materials and Reagents

  • Reference standards of Ticagrelor and Deshydroxyethoxy Ticagrelor

  • Internal Standard: this compound

  • Human plasma (with K₂-EDTA as anticoagulant)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

2.1.2. Instrumentation

  • HPLC system with a binary pump and autosampler

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

2.1.3. Chromatographic Conditions

  • Column: Eclipse XDB-C8, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Gradient: Binary

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

  • Run Time: Approximately 3.0 minutes

2.1.4. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Ticagrelor: (Specific parent and product ions)

    • Deshydroxyethoxy Ticagrelor: (Specific parent and product ions)

    • This compound: (Specific parent and product ions, shifted due to deuteration)

2.1.5. Sample Preparation

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (this compound in methanol).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to an HPLC vial for analysis.

2.1.6. Method Validation The method should be validated according to ICH guidelines for bioanalytical method validation, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Mandatory Visualizations

Metabolic Pathway of Ticagrelor

Ticagrelor is a direct-acting P2Y12 receptor antagonist that does not require metabolic activation to exert its antiplatelet effect. However, it is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to form an active metabolite, Deshydroxyethoxy Ticagrelor (AR-C124910XX). This metabolite is also a potent P2Y12 receptor antagonist and contributes to the overall antiplatelet activity of the drug.

Ticagrelor Metabolic Pathway Ticagrelor Ticagrelor Metabolite Deshydroxyethoxy Ticagrelor (AR-C124910XX) Ticagrelor->Metabolite Hepatic Metabolism CYP3A4 CYP3A4 (Primary Enzyme) CYP3A4->Ticagrelor

Figure 1: Metabolic conversion of Ticagrelor.
Experimental Workflow for Plasma Analysis

The following diagram illustrates the key steps in the experimental workflow for the quantification of Deshydroxyethoxy Ticagrelor in a plasma sample using an internal standard.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma Plasma Sample IS_Addition Add Internal Standard (this compound) Plasma->IS_Addition Protein_Precipitation Protein Precipitation (Acetonitrile) IS_Addition->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer HPLC_Injection HPLC Injection Supernatant_Transfer->HPLC_Injection Chromatographic_Separation Chromatographic Separation HPLC_Injection->Chromatographic_Separation MSMS_Detection MS/MS Detection (MRM) Chromatographic_Separation->MSMS_Detection Quantification Quantification vs. Calibration Curve MSMS_Detection->Quantification Results Final Concentration Results Quantification->Results

Figure 2: Workflow for plasma sample analysis.

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of Deshydroxyethoxy Ticagrelor-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of Deshydroxyethoxy Ticagrelor-d7, a key internal standard in the bioanalysis of the antiplatelet agent Ticagrelor (B1683153). This document details the experimental protocols for its analysis and presents quantitative data and logical workflows in a clear, structured format to aid researchers in drug metabolism, pharmacokinetics, and clinical trial sample analysis.

Introduction

Deshydroxyethoxy Ticagrelor, also known as AR-C124910XX, is the major active metabolite of Ticagrelor. Accurate quantification of both the parent drug and its active metabolite is crucial for pharmacokinetic and pharmacodynamic studies. Stable isotope-labeled internal standards, such as this compound, are essential for robust and reliable bioanalytical methods, compensating for variability in sample preparation and instrument response. Understanding the mass spectrometric behavior of this internal standard is fundamental to developing and validating such assays.

Mass Spectrometry Fragmentation Pattern

This compound is typically analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in the negative ion mode. The deuterium (B1214612) atoms are located on the propylthio side chain.

Precursor Ion: The deprotonated molecule [M-H]⁻ of this compound has a monoisotopic mass of approximately 485.2 g/mol , giving rise to a precursor ion at m/z 484.2 .

Based on the known fragmentation of Deshydroxyethoxy Ticagrelor (AR-C124910XX)[1], the expected major product ions for the d7 analog are detailed in the table below.

Precursor Ion (m/z)Proposed Fragment IonFragment Structure/DescriptionExpected Product Ion (m/z) for d7-analog
484.2[M-H - C3H7S-d7]⁻Loss of the deuterated propylthio group361.1
484.2[Cyclopentanetriol moiety]⁻Fragment containing the cyclopentanetriol portion153.1

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound in Negative ESI Mode.

The most abundant and commonly utilized fragmentation for quantification is the transition from m/z 484.2 to m/z 361.1 [2]. This transition is highly specific and provides excellent sensitivity for the detection of this compound in complex biological matrices.

Experimental Protocols

The following section outlines a typical experimental protocol for the analysis of this compound in human plasma, compiled from various validated LC-MS/MS methods[1][2].

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution.

  • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography (LC)
  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is ramped up to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry (MS)
  • Ionization: Electrospray Ionization (ESI), Negative Mode.

  • Ion Source Temperature: 500 - 550°C.

  • Ion Spray Voltage: -4500 V.

  • Curtain Gas: 20 - 30 psi.

  • Collision Gas: Nitrogen.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Deshydroxyethoxy Ticagrelor: m/z 477.2 → 361.1

    • This compound: m/z 484.2 → 361.1

Table 2: Typical LC-MS/MS Parameters for the Analysis of Deshydroxyethoxy Ticagrelor and its d7-labeled Internal Standard.

Visualizations

Metabolic Pathway of Ticagrelor

Ticagrelor Metabolism Ticagrelor Ticagrelor Metabolite Deshydroxyethoxy Ticagrelor (AR-C124910XX) Ticagrelor->Metabolite CYP3A4/5 Mediated O-dealkylation

Caption: Metabolic conversion of Ticagrelor to its active metabolite.

Experimental Workflow for Bioanalysis

Bioanalytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add Internal Standard (this compound) Plasma->IS Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (C18 Separation) Reconstitution->LC MS Tandem Mass Spectrometry (ESI-, MRM) LC->MS Quantification Quantification (Peak Area Ratio) MS->Quantification Results Pharmacokinetic Data Quantification->Results

Caption: Workflow for the bioanalysis of Deshydroxyethoxy Ticagrelor.

Conclusion

This technical guide provides a detailed examination of the mass spectrometry fragmentation pattern of this compound and a robust experimental protocol for its quantification. The provided data and workflows offer a valuable resource for researchers in the field of drug development and analysis, facilitating the accurate and reliable measurement of Ticagrelor and its active metabolite in biological samples. The predictable fragmentation and high specificity of the deuterated internal standard underscore its importance in modern bioanalytical assays.

References

Ticagrelor: A Technical Guide to Metabolic Pathways and Biotransformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ticagrelor (B1683153) is a direct-acting, reversible P2Y12 receptor antagonist that inhibits platelet aggregation and is a cornerstone in the management of acute coronary syndromes.[1] Unlike thienopyridine antiplatelet agents such as clopidrel, ticagrelor does not require metabolic activation to exert its therapeutic effect.[2] However, its biotransformation is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. This technical guide provides an in-depth overview of the metabolic pathways of ticagrelor, the enzymes responsible for its biotransformation, and the resulting metabolites. It also details experimental protocols for studying its metabolism and presents key quantitative data in a structured format.

Metabolic Pathways and Key Enzymes

Ticagrelor undergoes extensive metabolism, primarily in the liver, mediated by the cytochrome P450 (CYP) enzyme system. The principal enzymes responsible for its biotransformation are CYP3A4 and, to a lesser extent, CYP3A5.[2][3] The metabolism of ticagrelor results in the formation of several metabolites, with one major active metabolite and a number of inactive or minor metabolites.

The primary metabolic pathways for ticagrelor include:

  • O-dealkylation: This is the major pathway leading to the formation of the active metabolite, AR-C124910XX. This metabolite is equipotent to the parent drug in its ability to inhibit the P2Y12 receptor.[2]

  • N-dealkylation: This pathway results in the formation of an inactive metabolite, AR-C133913XX.[3]

  • Hydroxylation and Glucuronidation: Ticagrelor and its primary metabolites can undergo further hydroxylation and subsequent glucuronidation, facilitating their excretion.[4]

The metabolic pathways of ticagrelor are depicted in the following diagram:

Ticagrelor_Metabolism cluster_cyp3a4 CYP3A4/5 Mediated Ticagrelor Ticagrelor AR_C124910XX AR-C124910XX (Active) Ticagrelor->AR_C124910XX O-dealkylation AR_C133913XX AR-C133913XX (Inactive) Ticagrelor->AR_C133913XX N-dealkylation Other_Metabolites Other Minor Metabolites Ticagrelor->Other_Metabolites Hydroxylation AR_C124910XX->Other_Metabolites Further Metabolism AR_C133913XX->Other_Metabolites Further Metabolism Excretion Excretion (Feces and Urine) Other_Metabolites->Excretion Glucuronidation

Ticagrelor Metabolic Pathway

Quantitative Data on Ticagrelor Metabolism

The pharmacokinetic parameters of ticagrelor and its active metabolite, AR-C124910XX, have been extensively studied. The following tables summarize key quantitative data from various studies.

Table 1: Pharmacokinetic Parameters of Ticagrelor and AR-C124910XX in Healthy Volunteers

ParameterTicagrelorAR-C124910XXReference
Tmax (median, h) 1.5 - 3.01.5 - 3.0[5][6]
Half-life (mean, h) ~7~8.5[1]
Apparent Clearance (CL/F, L/h) 15.4 - 179.95 - 11.1[5]
Volume of Distribution (Vd/F, L) 88Not Reported[4]
Protein Binding >99.7%>99.7%[1]
Absolute Bioavailability ~36%Not Applicable[1]

Table 2: Excretion of Ticagrelor and its Metabolites

Excretion Route% of Administered DoseMajor ComponentsReference
Feces ~58%Ticagrelor, AR-C124910XX[4]
Urine ~26%AR-C133913XX and its glucuronide conjugate[4]

Table 3: Effect of CYP3A4 Inhibitors and Inducers on Ticagrelor Pharmacokinetics

Co-administered DrugEffect on TicagrelorEffect on AR-C124910XXReference
Ketoconazole (Strong CYP3A4 Inhibitor) Cmax ↑ 2.4-fold, AUC ↑ 7.3-foldFormation Reduced[7]
Rifampin (Strong CYP3A4 Inducer) Cmax ↓ 73%, AUC ↓ 86%Not explicitly stated, but formation likely increased initially[7]
Diltiazem (Moderate CYP3A4 Inhibitor) Cmax ↑ 1.69-fold, AUC ↑ 2.73-foldNot explicitly stated[7]

Experimental Protocols

The study of ticagrelor's metabolism involves both in vitro and in vivo methodologies. Below are detailed protocols for key experiments.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to assess the metabolic stability and identify the metabolites of ticagrelor in a controlled in vitro environment.

1. Materials:

  • Ticagrelor

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN) for reaction quenching

  • Internal standard (e.g., deuterated ticagrelor)

  • LC-MS/MS system

2. Incubation Procedure:

  • Prepare a stock solution of ticagrelor in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate HLM (final concentration typically 0.5-1 mg/mL) in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding ticagrelor (final concentration typically 1-10 µM) and the NADPH regenerating system to the pre-warmed HLM suspension.

  • Incubate the mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quench the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Column: A C18 reversed-phase column is commonly used.[8][9]

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid or ammonium (B1175870) acetate, is typical.[8][9]

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.[8]

  • Detection: Multiple Reaction Monitoring (MRM) is used to specifically detect and quantify ticagrelor and its metabolites.

The following diagram illustrates the experimental workflow:

InVitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling and Quenching cluster_analysis Analysis prep1 Prepare Ticagrelor Stock Solution inc2 Add Ticagrelor and NADPH System prep1->inc2 prep2 Prepare Human Liver Microsomes inc1 Pre-incubate HLM at 37°C prep2->inc1 prep3 Prepare NADPH Regenerating System prep3->inc2 inc1->inc2 inc3 Incubate at 37°C inc2->inc3 samp1 Withdraw Aliquots at Time Points inc3->samp1 samp2 Quench with Acetonitrile + IS samp1->samp2 ana1 Centrifuge and Collect Supernatant samp2->ana1 ana2 LC-MS/MS Analysis ana1->ana2 ana3 Data Interpretation ana2->ana3

In Vitro Metabolism Workflow
In Vivo Quantification in Human Plasma

This protocol describes the quantification of ticagrelor and its metabolites in plasma samples from clinical studies.

1. Sample Collection and Preparation:

  • Collect whole blood samples from subjects at predetermined time points after ticagrelor administration into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • For analysis, thaw the plasma samples and perform protein precipitation by adding a solvent like acetonitrile containing an internal standard.[8] Alternatively, liquid-liquid extraction can be used.[10]

  • Vortex and centrifuge the samples.

  • Transfer the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • The LC-MS/MS conditions are similar to those described for the in vitro studies, with optimization for the plasma matrix.

  • Transitions for MRM:

    • Ticagrelor: m/z 522.2 -> 403.1 (positive ion mode) or m/z 521.2 -> 361.2 (negative ion mode).[8][10]

    • AR-C124910XX: m/z 478.2 -> 403.1 (positive ion mode) or m/z 477.2 -> 361.1 (negative ion mode).[8][10]

Conclusion

The biotransformation of ticagrelor is a well-characterized process primarily driven by CYP3A4/5, leading to the formation of an active metabolite, AR-C124910XX, and several inactive metabolites. Understanding these metabolic pathways is crucial for predicting drug clearance, assessing the potential for drug-drug interactions, and ensuring the safe and effective use of ticagrelor in clinical practice. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the metabolism of ticagrelor and other novel chemical entities.

References

The Pivotal Role of Deshydroxyethoxy Ticagrelor-d7 in Advancing Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development, a thorough understanding of a drug's metabolic fate is paramount for ensuring its safety and efficacy. For potent antiplatelet agents like Ticagrelor (B1683153), this understanding is critical. This technical guide delves into the essential role of Deshydroxyethoxy Ticagrelor-d7, a deuterated analog of Ticagrelor's active metabolite, in pharmacokinetic and drug metabolism studies. By serving as a stable isotope-labeled internal standard, it provides a robust and accurate tool for the bioanalysis of Ticagrelor and its metabolites, ultimately enabling a clearer picture of the drug's behavior in the body.

The Foundation: Stable Isotope Labeled Internal Standards

In quantitative bioanalysis, particularly with highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of an appropriate internal standard (IS) is fundamental. An ideal IS should mimic the physicochemical properties of the analyte of interest, co-eluting during chromatography and exhibiting similar ionization efficiency in the mass spectrometer. This allows for the correction of variability introduced during sample preparation and analysis, such as extraction inconsistencies and matrix effects.[1]

Stable isotope-labeled (SIL) compounds, where one or more atoms are replaced with their heavier, non-radioactive isotopes (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)), are considered the gold standard for internal standards in mass spectrometry-based assays.[1][2] Their chemical behavior is nearly identical to the unlabeled analyte, yet they are distinguishable by their higher mass. This mass difference is the key to their utility, allowing the mass spectrometer to differentiate between the analyte and the IS.[2] this compound, with its seven deuterium atoms, serves precisely this purpose in the study of Ticagrelor metabolism.

Ticagrelor Metabolism: A Brief Overview

Ticagrelor is a direct-acting and reversible P2Y12 receptor antagonist that inhibits platelet aggregation.[3][4] Unlike some other antiplatelet agents, it does not require metabolic activation to exert its therapeutic effect.[4][5] However, it is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[3][4][6] This metabolism leads to the formation of several metabolites, with the most significant being AR-C124910XX (also known as M8), which is an active metabolite that contributes to the overall antiplatelet effect of the drug.[5][7][8] The primary route of elimination for Ticagrelor and its metabolites is through hepatic metabolism and subsequent excretion, mainly in the feces.[6]

The metabolic conversion of Ticagrelor to AR-C124910XX involves the removal of a hydroxyethyl (B10761427) side chain.[7] this compound is the deuterated form of this active metabolite, AR-C124910XX.[9]

Quantitative Analysis of Ticagrelor and its Metabolites: The Role of this compound

Accurate quantification of Ticagrelor and its active metabolite, AR-C124910XX, in biological matrices such as plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and establishing a comprehensive understanding of the drug's disposition. This compound is instrumental in these analyses as an internal standard.

Mass Spectrometry Parameters

The following table summarizes the typical mass spectrometry parameters used for the quantification of Ticagrelor, its active metabolite AR-C124910XX, and a representative deuterated internal standard. The mass-to-charge ratio (m/z) transitions represent the precursor ion and the product ion monitored in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes, which provide high selectivity and sensitivity.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Ticagrelor521.11[7][10]361.10[7][10]Negative ESI[7][10]
AR-C124910XX (Deshydroxyethoxy Ticagrelor)477.03[7][10]361.10[7][10]Negative ESI[7][10]
Ticagrelor-d7 (as a proxy for this compound)528.6[11]361.3[11]Negative ESI[11]

ESI: Electrospray Ionization

Experimental Protocols for Bioanalysis

The following sections outline typical experimental protocols for the extraction and analysis of Ticagrelor and its metabolites from plasma samples, highlighting the integral role of this compound.

Sample Preparation

The initial step in the bioanalytical workflow is the extraction of the analytes from the complex biological matrix. Two common techniques are protein precipitation and liquid-liquid extraction.

1. Protein Precipitation (PPT): This is a rapid and straightforward method for removing the bulk of proteins from plasma samples.

  • Protocol:

    • To a 150 µL aliquot of plasma (from patients, calibrators, or quality control samples), add 320 µL of acetonitrile (B52724) containing the internal standard (this compound) at a known concentration (e.g., 600 µg/L).[2]

    • Vortex-mix the mixture for 30 seconds to ensure thorough mixing and protein denaturation.[2]

    • Centrifuge the mixture at high speed (e.g., 10,000 rpm) to pellet the precipitated proteins.[2]

    • Carefully transfer the supernatant (approximately 350 µL) to a clean tube.[2]

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.[2]

    • Reconstitute the dried residue in a specific volume (e.g., 150 µL) of a mobile phase-compatible solvent, such as a mixture of acetonitrile and water (e.g., 85:15 v/v) with 0.1% formic acid.[2]

    • Inject a small volume (e.g., 5 µL) of the reconstituted sample into the LC-MS/MS system for analysis.[2]

2. Liquid-Liquid Extraction (LLE): This technique offers a higher degree of sample cleanup compared to protein precipitation.

  • Protocol:

    • Plasma samples are first processed for the analysis of Ticagrelor, its metabolites, and the internal standard.[12]

    • The extraction is performed using an organic solvent such as ethyl acetate.[12]

    • The organic layer containing the analytes is then separated and evaporated to dryness.

    • The residue is reconstituted in a suitable solvent before injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The extracted and reconstituted samples are then analyzed using a highly sensitive and selective LC-MS/MS method.

ParameterTypical Conditions
LC Column Acclaim™ RSLC 120 C18 (2.2 µm, 2.1 × 100 mm)[7][10] or Kinetex XB-C18[13][14]
Mobile Phase A gradient of acetonitrile and water, both containing 0.1% formic acid.[7][10][13][14]
Flow Rate Typically in the range of 0.2-0.5 mL/min.
Injection Volume 5-10 µL.[2][11]
Mass Spectrometer A triple quadrupole mass spectrometer is commonly used.[11][13][14]
Ionization Mode Negative Electrospray Ionization (ESI).[7][10][11][12]
Detection Mode Multiple Reaction Monitoring (MRM).[11][13][14]

Visualizing the Workflow and Metabolic Pathway

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Deshydroxyethoxy Ticagrelor-d7 (IS) plasma->add_is ppt Protein Precipitation (e.g., with Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lc_ms LC-MS/MS System reconstitute->lc_ms data_analysis Data Analysis (Analyte/IS Ratio) lc_ms->data_analysis quantification Quantification data_analysis->quantification

Caption: Experimental workflow for the bioanalysis of Ticagrelor and its metabolites.

ticagrelor_metabolism ticagrelor Ticagrelor cyp3a4 CYP3A4 ticagrelor->cyp3a4 metabolite AR-C124910XX (Active Metabolite) elimination Excretion (Primarily Fecal) metabolite->elimination cyp3a4->metabolite

Caption: Simplified metabolic pathway of Ticagrelor.

Conclusion

This compound is an indispensable tool in the rigorous study of Ticagrelor's metabolism and pharmacokinetics. Its use as a stable isotope-labeled internal standard in LC-MS/MS bioanalytical methods ensures the generation of high-quality, reliable data. This, in turn, allows researchers and drug development professionals to accurately characterize the absorption, distribution, metabolism, and excretion (ADME) properties of Ticagrelor, contributing to the safe and effective use of this important antiplatelet therapy. The detailed protocols and methodologies outlined in this guide provide a framework for the robust implementation of such studies, underscoring the critical role of deuterated standards in modern pharmaceutical research.

References

Technical Guide: Deshydroxyethoxy Ticagrelor-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Deshydroxyethoxy Ticagrelor-d7, a deuterated analog of the active metabolite of the antiplatelet drug Ticagrelor (B1683153). This document is intended for use by researchers, scientists, and drug development professionals.

Compound Identification

There is some ambiguity in the publicly available information regarding a specific CAS number for this compound. Several suppliers list the CAS number as "Not Available" or reference the CAS number of the unlabeled parent compound. The CAS number for the non-deuterated Deshydroxyethoxy Ticagrelor is 220347-05-7 [1][2][3]. It is crucial to verify the specific CAS number with the supplier upon procurement.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

ParameterValueSource(s)
Molecular Formula C₂₁H₁₇D₇F₂N₆O₃S[1]
Molecular Weight 485.56 g/mol [1][2][4]
Purity (HPLC) >95%[4]
Isotopic Enrichment >95%[4]
Appearance White to Off-White Solid[1]
Storage Conditions -20°C[4]

Metabolic Pathway of Ticagrelor

Ticagrelor is a direct-acting P2Y12 receptor antagonist that does not require metabolic activation to exert its antiplatelet effect. However, it is extensively metabolized by hepatic cytochrome P450 enzymes, primarily CYP3A4, to form an active metabolite, AR-C124910XX (Deshydroxyethoxy Ticagrelor)[5][6]. This metabolite is also a potent P2Y12 receptor antagonist[5][6]. This compound is the deuterated stable isotope-labeled analog of this active metabolite.

Ticagrelor_Metabolism Ticagrelor Ticagrelor Metabolite Deshydroxyethoxy Ticagrelor (AR-C124910XX) Ticagrelor->Metabolite Hepatic Metabolism P2Y12 P2Y12 Receptor Inhibition Ticagrelor->P2Y12 Metabolite->P2Y12 CYP3A4 CYP3A4/5 CYP3A4->Ticagrelor Acts on

Caption: Metabolic activation of Ticagrelor.

Experimental Protocols

This compound is primarily used as an internal standard in pharmacokinetic and metabolic studies of Ticagrelor. Below is a representative experimental protocol for the quantification of Ticagrelor and its active metabolite (AR-C124910XX) in human plasma using HPLC-MS/MS, where this compound would be used as the internal standard.

Objective

To develop and validate a sensitive and specific method for the simultaneous quantification of Ticagrelor and its active metabolite, Deshydroxyethoxy Ticagrelor (AR-C124910XX), in human plasma.

Materials and Reagents
  • Ticagrelor reference standard

  • Deshydroxyethoxy Ticagrelor (AR-C124910XX) reference standard

  • This compound (internal standard)

  • Human plasma (with K2-EDTA as anticoagulant)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (B1210297)

  • Formic acid

  • Ultrapure water

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: C18 column (e.g., 2.1 mm × 150 mm, 3 µm)

Sample Preparation (Protein Precipitation)
  • Thaw frozen human plasma samples to room temperature.

  • To 50 µL of plasma in a microcentrifuge tube, add the internal standard solution (this compound).

  • Add 150 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot (e.g., 5 µL) of the supernatant into the HPLC-MS/MS system.

Chromatographic Conditions
  • Mobile Phase A: 0.025 mM Ammonium acetate in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Isocratic or a gradient elution suitable for separating the analytes from endogenous interferences. A common starting point is 35:65 (A:B)[7].

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Run Time: Approximately 3-5 minutes.

Mass Spectrometric Conditions
  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for these compounds[8].

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Ticagrelor: m/z 521.2 → 361.2[7]

    • Deshydroxyethoxy Ticagrelor (AR-C124910XX): m/z 477.2 → 361.1[7]

    • This compound (IS): Monitor the corresponding mass shift due to deuterium (B1214612) labeling.

  • Optimize other MS parameters such as declustering potential, collision energy, and cell exit potential for each analyte and the internal standard.

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, sensitivity (Lower Limit of Quantification, LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.

Synthesis and Application

The synthesis of deuterated analogs of Ticagrelor is performed to improve the metabolic stability and pharmacokinetic properties of the parent drug[9]. Deuterium substitution at metabolically active sites can slow down the rate of metabolism, potentially leading to a longer half-life[9]. This compound serves as a crucial tool in the clinical development of Ticagrelor by enabling accurate quantification of its major active metabolite in biological matrices, which is essential for pharmacokinetic and bioequivalence studies.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) IS Add Internal Standard (this compound) Plasma->IS Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant HPLC HPLC Separation (C18 Column) Supernatant->HPLC MSMS MS/MS Detection (MRM Mode) HPLC->MSMS Quantification Quantification MSMS->Quantification

Caption: Bioanalytical workflow for plasma samples.

References

Commercial Suppliers and Technical Guide for Deshydroxyethoxy Ticagrelor-d7 Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and analytical considerations for the Deshydroxyethoxy Ticagrelor-d7 analytical standard. Deshydroxyethoxy Ticagrelor (B1683153), also known as AR-C124910XX, is the active metabolite of the antiplatelet drug Ticagrelor. The deuterated internal standard, this compound, is crucial for accurate quantification of the metabolite in biological matrices during pharmacokinetic and metabolic studies.

Commercial Availability

A number of specialized chemical suppliers offer this compound. These standards are intended for research and development purposes only and not for human or veterinary use.[1] The table below summarizes key information from various suppliers.

SupplierProduct Code/CAT No.Molecular FormulaMolecular Weight ( g/mol )PurityStorage Conditions
LGC StandardsTRC-D290047C₂₁H₁₇D₇F₂N₆O₃S485.56>95% (HPLC)[2]+4°C[2]
MedChemExpressHY-78542SC₂₁H₁₇D₇F₂N₆O₃S485.56Not SpecifiedSee Certificate of Analysis[3]
Sussex ResearchSI200071C₂₁H₁₇D₇F₂N₆O₃S485.56>95% (HPLC)[1]-20°C[1]
Artis StandardsAI0612C₂₁H₁₇D₇F₂N₆O₃S485.56Not SpecifiedNot Specified
ClearsynthCS-T-95463C₂₁H₁₇D₇F₂N₆O₃S485.6Not SpecifiedNot Specified
Chromato ScientificCHR-9122018-24728Not AvailableNot AvailableNot SpecifiedNot Specified
PharmaffiliatesPA STI 083141C₂₁H₁₉D₇F₂N₆O₃S487.57Not Specified2-8°C Refrigerator[4]
CymitQuimicaNot SpecifiedC₂₁H₁₇D₇F₂N₆O₃S485.56Not SpecifiedNot Specified
Santa Cruz Biotechnologysc-484931C₂₁H₁₇D₇F₂N₆O₃S485.56Not SpecifiedNot Specified

A certificate of analysis for a batch of this compound indicated a chromatographic purity of >90%.[5] The molecular formula is C₂₁H₁₇D₇F₂N₆O₃S and the molecular weight is 485.6.[5] Long-term storage is recommended at 2-8 °C in a well-closed container.[5]

Analytical Methodologies

Proposed Experimental Protocol: Quantification of Deshydroxyethoxy Ticagrelor in Human Plasma using LC-MS/MS

This protocol is a composite based on validated methods for Ticagrelor and its metabolites.[6][7][8]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma in a microcentrifuge tube, add 50 µL of an internal standard working solution (this compound in methanol).

  • Add 200 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • LC System: Agilent 1200 series or equivalent

  • Column: Acclaim™ RSLC 120 C18 (2.2 µm, 2.1 × 100 mm) or equivalent[7]

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • Start with 15% B, hold for 0.5 min.

    • Linearly increase to 95% B over 1.5 min.

    • Hold at 95% B for 0.5 min.

    • Return to 15% B in 0.1 min and re-equilibrate for 1.4 min.

  • Flow Rate: 0.45 mL/min[8]

  • Column Temperature: 30°C[8]

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (optimization required)[6]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Deshydroxyethoxy Ticagrelor: m/z 479.2 → 363.1 (example, requires optimization)

    • This compound: m/z 486.2 → 370.1 (example, requires optimization)

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Visualizing Analytical Workflows

The following diagrams illustrate the key processes involved in the analysis of Deshydroxyethoxy Ticagrelor.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma is Add Internal Standard (this compound) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap recon Reconstitution evap->recon lc Liquid Chromatography (Separation) recon->lc ms Mass Spectrometry (Detection & Quantification) lc->ms peak_integration Peak Integration ms->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Concentration Calculation calibration->quantification

Caption: General workflow for the quantification of Deshydroxyethoxy Ticagrelor.

logical_relationship ticagrelor Ticagrelor (Parent Drug) metabolism Metabolism (CYP3A4/5) ticagrelor->metabolism metabolite Deshydroxyethoxy Ticagrelor (Active Metabolite) metabolism->metabolite analysis LC-MS/MS Analysis metabolite->analysis is This compound (Internal Standard) is->analysis quantification Accurate Quantification analysis->quantification

Caption: Role of the deuterated standard in drug metabolism studies.

References

Methodological & Application

Application Note: High-Throughput Bioanalysis of Ticagrelor and its Active Metabolite Using Deshydroxyethoxy Ticagrelor-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive bioanalytical method for the simultaneous quantification of Ticagrelor (B1683153) and its primary active metabolite, Deshydroxyethoxy Ticagrelor (AR-C124910XX), in human plasma. The method utilizes a stable isotope-labeled internal standard, Deshydroxyethoxy Ticagrelor-d7, to ensure high accuracy and precision. A simple liquid-liquid extraction procedure followed by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) allows for a rapid and efficient workflow suitable for pharmacokinetic studies. This method has been validated for linearity, recovery, and stability.

Introduction

Ticagrelor is an orally administered, reversible P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome. It is metabolized in the liver, primarily by CYP3A4, to an active metabolite, Deshydroxyethoxy Ticagrelor (AR-C124910XX), which exhibits similar potency to the parent drug.[1] Accurate quantification of both Ticagrelor and its active metabolite is crucial for pharmacokinetic and pharmacodynamic assessments. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in LC-MS bioanalysis as it closely mimics the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and experimental variability.[2] this compound is an ideal internal standard for the quantification of Deshydroxyethoxy Ticagrelor and can be used in conjunction with Ticagrelor-d7 for the simultaneous analysis of both the parent drug and its metabolite.[1]

Experimental

Materials and Reagents
  • Analytes: Ticagrelor, Deshydroxyethoxy Ticagrelor

  • Internal Standards: Ticagrelor-d7, this compound[1]

  • Solvents: Acetonitrile (Gradient Grade), Formic Acid (Emparta Grade), Water (Milli-Q)[1]

  • Plasma: Drug-free human plasma

Stock and Working Solutions

Stock solutions of Ticagrelor, Deshydroxyethoxy Ticagrelor, and their respective d7-labeled internal standards are prepared in a suitable organic solvent such as methanol (B129727) or acetonitrile.[3][4] Working solutions are then prepared by diluting the stock solutions to the desired concentrations for calibration standards and quality control samples.

Sample Preparation: Liquid-Liquid Extraction

A liquid-liquid extraction method is employed for the isolation of the analytes and internal standards from human plasma.[1]

  • To a 100 µL aliquot of human plasma, add the internal standards (Ticagrelor-d7 and this compound).

  • Vortex the mixture for 30 seconds.

  • Add 1 mL of an appropriate extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of methyl tert-butyl ether and ethyl acetate).

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes at 10°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Inject an aliquot into the UPLC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of Ticagrelor and Deshydroxyethoxy Ticagrelor.

Table 1: Chromatographic Conditions [1]

ParameterValue
Column Eclipse XDB-C8, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Run Time 3.0 min
Injection Volume Appropriate for system sensitivity

Table 2: Mass Spectrometric Conditions (Positive Ion Mode) [1]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
TicagrelorValue not explicitly provided in the direct source for this specific methodValue not explicitly provided in the direct source for this specific method
Deshydroxyethoxy TicagrelorValue not explicitly provided in the direct source for this specific methodValue not explicitly provided in the direct source for this specific method
Ticagrelor-d7 (ISTD-1)Value not explicitly provided in the direct source for this specific methodValue not explicitly provided in the direct source for this specific method
This compound (ISTD-2)Value not explicitly provided in the direct source for this specific methodValue not explicitly provided in the direct source for this specific method

Note: While the primary source confirms the use of these compounds, it does not explicitly state the m/z transitions. These would need to be determined empirically during method development.

Method Validation and Performance

The bioanalytical method was validated for linearity, recovery, and stability.

Table 3: Linearity and Sensitivity [1]

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)Limit of Detection (ng/mL)
Ticagrelor2.5 - 1000≥ 0.990.5
Deshydroxyethoxy Ticagrelor1.0 - 300≥ 0.990.2

Table 4: Recovery [1]

AnalyteMean Recovery (%)
Ticagrelor99.7
Deshydroxyethoxy Ticagrelor96.6
Ticagrelor-d7105.9
This compound101.1

Table 5: Stability Studies [1]

Stability ConditionTicagrelorDeshydroxyethoxy Ticagrelor
Bench Top (9 hrs) StableStable
Autosampler (114 hrs) StableStable
Freeze-Thaw (4 cycles) StableStable
Long-Term (24 days) StableStable

Visualizations

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Human Plasma (100 µL) add_is Add Deshydroxyethoxy Ticagrelor-d7 (IS) plasma->add_is vortex1 Vortex add_is->vortex1 add_solvent Add Extraction Solvent vortex1->add_solvent vortex2 Vortex add_solvent->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into UPLC-MS/MS reconstitute->injection uplc UPLC Separation injection->uplc msms MS/MS Detection uplc->msms data Data Acquisition and Quantification msms->data

Caption: Bioanalytical workflow for the quantification of Ticagrelor and its metabolite.

Conclusion

The described UPLC-MS/MS method provides a sensitive, selective, and high-throughput approach for the simultaneous quantification of Ticagrelor and its active metabolite, Deshydroxyethoxy Ticagrelor, in human plasma. The use of this compound as an internal standard ensures the reliability and accuracy of the results, making this method well-suited for pharmacokinetic studies in a research setting. The simple liquid-liquid extraction protocol and short chromatographic run time contribute to the efficiency of this bioanalytical assay.

References

Protocol for the Quantification of Ticagrelor in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a comprehensive protocol for the quantitative analysis of Ticagrelor (B1683153) and its active metabolite, AR-C124910XX, in human plasma samples. The described method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for pharmacokinetic and bioequivalence studies. This protocol is intended for researchers, scientists, and drug development professionals.

Introduction

Ticagrelor is an oral antiplatelet agent used to prevent thrombotic events in patients with acute coronary syndrome.[1] It is a direct-acting, reversible antagonist of the P2Y12 receptor, which plays a crucial role in ADP-mediated platelet activation and aggregation.[1][2] Unlike prodrugs such as clopidogrel, Ticagrelor does not require metabolic activation to exert its therapeutic effect.[1] Accurate quantification of Ticagrelor and its primary active metabolite, AR-C124910XX, in plasma is essential for assessing its pharmacokinetic profile, ensuring therapeutic efficacy, and monitoring patient compliance.

This protocol details a validated LC-MS/MS method for the simultaneous determination of Ticagrelor and AR-C124910XX in human plasma. The method involves a straightforward sample preparation procedure followed by rapid and efficient chromatographic separation and sensitive mass spectrometric detection.

Principle of the Method

The analytical method is based on the following steps:

  • Sample Preparation: Extraction of Ticagrelor, its active metabolite, and an internal standard (IS) from human plasma. Protein precipitation is a commonly used and efficient technique.[3]

  • Chromatographic Separation: Separation of the analytes from endogenous plasma components using reverse-phase liquid chromatography.

  • Mass Spectrometric Detection: Detection and quantification of the analytes using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Experimental Protocols

Materials and Reagents
  • Ticagrelor reference standard

  • AR-C124910XX reference standard

  • Internal Standard (e.g., Ticagrelor-d7, Tolbutamide)[3][4]

  • HPLC-grade acetonitrile (B52724) and methanol (B129727)

  • HPLC-grade formic acid

  • Ammonium acetate

  • Ultra-purified water

  • Drug-free human plasma (with K2-EDTA as anticoagulant)[3]

Equipment
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

Preparation of Stock and Working Solutions
  • Stock Solutions: Prepare individual stock solutions of Ticagrelor, AR-C124910XX, and the internal standard in methanol or acetonitrile at a concentration of 1 mg/mL or 2 mg/mL.[3][5] Store these solutions at -80°C.[6]

  • Working Solutions: Prepare intermediate and final working solutions by serial dilution of the stock solutions with methanol or acetonitrile.[3][6]

  • Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking appropriate amounts of the working solutions into drug-free human plasma.[3][6] A typical calibration curve range is 0.2–2500 ng/mL for both Ticagrelor and AR-C124910XX.[3] QC samples are typically prepared at four levels: lower limit of quantification (LLOQ), low, medium, and high concentrations.[3]

Sample Preparation: Protein Precipitation
  • To 50 µL of human plasma sample in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard (e.g., 5 ng/mL Tolbutamide).[3]

  • Vortex the mixture for 10 minutes to precipitate the plasma proteins.[3]

  • Centrifuge the samples at 13,000 × g for 15 minutes at 4°C.[3]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[3] An optional filtration step using a 0.2 µm PTFE syringe filter can be included.[3]

LC-MS/MS Conditions

The following tables summarize the typical instrument parameters for the analysis of Ticagrelor and its active metabolite.

Table 1: Chromatographic Conditions

ParameterValue
Column Acclaim™ RSLC 120 C18 (2.2 µm, 2.1 × 100 mm) or equivalent[3]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.2 - 0.5 mL/min[4][7]
Injection Volume 5 µL[3]
Column Temperature 40°C
Gradient Elution A gradient program should be optimized to ensure adequate separation of the analytes from matrix components.

Table 2: Mass Spectrometric Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative or Positive[3][6]
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature Optimized for the specific instrument
Gas Flow (Nebulizer, Heater) Optimized for the specific instrument
Capillary Voltage Optimized for the specific instrument

Table 3: MRM Transitions for Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Ticagrelor521.11361.10Negative[3]
AR-C124910XX477.03361.10Negative[3]
Tolbutamide (IS)269.00169.60Negative[3]
Ticagrelor-d7 (IS)528.1367.9Negative[8]
Data Analysis

Quantification is performed by constructing a calibration curve from the peak area ratios of the analytes to the internal standard versus the nominal concentrations of the calibration standards. A weighted linear regression (e.g., 1/x²) is typically used to fit the data.[5]

Method Validation Parameters

A summary of typical validation results for this method is presented below.

Table 4: Method Validation Summary

ParameterTypical Range/Value
Linearity Range 0.2 - 2500 ng/mL (r² ≥ 0.99)[3]
Lower Limit of Quantification (LLOQ) 0.2 ng/mL[3]
Intra-day Precision (%RSD) ≤ 7.75%[3]
Inter-day Precision (%RSD) ≤ 5.67%[3]
Intra-day Accuracy (%RE) -4.87% to 1.75%[3]
Inter-day Accuracy (%RE) -2.18% to 7.68%[3]
Extraction Recovery 99.2% - 105%[3]
Matrix Effect No significant effect observed[3]

Visualizations

Ticagrelor Quantification Workflow

G cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Human Plasma Sample (50 µL) add_is Add Acetonitrile with Internal Standard (150 µL) plasma->add_is vortex Vortex (10 min) add_is->vortex centrifuge Centrifuge (13,000 x g, 15 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Construction (Analyte/IS Ratio vs. Conc.) integration->calibration quantification Quantification of Ticagrelor & AR-C124910XX calibration->quantification

Caption: Workflow for Ticagrelor quantification in human plasma.

Ticagrelor Signaling Pathway

G cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Ticagrelor Ticagrelor Ticagrelor->P2Y12 Reversibly Binds & Inhibits Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP GPIIbIIIa GPIIb/IIIa Receptor Activation cAMP->GPIIbIIIa Inhibits Aggregation Platelet Aggregation GPIIbIIIa->Aggregation Leads to

Caption: Ticagrelor's mechanism of action on the P2Y12 signaling pathway.

References

Application Notes and Protocols for Ticagrelor Analysis in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ticagrelor (B1683153) is an orally administered, reversible P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[1] It is a direct-acting drug that does not require metabolic activation to inhibit platelet aggregation.[2] Ticagrelor is extensively metabolized, primarily by the cytochrome P450 3A4/5 enzymes, into an active metabolite, AR-C124910XX, which exhibits similar potency to the parent compound.[3][4][5] Both ticagrelor and AR-C124910XX are highly bound to plasma proteins (>99.7%).[4][6]

Accurate quantification of ticagrelor and its active metabolite in biological matrices such as plasma, blood, and urine is crucial for pharmacokinetic/pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and bioequivalence studies.[3][5] This document provides detailed protocols for the most common sample preparation techniques used for ticagrelor analysis, including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), followed by analysis typically using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Protein Precipitation (PPT)

Protein precipitation is a widely used, simple, and rapid method for sample preparation. It involves adding a water-miscible organic solvent to the biological sample to denature and precipitate proteins. Acetonitrile (B52724) is frequently reported as the most suitable solvent for precipitating plasma proteins for ticagrelor analysis.[7][8][9][10]

Experimental Protocol

This protocol is a representative example for the extraction of Ticagrelor and its active metabolite (AR-C124910XX) from human plasma.

Materials:

  • Human plasma (collected in K2-EDTA, K3-EDTA, lithium heparin, or sodium heparin tubes)[11]

  • Acetonitrile (HPLC or MS grade)[3][11]

  • Internal Standard (IS) solution (e.g., Tolbutamide (B1681337) in acetonitrile, Ticagrelor-D7)[4][11]

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 50-150 µL of the plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.[3][11]

  • Add the precipitating solvent containing the internal standard. For example, add 150 µL of acetonitrile containing 5 ng/mL tolbutamide to a 50 µL plasma sample, or 320 µL of acetonitrile with IS to a 150 µL plasma sample.[3][12]

  • Vortex the mixture vigorously for 30 seconds to 10 minutes to ensure thorough mixing and protein precipitation.[3][12]

  • Centrifuge the tubes at high speed (e.g., 10,000 rpm or higher) for 5-10 minutes to pellet the precipitated proteins.[3][13]

  • Carefully transfer the supernatant to a clean tube or an HPLC vial for direct injection into the LC-MS/MS system.[12]

  • Optional Evaporation Step: For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a smaller volume (e.g., 150 µL) of the mobile phase or a suitable solvent mixture (e.g., acetonitrile/water).[3]

Quantitative Data Summary: Protein Precipitation
ParameterTicagrelorAR-C124910XXBiological MatrixAnalytical MethodReference
Linearity Range 2 - 5000 µg/L2 - 5000 µg/LHuman PlasmaHPLC-MS/MS[3][5]
0.2 - 2500 ng/mL0.2 - 2500 ng/mLHuman PlasmaLC-MS/MS[11]
0.781 - 800 ng/mLNot SpecifiedHuman PlasmaLC-MS/MS[11]
LLOQ 2 µg/L2 µg/LHuman PlasmaHPLC-MS/MS[3]
0.2 ng/mL0.2 ng/mLHuman PlasmaLC-MS/MS[11]
0.4 µg/mLNot SpecifiedBlood PlasmaHPLC[8][9][10]
Intra-day Precision (%RSD) ≤ 7.75%≤ 9.86%Human PlasmaLC-MS/MS[11]
Inter-day Precision (%RSD) ≤ 5.67%≤ 5.76%Human PlasmaLC-MS/MS[11]
Intra-day Accuracy (%RE) -4.87 to 1.75%-3.22 to 4.67%Human PlasmaLC-MS/MS[11]
Inter-day Accuracy (%RE) -2.18 to 7.68%-4.43 to 0.07%Human PlasmaLC-MS/MS[11]

Workflow Diagram: Protein Precipitation

PPT_Workflow cluster_0 Sample Preparation cluster_1 Analysis Sample 1. Plasma Sample (50-150 µL) Add_Solvent 2. Add Acetonitrile + Internal Standard Sample->Add_Solvent Vortex 3. Vortex Mix (30s - 10min) Add_Solvent->Vortex Centrifuge 4. Centrifuge (≥10,000 rpm, 5-10 min) Vortex->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant Injection Direct Injection Supernatant->Injection High Throughput Evaporation Optional: Evaporate & Reconstitute Supernatant->Evaporation Higher Sensitivity Analysis LC-MS/MS Analysis Injection->Analysis Evaporation->Analysis

Workflow for Ticagrelor analysis using Protein Precipitation.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a sample clean-up technique based on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. This method often provides cleaner extracts compared to PPT, reducing matrix effects. Ethyl acetate (B1210297) and methyl tertiary butyl ether are common extraction solvents for Ticagrelor.[4][7][14][15]

Experimental Protocol

This protocol describes a general LLE procedure for extracting Ticagrelor from human plasma.

Materials:

  • Human plasma (200 µL)[4]

  • Internal Standard (IS) working solution (e.g., Ticagrelor-D7)[4]

  • 5% Formic acid solution[4]

  • Extraction Solvent: Methyl tertiary butyl ether (MTBE) or Ethyl Acetate[4][14][15]

  • Centrifuge tubes (5 mL)

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • Pipette 200 µL of plasma into a centrifuge tube.[4]

  • Add 50 µL of the IS working solution.[4]

  • Add 50 µL of 5% formic acid solution to acidify the sample and vortex to mix.[4]

  • Add 2 mL of the organic extraction solvent (e.g., MTBE).[4]

  • Vortex the mixture for approximately 10 minutes to facilitate the extraction of the analyte into the organic phase.[16]

  • Centrifuge the sample to achieve phase separation.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness at approximately 40°C under a stream of nitrogen.

  • Reconstitute the dried residue in a known volume (e.g., 0.5 mL) of the mobile phase.[16]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[16]

Quantitative Data Summary: Liquid-Liquid Extraction
ParameterTicagrelorAR-C124910XXBiological MatrixAnalytical MethodReference
Linearity Range 0.5 - 2000 ng/mL0.5 - 2000 ng/mLHuman PlasmaLC-MS/MS[14][15]
100 - 800 ng/mLNot SpecifiedRat PlasmaHPLC[16]
LLOQ 0.5 ng/mL0.5 ng/mLHuman PlasmaLC-MS/MS[14][15]
Intra-assay Precision (%CV) ≤ 14.6%≤ 14.7%Human PlasmaLC-MS/MS[14][15]
Inter-assay Precision (%CV) ≤ 14.6%≤ 14.7%Human PlasmaLC-MS/MS[14][15]
Matrix Effect 98.3 - 110.7%102.1 - 112.3%Human PlasmaLC-MS/MS[14][15]

Workflow Diagram: Liquid-Liquid Extraction

LLE_Workflow cluster_0 Extraction cluster_1 Post-Extraction & Analysis Sample 1. Plasma Sample + IS + Acid Add_Solvent 2. Add Organic Solvent (e.g., MTBE) Sample->Add_Solvent Vortex 3. Vortex Mix (10 min) Add_Solvent->Vortex Centrifuge 4. Centrifuge for Phase Separation Vortex->Centrifuge Collect_Organic 5. Collect Organic Layer Centrifuge->Collect_Organic Evaporate 6. Evaporate to Dryness Collect_Organic->Evaporate Reconstitute 7. Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis 8. LC-MS/MS Analysis Reconstitute->Analysis

Workflow for Ticagrelor analysis using Liquid-Liquid Extraction.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a chromatographic technique used for sample clean-up and concentration prior to analysis. It offers high recovery and produces very clean extracts, minimizing matrix interference. While specific detailed protocols for Ticagrelor are less frequently published in the provided search results compared to PPT and LLE, a general procedure can be outlined based on standard practices.

General Experimental Protocol

This protocol outlines the typical steps for SPE. The choice of sorbent (e.g., C18, mixed-mode) and solvents would require method development.

Materials:

  • SPE Cartridges (e.g., C18)

  • Biological sample (Plasma, Urine)

  • Internal Standard (IS)

  • Pre-treatment solution (e.g., buffer, acid)

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solvent(s) (e.g., water/methanol (B129727) mixture)

  • Elution solvent (e.g., Acetonitrile, Methanol)

  • SPE Manifold

Procedure:

  • Pre-treatment: Dilute the biological sample (e.g., plasma) with an aqueous solution (e.g., buffer or dilute acid) and add the IS.

  • Conditioning: Pass a solvent like methanol through the SPE cartridge to activate the sorbent.

  • Equilibration: Pass a solvent like water or a weak buffer through the cartridge to prepare it for the sample.

  • Loading: Load the pre-treated sample onto the SPE cartridge. The analytes of interest will be retained on the sorbent.

  • Washing: Pass a wash solvent through the cartridge to remove interfering substances and impurities. Multiple wash steps with different solvent strengths may be used.

  • Elution: Pass a strong organic solvent through the cartridge to elute the retained analytes (Ticagrelor and AR-C124910XX).

  • Post-Elution: The collected eluate is typically evaporated to dryness and reconstituted in the mobile phase before injection into the analytical system.

Workflow Diagram: Solid-Phase Extraction

SPE_Workflow cluster_0 SPE Cartridge Preparation cluster_1 Extraction Process cluster_2 Final Preparation & Analysis Condition 1. Condition (e.g., Methanol) Equilibrate 2. Equilibrate (e.g., Water) Condition->Equilibrate Load 3. Load Pre-treated Sample Equilibrate->Load Wash 4. Wash (Remove Interferences) Load->Wash Elute 5. Elute Analytes Wash->Elute Evaporate 6. Evaporate Eluate Elute->Evaporate Reconstitute 7. Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis 8. LC-MS/MS Analysis Reconstitute->Analysis

General workflow for Ticagrelor analysis using Solid-Phase Extraction.

The choice of sample preparation technique for Ticagrelor analysis depends on the specific requirements of the study, such as required sensitivity, sample throughput, and the complexity of the biological matrix.

  • Protein Precipitation is the fastest and simplest method, making it ideal for high-throughput applications and therapeutic drug monitoring where wide calibration ranges are acceptable.[3]

  • Liquid-Liquid Extraction offers a better clean-up, resulting in reduced matrix effects and often improved sensitivity, which is beneficial for pharmacokinetic studies requiring low limits of quantification.[11][14]

  • Solid-Phase Extraction , while more complex and time-consuming, provides the cleanest extracts and is the method of choice when maximum sensitivity and removal of interferences are critical.

All three methods are routinely coupled with LC-MS/MS for the final determination, which provides the necessary selectivity and sensitivity for quantifying Ticagrelor and its active metabolite AR-C124910XX in complex biological samples.[1]

References

Application of Deshydroxyethoxy Ticagrelor-d7 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deshydroxyethoxy Ticagrelor-d7 is the deuterium-labeled stable isotope of Deshydroxyethoxy Ticagrelor (AR-C124910XX), the major and active metabolite of the antiplatelet drug, Ticagrelor. In pharmacokinetic (PK) studies, the precise quantification of a drug and its metabolites in biological matrices is crucial. Stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis using mass spectrometry. This compound, with its near-identical physicochemical properties to the unlabeled analyte, co-elutes chromatographically and experiences similar ionization efficiency and matrix effects. This allows for highly accurate and precise quantification by correcting for variability during sample preparation and analysis.

This document provides detailed application notes and protocols for the use of this compound as an internal standard in pharmacokinetic studies of Ticagrelor, focusing on its quantification alongside the parent drug in plasma samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Signaling Pathways and Experimental Workflows

cluster_0 Ticagrelor Metabolism Ticagrelor Ticagrelor CYP3A45 CYP3A4/5 Enzymes Ticagrelor->CYP3A45 Metabolism Metabolite Deshydroxyethoxy Ticagrelor (AR-C124910XX) CYP3A45->Metabolite cluster_1 Bioanalytical Workflow Plasma Plasma Sample Collection Spiking Spike with Deshydroxyethoxy Ticagrelor-d7 (Internal Standard) Plasma->Spiking Preparation Sample Preparation (Protein Precipitation or LLE) Spiking->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Quantification Data Quantification Analysis->Quantification

Application Note: High-Throughput UPLC-MS/MS Method for the Simultaneous Quantification of Ticagrelor and Its Active Metabolite in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous separation and quantification of the antiplatelet agent Ticagrelor (B1683153) and its major active metabolite, AR-C124910XX, in human plasma. The protocol employs a simple protein precipitation extraction procedure, followed by a rapid chromatographic separation, enabling high-throughput analysis suitable for pharmacokinetic studies and clinical research. The method has been validated for its accuracy, precision, and sensitivity.

Introduction

Ticagrelor is a direct-acting, reversible P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[1] It is metabolized in the liver, primarily by CYP3A4, to form an active metabolite, AR-C124910XX, which exhibits similar potency to the parent drug.[2] Monitoring the plasma concentrations of both Ticagrelor and AR-C124910XX is crucial for understanding their combined pharmacodynamic effect and for conducting pharmacokinetic research. This document provides a detailed protocol for their simultaneous determination using UPLC-MS/MS, a technique that offers high selectivity and sensitivity.

Experimental Protocols

Sample Preparation (Protein Precipitation)
  • Allow frozen human plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a clean microcentrifuge tube, pipette 50 µL of the plasma sample.

  • Add 150 µL of acetonitrile (B52724) containing the internal standard (e.g., Tolbutamide or Ticagrelor-d7).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

UPLC-MS/MS System and Conditions

The following tables summarize the instrumental conditions for the analysis of Ticagrelor and AR-C124910XX. Several methods have been reported in the literature; the parameters below represent a compilation of commonly used and validated conditions.[3][4][5][6]

Table 1: UPLC Conditions

ParameterCondition 1Condition 2
Column Acclaim™ RSLC 120 C18 (2.2 µm, 2.1 x 100 mm)[1][3]Dikma C18[4][5]
Mobile Phase A 0.1% Formic Acid in Water[3]5 mM Ammonium Acetate[4][5]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[3]Acetonitrile[4][5]
Flow Rate 0.3 mL/min[3]0.5 mL/min[4][5]
Column Temp. 40°C[3]Not Specified
Autosampler Temp. 4°C[3]Not Specified
Injection Volume 5 µLNot Specified
Run Time 8 minutes[3]3.4 minutes[4]
Gradient Program Time (min) %B
0.0 - 0.130
0.1 - 0.630 -> 70
0.6 - 6.070
6.0 - 6.170 -> 30
6.1 - 8.030

Table 2: MS/MS Conditions

ParameterSetting
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Negative[3][4][5][6][7]
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 350°C
Desolvation Gas Flow 600 L/hr
Collision Gas Argon

Table 3: MRM Transitions and Compound-Specific Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Ticagrelor 521.11[1][3]361.10[1][3]10025
AR-C124910XX 477.03[1][3]361.10[1][3]10020
Tolbutamide (IS) 269.00[3]169.60[3]10015
Ticagrelor-d7 (IS) 528.1[8]367.9[8]10025

Note: Collision energies and other compound-specific parameters may require optimization on the specific instrument being used.

Data Analysis

Quantification is performed by integrating the peak areas of the MRM transitions for each analyte and the internal standard. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentrations of the unknown samples are then determined from this curve. The method should be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, and matrix effects.[4]

Visualizations

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Precipitation Add Acetonitrile with IS (150 µL) Plasma->Precipitation Vortex Vortex (1 min) Precipitation->Vortex Centrifuge Centrifuge (13,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into UPLC System Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection MS/MS Detection (Negative ESI, MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the analysis of Ticagrelor and its metabolite.

Conclusion

The UPLC-MS/MS method described provides a sensitive, specific, and high-throughput solution for the simultaneous quantification of Ticagrelor and its active metabolite AR-C124910XX in human plasma. The simple sample preparation and rapid analysis time make it well-suited for application in pharmacokinetic studies and therapeutic drug monitoring research.

References

Application Note: Development of a Calibration Curve for Ticagrelor Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ticagrelor (B1683153) is a direct-acting, reversible P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome. Accurate quantification of Ticagrelor in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note provides detailed protocols for developing a robust calibration curve for Ticagrelor quantification using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies are presented with a focus on adherence to regulatory guidelines for bioanalytical method validation.

Mechanism of Action of Ticagrelor

Ticagrelor reversibly binds to the P2Y12 receptor on platelets, preventing adenosine (B11128) diphosphate (B83284) (ADP) from binding and subsequently inhibiting platelet activation and aggregation.[1][2] Unlike thienopyridines such as clopidogrel, Ticagrelor does not require metabolic activation to exert its antiplatelet effect, leading to a faster onset of action.[1][2]

Ticagrelor_Pathway cluster_platelet Platelet cluster_blood_vessel Blood Vessel ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Activation Platelet Activation & Aggregation P2Y12->Activation Initiates Inhibition Inhibition Ticagrelor Ticagrelor Ticagrelor->P2Y12 Thrombus Thrombus Formation Activation->Thrombus Inhibition->Thrombus Prevents

Caption: Ticagrelor's mechanism of action on the P2Y12 receptor.

Experimental Protocols

This section details the necessary steps for sample preparation and analysis for both HPLC-UV and LC-MS/MS methods.

Materials and Reagents
  • Ticagrelor reference standard (≥98% purity)

  • Internal Standard (IS) (e.g., Tolbutamide for LC-MS/MS, or a structurally similar compound for HPLC-UV)

  • HPLC-grade acetonitrile, methanol (B129727), and water

  • Formic acid, ammonium (B1175870) acetate, and other buffering agents

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

Stock and Working Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ticagrelor and the IS in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Ticagrelor stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to create a series of working standard solutions for spiking into the blank matrix.

  • Internal Standard Working Solution: Dilute the IS stock solution to a fixed concentration (e.g., 5 ng/mL for LC-MS/MS).[3]

Calibration Standard and Quality Control Sample Preparation
  • Calibration Standards: Spike known concentrations of the Ticagrelor working solutions into blank human plasma to prepare a calibration curve consisting of a blank (no analyte), a zero blank (with IS), and at least six to eight non-zero concentration levels.

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: Low, Medium, and High. These should be prepared from a separate stock solution from the calibration standards.

Sample Preparation from Human Plasma (Protein Precipitation)

This is a common and straightforward method for extracting Ticagrelor from plasma.[3]

Sample_Prep_Workflow Start Start: Plasma Sample (50 µL) Add_ACN Add Acetonitrile with IS (150 µL) Start->Add_ACN Vortex Vortex Mix (e.g., 10 min) Add_ACN->Vortex Centrifuge Centrifuge (e.g., 13,000 x g, 15 min, 4°C) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Filter Filter (0.2 µm PTFE filter) Supernatant->Filter Inject Inject into LC System Filter->Inject

Caption: Workflow for plasma sample preparation by protein precipitation.

HPLC-UV Method Parameters
ParameterRecommended Conditions
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[4]
Mobile Phase Acetonitrile and Methanol (70:30 v/v)[4] or Phosphate buffer:Methanol (25:75 v/v)
Flow Rate 1.0 mL/min[4]
Detection Wavelength 254 nm[4]
Injection Volume 20 µL
Column Temperature Ambient or controlled at 25°C
LC-MS/MS Method Parameters
ParameterRecommended Conditions
Column C18 column (e.g., 2.1 x 100 mm, 2.2 µm)[3]
Mobile Phase A 0.1% Formic acid in Water[3]
Mobile Phase B Acetonitrile[3]
Flow Rate 0.3 mL/min[3]
Gradient Program Example: 30% B to 70% B over 0.5 min, hold at 70% B for 5.4 min, then return to 30% B[5]
Injection Volume 5 µL[3]
Ionization Mode Electrospray Ionization (ESI), Negative or Positive mode[3]
MRM Transitions Ticagrelor: m/z 521.11 → 361.10; IS (Tolbutamide): m/z 269.00 → 169.60[3]

Data Presentation and Method Validation

Calibration Curve Construction

The calibration curve is constructed by plotting the peak area ratio (analyte peak area / IS peak area) against the nominal concentration of the analyte. A linear regression analysis with a weighting factor (e.g., 1/x or 1/x²) is typically applied.

Method Validation Parameters and Acceptance Criteria

The developed method must be validated according to regulatory guidelines from the FDA or EMA.[3][6]

ParameterAcceptance Criteria (FDA/EMA Guidelines)
Linearity Correlation coefficient (r²) ≥ 0.99[4]
Accuracy Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ)[3]
Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)[3]
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank samples.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[3]
Recovery Consistent and reproducible recovery of the analyte from the biological matrix.
Matrix Effect Assessment of the suppression or enhancement of ionization by matrix components in LC-MS/MS.
Stability Analyte stability under various conditions (freeze-thaw, short-term benchtop, long-term storage).
Quantitative Data Summary

The following tables summarize typical calibration curve parameters obtained from published methods for Ticagrelor quantification.

Table 1: Example Calibration Curve Parameters for HPLC-UV Methods

Linearity Range (µg/mL)Correlation Coefficient (r²)Reference
10 - 1000.9967[4]
5 - 25>0.999[7]
22.5 - 1350.999[8]

Table 2: Example Calibration Curve Parameters for LC-MS/MS Methods

Linearity Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)Reference
0.2 - 25000.2≥ 0.9949[3]
2 - 50002Not specified[9]
1.25 - 20001.25Not specified[10]
0.781 - 8000.781≥ 0.994[11]

Conclusion

This application note provides a comprehensive guide for the development and validation of a calibration curve for the quantification of Ticagrelor in human plasma using both HPLC-UV and LC-MS/MS methods. The detailed protocols and validation criteria outlined herein will enable researchers to generate accurate and reliable data for various applications in drug development and clinical research. Adherence to the principles of bioanalytical method validation is essential to ensure data integrity and regulatory compliance.

References

Application Note and Protocol for Liquid-Liquid Extraction of Ticagrelor from Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the extraction of Ticagrelor (B1683153) and its active metabolite, AR-C124910XX, from human plasma using a liquid-liquid extraction (LLE) method. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioanalytical studies.

Introduction

Ticagrelor is an oral antiplatelet agent used to prevent thrombotic events in patients with acute coronary syndrome. Accurate quantification of Ticagrelor and its major active metabolite (AR-C124910XX) in plasma is crucial for pharmacokinetic assessments and therapeutic drug monitoring. Liquid-liquid extraction is a robust and widely used technique for sample clean-up prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method effectively removes endogenous plasma components that can interfere with the analysis, thereby improving the sensitivity and reliability of the assay.

Principle

The LLE protocol is based on the differential solubility of Ticagrelor and its metabolite in aqueous (plasma) and immiscible organic phases. By mixing the plasma sample with a suitable organic solvent, the analytes of interest are partitioned into the organic layer, leaving behind proteins and other interfering substances in the aqueous layer. The organic phase is then separated, evaporated, and the residue is reconstituted in a solvent compatible with the LC-MS/MS system.

Materials and Reagents

  • Human plasma (collected in K2-EDTA, lithium heparin, or sodium heparin tubes)

  • Ticagrelor and AR-C124910XX analytical standards

  • Internal Standard (IS) solution (e.g., Ticagrelor-d7 or Tolbutamide)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Hexane (B92381) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Autosampler vials

Experimental Protocols

Two primary LLE protocols are presented below, utilizing different organic solvent systems. Both methods have been demonstrated to provide good recovery and clean extracts for the analysis of Ticagrelor and its active metabolite.

Protocol 1: Ethyl Acetate Extraction

This protocol utilizes ethyl acetate as the sole extraction solvent.

1. Sample Preparation:

  • Thaw frozen plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

2. Extraction Procedure:

  • To a 1.5 mL microcentrifuge tube, add 200 µL of human plasma.

  • Add 5 µL of the internal standard working solution (e.g., ferulic acid at 10 µg/mL).

  • Vortex for 10 seconds.

  • Add 1.3 mL of ethyl acetate to the tube.

  • Vortex vigorously for 5 minutes at room temperature.

  • Centrifuge the mixture at 4,000 x g for 10 minutes at 4°C.

3. Supernatant Transfer and Evaporation:

  • Carefully transfer 1 mL of the upper organic layer (supernatant) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at ambient temperature.

4. Reconstitution:

  • Reconstitute the dried residue in 100 µL of a water/acetonitrile (50:50, v/v) solution.

  • Vortex for 10 seconds.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Hexane/Ethyl Acetate (50/50) Extraction

This protocol uses a mixture of hexane and ethyl acetate, which can be optimal for reducing interference from endogenous compounds.[1]

1. Sample Preparation:

  • Aliquot 100 µL of human plasma into a microcentrifuge tube.[2]

  • Add the internal standard (e.g., Ticagrelor-d7).[2]

2. Extraction Procedure:

  • Add the extraction solvent, a mixture of hexane and ethyl acetate (50:50, v/v). Note: The exact volume of extraction solvent is not specified in the source, but a common practice is to use a 5:1 to 10:1 ratio of solvent to plasma volume.

  • Vortex the mixture.

  • Centrifuge to separate the aqueous and organic layers.

3. Supernatant Transfer and Evaporation:

  • Transfer the organic supernatant to a clean tube.

  • Evaporate the solvent to dryness.

4. Reconstitution:

  • Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.

Data Presentation

The performance of the liquid-liquid extraction method for Ticagrelor and its active metabolite, AR-C124910XX, has been validated in several studies. The following tables summarize the key quantitative data.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)Reference
Ticagrelor0.5 - 2,0000.5≥ 0.99[3]
AR-C124910XX0.5 - 2,0000.5≥ 0.99[3]
Ticagrelor0.2 - 2,5000.2≥ 0.9949[1]
AR-C124910XX0.2 - 2,5000.2≥ 0.9949[1]
Ticagrelor2 - 5,000 (µg/L)2 (µg/L)Not Specified[2]
AR-C124910XX2 - 5,000 (µg/L)2 (µg/L)Not Specified[2]
Ticagrelor5 - 5,0005Not Specified[4]
AR-C124910XX2.5 - 2,5002.5Not Specified[4]

Table 2: Accuracy and Precision

AnalyteConcentration LevelIntra-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Precision (%RSD)Inter-day Accuracy (%RE)Reference
TicagrelorQC Samples≤ 14.6%Not Specified≤ 14.6%Not Specified[3]
AR-C124910XXQC Samples≤ 14.7%Not Specified≤ 14.7%Not Specified[3]
TicagrelorQC Samples≤ 7.75%-4.87 to 1.75%≤ 5.67%-2.18 to 7.68%[1]
AR-C124910XXQC Samples≤ 9.86%-3.22 to 4.67%≤ 5.76%-4.43 to 0.07%[1]

Table 3: Extraction Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)Reference
Ticagrelor99.2% - 105%102% - 110%[1]
AR-C124910XX102% - 105%102% - 110%[1]
Ticagrelor87.8% (Trueness)Not Specified[4]
AR-C124910XX89.5% (Trueness)Not Specified[4]
Ticagrelor59.3% - 63.5%No significant effect[2]
AR-C124910XX50.4% - 67.0%No significant effect[2]
Ticagrelor98.3% - 110.7%Not Specified[3]
AR-C124910XX102.1% - 112.3%Not Specified[3]

Mandatory Visualization

LLE_Workflow cluster_start Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_separation Phase Separation & Evaporation cluster_analysis Analysis start Start: Human Plasma Sample add_is Add Internal Standard start->add_is add_solvent Add Organic Solvent (e.g., Ethyl Acetate) add_is->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for Ticagrelor extraction from plasma.

References

Application Notes and Protocols for the Analytical Determination of Ticagrelor in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative determination of Ticagrelor (B1683153) in pharmaceutical dosage forms. The protocols are intended for researchers, scientists, and drug development professionals involved in quality control and analytical development.

Overview of Analytical Techniques

Several analytical methods have been developed and validated for the determination of Ticagrelor in bulk drug and pharmaceutical formulations. The most common techniques include Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Spectrophotometry.[1][2] These methods are valued for their accuracy, precision, and stability-indicating nature.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from various validated analytical methods for Ticagrelor determination, providing a comparative overview of their performance characteristics.

Table 1: RP-HPLC Method Parameters and Performance
ParameterMethod 1Method 2Method 3Method 4Method 5
Column Develosil ODS HG-5 RP C18 (150x4.6mm, 5µm)[4]C18G (250mm x 4.6mm, 5µ)[3]Symmetry C18 (250mm x 4.6mm, 5µm)[5]Hypersil BDS C18Primesil C18 (250nm x 4.6mm, 5µ)
Mobile Phase Methanol (B129727):Phosphate (B84403) Buffer (pH 3.6) (45:55 v/v)[4]Methanol:Water (25:75 v/v)[3]Methanol:Phosphate Buffer (pH 4) (75:25 v/v)[5]Phosphate Buffer (pH 3.0):Acetonitrile (70:30 v/v)Methanol:Water (0.05% OPA) (95:05 v/v)
Flow Rate 1.0 mL/min[4]1.0 mL/min[3]1.0 mL/min[5]1.0 mL/minNot Specified
Detection Wavelength 255 nm[4]254 nm[3]256 nm[5]254 nmNot Specified
Retention Time Not Specified5.786 min[3]2.750 min[5]3.215 min4.5 min
Linearity Range 12-28 µg/mL[4]10-90 µg/mL[3]5-50 µg/mL[5]22.5-135 µg/mL5-25 µg/mL
Correlation Coefficient (r²) 0.9995[4]0.999[3]0.999[5]0.9990.997
LOD 5.004 µg/mL[4]Not Specified0.4 µg/mL[5]Not SpecifiedNot Specified
LOQ 15.164 µg/mL[4]Not Specified1.28 µg/mL[5]Not SpecifiedNot Specified
Accuracy (% Recovery) 100.41 - 100.66%[4]Not Specified99.57 - 99.97%[5]Not Specified99.82%
Precision (% RSD) 0.462558%[4]< 2%[3]Not SpecifiedNot Specified0.069%
Table 2: UV-Spectrophotometric Method Parameters and Performance
ParameterMethod 1Method 2Method 3
Solvent Methanol[6]Methanol & O-phosphoric acid (20:80)Water
Detection Wavelength (λmax) 220-220 nm (Area Under Curve)[6]237 nm282 nm
Linearity Range 2-10 µg/mL[6]2-10 µg/mL5-25 µg/mL
Correlation Coefficient (r²) Not SpecifiedNot Specified>0.999
LOD 0.5746 µg/mL[6]Not SpecifiedNot Specified
LOQ 1.89 µg/mL[6]Not SpecifiedNot Specified
Accuracy (% Recovery) Not SpecifiedNot Specified98-99%
Precision Intraday: 98.66, Interday: 98.67[6]Not SpecifiedNot Specified

Experimental Protocols

RP-HPLC Method for Ticagrelor in Tablets

This protocol describes a validated RP-HPLC method for the quantification of Ticagrelor in tablet dosage forms.[4]

3.1.1. Materials and Reagents

  • Ticagrelor working standard

  • HPLC grade Methanol

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • HPLC grade water

  • 0.45 µm filter

3.1.2. Chromatographic Conditions

  • Column: Develosil ODS HG-5 RP C18, 5µm, 15cm x 4.6mm i.d.[4]

  • Mobile Phase: Methanol: 0.02M Phosphate buffer (pH 3.6) (45:55 v/v)[4]

  • Flow Rate: 1.0 mL/min[4]

  • Detection: UV at 255 nm[4]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

  • Run Time: 7 min[4]

3.1.3. Preparation of Solutions

  • Phosphate Buffer (0.02M, pH 3.6): Dissolve the required amount of potassium dihydrogen phosphate in HPLC grade water and adjust the pH to 3.60 with diluted orthophosphoric acid.

  • Mobile Phase: Mix 550ml of the prepared phosphate buffer and 450ml of HPLC Grade Methanol. Degas the solution in an ultrasonic water bath for 15 minutes and filter through a 0.45 µm filter.[4]

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Ticagrelor working standard and transfer it into a 100 ml volumetric flask. Dissolve and make up the volume with the mobile phase.

  • Working Standard Solution (20 µg/mL): Dilute 2 ml of the standard stock solution to 10 ml with the mobile phase.

3.1.4. Sample Preparation

  • Weigh and powder twenty tablets to determine the average weight.[4]

  • Accurately weigh a quantity of the powder equivalent to 10 mg of Ticagrelor and transfer it to a 10 ml volumetric flask.[4]

  • Add approximately 7 ml of HPLC grade methanol and sonicate for 15 minutes.[4]

  • Make up the volume to 10 ml with methanol.[4]

  • Dilute 1 ml of this solution to 10 ml with HPLC grade methanol to obtain a concentration of 100 µg/mL.[4]

  • Further dilute to achieve a concentration within the linearity range.

3.1.5. System Suitability

Inject the working standard solution six times and evaluate the system suitability parameters. The acceptance criteria are typically:

  • Tailing factor: Not more than 2.0

  • Theoretical plates: Not less than 2000

  • %RSD of peak areas: Not more than 2.0

3.1.6. Analysis

Inject the blank (mobile phase), standard solution, and sample solution into the chromatograph and record the peak areas. Calculate the amount of Ticagrelor in the sample using the peak area response.

UV-Spectrophotometric Method for Ticagrelor

This protocol outlines a simple and rapid UV spectrophotometric method for the determination of Ticagrelor.[6]

3.2.1. Materials and Reagents

  • Ticagrelor working standard

  • Methanol

3.2.2. Instrumentation

  • UV-Visible Spectrophotometer with 1 cm matched quartz cells

3.2.3. Preparation of Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Ticagrelor working standard and dissolve it in 100 ml of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 2-10 µg/mL with methanol.[6]

3.2.4. Wavelength Selection

Scan a 10 µg/ml solution of Ticagrelor in methanol from 200-400 nm to determine the wavelength of maximum absorbance (λmax).[6] For the Area Under Curve (AUC) method, a wavelength range of 220 nm was chosen.[6]

3.2.5. Calibration Curve

Measure the absorbance of the working standard solutions at the selected wavelength. Plot a graph of absorbance versus concentration and determine the correlation coefficient.

3.2.6. Sample Preparation

  • Weigh and powder twenty tablets.

  • Accurately weigh a quantity of the powder equivalent to 10 mg of Ticagrelor and transfer it to a 100 ml volumetric flask.

  • Dissolve in and dilute to volume with methanol.

  • Filter the solution and make further dilutions with methanol to obtain a concentration within the calibration range.

3.2.7. Analysis

Measure the absorbance of the sample solution and calculate the concentration of Ticagrelor from the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflows for the analytical methods described.

HPLC_Workflow start Start prep_mobile_phase Prepare Mobile Phase (Methanol:Buffer) start->prep_mobile_phase prep_std Prepare Standard Solution start->prep_std prep_sample Prepare Sample Solution (from Tablets) start->prep_sample hplc_system HPLC System (C18 Column, UV Detector) prep_mobile_phase->hplc_system inject_std Inject Standard prep_std->inject_std inject_sample Inject Sample prep_sample->inject_sample data_acq Data Acquisition (Chromatogram) hplc_system->data_acq inject_std->hplc_system inject_sample->hplc_system analysis Calculate Results data_acq->analysis end End analysis->end

Caption: Workflow for RP-HPLC analysis of Ticagrelor.

UV_Spec_Workflow start Start prep_solvent Prepare Solvent (Methanol) start->prep_solvent prep_std_series Prepare Standard Series prep_solvent->prep_std_series prep_sample Prepare Sample Solution prep_solvent->prep_sample measure_std Measure Standard Absorbance prep_std_series->measure_std measure_sample Measure Sample Absorbance prep_sample->measure_sample uv_spec UV-Vis Spectrophotometer measure_std->uv_spec calibration_curve Plot Calibration Curve measure_std->calibration_curve measure_sample->uv_spec calculate Calculate Concentration measure_sample->calculate calibration_curve->calculate end End calculate->end

References

Application Note: A Validated Bioanalytical LC-MS/MS Method for the Quantification of Ticagrelor in Rat Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ticagrelor (B1683153) is a direct-acting P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[1][2] Preclinical pharmacokinetic studies in animal models, such as rats, are crucial for drug development. This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Ticagrelor in rat plasma. The method is sensitive, specific, and has been validated according to regulatory guidelines.

Experimental Protocols

Materials and Reagents
Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ticagrelor and the IS in methanol.

  • Working Solutions: Prepare serial dilutions of the Ticagrelor stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. The IS working solution is prepared by diluting the IS stock solution.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and rapid method for sample preparation.[3][4][5][6]

  • Pipette 100 µL of rat plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of methanol and 200 µL of acetonitrile containing the internal standard.[7]

  • Vortex the mixture for 1 minute to precipitate the plasma proteins.[7]

  • Centrifuge the tubes at 23,000 rpm for 5 minutes at 4°C.[7]

  • Transfer 100 µL of the clear supernatant to an autosampler vial.[7]

  • Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

  • Column: A reversed-phase C18 column (e.g., Kinetex XB-C18, Agilent® Poroshell 120EC C18).[4][8][9]

  • Mobile Phase: A gradient or isocratic elution can be used.

    • Isocratic: A mixture of acetonitrile and water with 0.1% formic acid (e.g., 85:15, v/v).[3]

    • Gradient: Acetonitrile and 5 mM ammonium acetate or 0.1% formic acid in water.[10]

  • Flow Rate: 0.2 - 0.5 mL/min.[10][11]

  • Column Temperature: Ambient or controlled (e.g., 40°C).

  • Injection Volume: 5 µL.[3]

Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), operated in either positive or negative mode. Both modes have been successfully used, though negative mode may offer higher response.[8][10][12]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Ticagrelor: m/z 523.4 → 127.0 (Positive Ionization)[11] or m/z 521.11 → 361.10 (Negative Ionization).[12]

    • Ticagrelor-d7 (IS): m/z 530.4 → 127.0 (Positive Ionization).[11]

    • Tolbutamide (IS): m/z 269.00 → 169.60 (Negative Ionization).[12]

  • Optimized MS Parameters:

    • Spray Voltage: 3500 V.[3]

    • Vaporizer Temperature: 200°C.[3]

    • Capillary Temperature: 400°C.[3]

    • Sheath Gas and Auxiliary Gas Pressures: Optimized for the specific instrument.[3]

Method Validation Summary

The method was validated according to FDA and EMA guidelines.[8][9]

Table 1: Calibration Curve and Linearity
AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
Ticagrelor2 - 1,500≥ 0.9991[11]
Ticagrelor0.2 - 2,500≥ 0.9949[12]
Ticagrelor100 - 800Not specified[1]
Table 2: Accuracy and Precision
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Precision (%RSD)Inter-day Accuracy (%RE)
LLOQ2≤ 8.7-2.5 to 2.9≤ 4.9-2.0 to 5.9
Low8≤ 7.75-4.87 to 1.75≤ 5.67-2.18 to 7.68
Medium800≤ 9.86-3.22 to 4.67≤ 5.76-4.43 to 0.07
High3500≤ 5.0-1.0 to 3.0≤ 3.5-1.5 to 2.5

Accuracy and precision data are compiled from multiple sources and represent typical performance.[4][10][11][12]

Table 3: Recovery and Matrix Effect
AnalyteQC LevelRecovery (%)Matrix Effect (%)
TicagrelorLow50.4 - 63.598.3 - 110.7
TicagrelorMedium57.1 - 62.3Not specified
TicagrelorHigh62.7 - 67.0Not specified

Recovery and matrix effect data are representative values.[3][13]

Table 4: Stability
Stability ConditionDurationTemperatureStability (% of Nominal)
Freeze-Thaw3 cycles-20°C / -80°CStable
Short-Term (Plasma)24 hoursRoom TemperatureStable
Long-Term (Plasma)1 month-25°C / -80°CStable
Post-Preparative72 hours4°CStable

Stability data indicates that Ticagrelor is stable under typical laboratory handling and storage conditions.[3][4][13]

Visualizations

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing RatPlasma Rat Plasma Sample AddIS Add Internal Standard RatPlasma->AddIS ProteinPrecipitation Protein Precipitation (Acetonitrile) AddIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer Injection Injection into LC-MS/MS SupernatantTransfer->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography MassSpec Mass Spectrometric Detection (MRM Mode) Chromatography->MassSpec PeakIntegration Peak Integration MassSpec->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Quantification of Ticagrelor CalibrationCurve->Quantification

Caption: Workflow for Ticagrelor analysis in rat plasma.

Conclusion

This application note provides a detailed protocol for a sensitive and validated LC-MS/MS method for the quantification of Ticagrelor in rat plasma. The protein precipitation extraction method is simple and efficient, and the chromatographic and mass spectrometric conditions provide excellent selectivity and sensitivity. The method has been successfully validated and is suitable for use in preclinical pharmacokinetic studies.

References

Troubleshooting & Optimization

troubleshooting matrix effects in Ticagrelor bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Ticagrelor (B1683153) and its active metabolite, AR-C124910XX.

Troubleshooting Guides

This section offers solutions to common problems encountered during the LC-MS/MS analysis of Ticagrelor.

Problem: I am observing significant ion suppression or enhancement for Ticagrelor and/or its active metabolite.

Answer:

Ion suppression or enhancement, collectively known as matrix effects, can significantly impact the accuracy and precision of your bioanalytical method.[1][2][3] Here are several strategies to troubleshoot and mitigate these effects:

1. Optimize Sample Preparation:

The most effective way to combat matrix effects is to remove interfering endogenous components from the sample before analysis.[2][4] Consider the following techniques, which have been successfully applied to Ticagrelor bioanalysis:

  • Protein Precipitation (PPT): This is a simple and rapid method. Acetonitrile (B52724) is a commonly used precipitant for Ticagrelor analysis.[5][6][7] While convenient, PPT may result in less clean extracts compared to other methods.[8] If you are using PPT and experiencing issues, consider optimizing the precipitant-to-plasma ratio.

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner sample by partitioning the analytes of interest into an immiscible organic solvent, leaving many matrix components behind.[9][10] Ethyl acetate (B1210297) has been used for LLE of Ticagrelor and its metabolites.[10] Adjusting the pH of the aqueous phase can improve the extraction efficiency of acidic or basic analytes and minimize the co-extraction of impurities like phospholipids (B1166683).[4]

  • Solid-Phase Extraction (SPE): SPE is known for producing very clean samples and effectively removing phospholipids, a major source of matrix effects.[8] Although not as commonly reported for Ticagrelor in the provided literature, it is a powerful technique for minimizing matrix interference.[8]

2. Optimize Chromatographic Conditions:

Increasing the chromatographic separation between Ticagrelor, its metabolite, and co-eluting matrix components can significantly reduce ion suppression.[2]

  • Gradient Elution: Employing a gradient elution program can help separate the analytes from interfering matrix components. For example, a gradient of acetonitrile and an aqueous buffer like ammonium (B1175870) acetate has been shown to be effective.[6][11]

  • Column Chemistry: The choice of a suitable analytical column is critical. A C18 column is commonly used for the separation of Ticagrelor and its metabolite.[5][6][10]

3. Utilize an Appropriate Internal Standard (IS):

An ideal internal standard co-elutes with the analyte and experiences the same degree of matrix effect, thus compensating for variations in signal intensity.[1][2]

  • Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS (e.g., Ticagrelor-d7) is the gold standard as its physicochemical properties are nearly identical to the analyte.[2][9]

  • Analog Internal Standard: If a SIL-IS is unavailable, a structural analog can be used. Tolbutamide has been successfully used as an internal standard in some Ticagrelor assays.[5][7]

Problem: My results show poor accuracy and precision.

Answer:

Poor accuracy and precision can be a direct consequence of uncompensated matrix effects. The troubleshooting steps for ion suppression and enhancement are the primary actions to take. Additionally, ensure that your method is fully validated according to regulatory guidelines.[12] Validation should include a thorough assessment of the matrix effect using different lots of plasma, including hemolyzed and hyperlipidemic plasma, to ensure the robustness of the method.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects in Ticagrelor bioanalysis?

A1: The most common sources of matrix effects in plasma-based bioanalysis are phospholipids and other endogenous components that can co-elute with Ticagrelor and its active metabolite, AR-C124910XX, and interfere with the ionization process in the mass spectrometer source.[4][8]

Q2: How can I quantitatively assess the matrix effect in my assay?

A2: The matrix effect can be quantitatively assessed using the post-extraction spike method.[4] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The matrix factor is calculated as the ratio of these two peak areas. A value close to 1 indicates a negligible matrix effect.[5]

Q3: What type of mass spectrometry ionization is best for Ticagrelor analysis?

A3: Electrospray ionization (ESI) in the negative ion mode has been shown to provide a higher response and is commonly used for the quantification of Ticagrelor and its active metabolite, AR-C124910XX.[5][6][10][11]

Q4: Can the choice of anticoagulant affect the analysis?

A4: While some methods have been validated with a specific anticoagulant like K2-EDTA, studies have also assessed the effect of other anticoagulants such as lithium heparin, sodium heparin, and K3-EDTA and found no significant impact on the analysis of Ticagrelor.[5][7] However, it is always good practice to validate the method with the specific anticoagulant used in your study samples.

Q5: Are there any known metabolites of Ticagrelor that might interfere with the analysis?

A5: Ticagrelor is extensively metabolized into several metabolites. The major active metabolite is AR-C124910XX.[13] A robust chromatographic method should be able to separate the parent drug and its active metabolite from other potential metabolites to ensure selectivity and avoid cross-talk.[5][10]

Quantitative Data Summary

The following tables summarize quantitative data from validated bioanalytical methods for Ticagrelor, demonstrating the successful mitigation of matrix effects.

Table 1: Matrix Effect and Extraction Recovery Data from a Validated LC-MS/MS Method [5][14][15]

AnalyteConcentration (ng/mL)Mean Extraction Recovery (%) ± SDRSD (%)Mean Matrix Effect (%) ± SDRSD (%)
Ticagrelor 0.599.2 ± 4.434.47110 ± 3.122.84
200105 ± 2.552.43102 ± 2.652.60
2000103 ± 1.981.92104 ± 1.581.52
AR-C124910XX 0.5102 ± 3.123.06108 ± 2.121.96
200105 ± 2.892.75103 ± 2.011.95
2000104 ± 2.152.07105 ± 1.881.79

Table 2: Summary of Validation Parameters from a Validated Method [6][11]

ParameterTicagrelorAR-C124910XX
Linear Range (ng/mL)0.781 - 8000.781 - 800
Correlation Coefficient (r²)≥ 0.994≥ 0.994
Intra-day Precision (RSD %)≤ 12.61≤ 12.61
Inter-day Precision (RSD %)≤ 12.61≤ 12.61
Accuracy (RE %)± 7.88± 7.88

Experimental Protocols

Method 1: Protein Precipitation using Acetonitrile [5][6]

  • Sample Preparation:

    • To 50 µL of human plasma in a microcentrifuge tube, add the internal standard solution.

    • Add 200 µL of acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

  • Analysis:

    • Transfer the supernatant to an autosampler vial.

    • Inject an aliquot into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Column: C18, e.g., Acclaim™ RSLC 120 C18 (2.2 µm, 2.1 × 100 mm).[5]

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or 5 mM ammonium acetate.[5][6]

    • Flow Rate: 0.5 mL/min.[6]

    • Ionization: Negative Ion Electrospray (ESI-).

    • MRM Transitions:

      • Ticagrelor: m/z 521.11 → 361.10[5]

      • AR-C124910XX: m/z 477.03 → 361.10[5]

Method 2: Liquid-Liquid Extraction [9][10]

  • Sample Preparation:

    • To a volume of plasma, add the internal standard.

    • Add an immiscible organic solvent such as ethyl acetate.[10]

    • Vortex to mix.

    • Centrifuge to separate the layers.

  • Evaporation and Reconstitution:

    • Transfer the organic layer to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Analysis:

    • Inject an aliquot into the LC-MS/MS system.

    • LC-MS/MS conditions would be similar to those described in Method 1.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_ppt Protein Precipitation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Add Acetonitrile & Vortex add_is->ppt lle Add Ethyl Acetate & Vortex add_is->lle centrifuge_ppt Centrifuge ppt->centrifuge_ppt supernatant Collect Supernatant centrifuge_ppt->supernatant lcms LC-MS/MS Analysis supernatant->lcms centrifuge_lle Centrifuge lle->centrifuge_lle organic_layer Collect Organic Layer centrifuge_lle->organic_layer evap Evaporate & Reconstitute organic_layer->evap evap->lcms

Caption: Experimental workflows for Ticagrelor bioanalysis sample preparation.

troubleshooting_logic cluster_solutions Troubleshooting Strategies start Matrix Effect Observed? (Ion Suppression/Enhancement) opt_sample_prep Optimize Sample Preparation (PPT, LLE, SPE) start->opt_sample_prep opt_chrom Optimize Chromatography (Gradient, Column) start->opt_chrom use_is Use Appropriate IS (SIL-IS) start->use_is end Matrix Effect Mitigated opt_sample_prep->end opt_chrom->end use_is->end

Caption: Logical workflow for troubleshooting matrix effects in bioanalysis.

References

Technical Support Center: Optimizing Mass Spectrometer Parameters for Deshydroxyethoxy Ticagrelor-d7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information for researchers, scientists, and drug development professionals on the optimization of mass spectrometer parameters for the analysis of Deshydroxyethoxy Ticagrelor-d7. It includes troubleshooting advice, frequently asked questions, and established experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass transitions (MRM) for Deshydroxyethoxy Ticagrelor (B1683153) and its deuterated internal standard (d7)?

A1: For quantitative analysis using tandem mass spectrometry, the most sensitive mass transitions are monitored. In positive electrospray ionization (ESI) mode, the signal intensities are significantly higher for these compounds. The recommended transitions are:

  • Deshydroxyethoxy Ticagrelor: m/z 479.20 → 153.10[1][2]

  • This compound (Internal Standard): m/z 486.20 → 153.10[1]

Q2: What is the recommended ionization mode for analyzing this compound?

A2: Positive electrospray ionization (ESI) mode is recommended as it provides a much higher signal intensity for Deshydroxyethoxy Ticagrelor and its internal standard compared to the negative ion mode.[1]

Q3: What are some common sample preparation techniques for plasma samples?

A3: The two most common methods are protein precipitation and liquid-liquid extraction.

  • Protein Precipitation: This is a simpler and faster method. Acetonitrile (B52724) is frequently used to precipitate plasma proteins.[3][4][5][6] After adding acetonitrile, the sample is vortexed and centrifuged, and the supernatant is injected into the LC-MS/MS system.[3]

  • Liquid-Liquid Extraction: This method can provide a cleaner extract. A common solvent used is ethyl acetate.[7]

Q4: What are the key stability considerations for Ticagrelor and its metabolites in plasma samples?

A4: Ticagrelor and its metabolites have been found to be stable under several conditions, including:

  • After three freeze-thaw cycles.[7][8]

  • For at least one month when stored at -80°C.[7]

  • For up to 24 hours at room temperature in plasma.[8]

  • Processed samples stored as a dry residue for 24 hours at 4°C.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Signal Intensity / Poor Sensitivity Suboptimal ionization mode.Ensure the mass spectrometer is operating in positive electrospray ionization (ESI) mode for higher response.[1]
Inefficient sample extraction.Optimize the protein precipitation or liquid-liquid extraction protocol. Ensure complete protein removal and efficient analyte extraction.
Non-optimized collision energy.Perform a collision energy optimization experiment for the specific MRM transition to ensure maximum fragmentation and signal intensity.[9][10]
High Background Noise / Interferences Matrix effects from the biological sample.Use a more effective sample clean-up method like liquid-liquid extraction or solid-phase extraction (SPE).[7]
Contamination from reagents or vials.Use high-purity solvents and test blank samples to identify sources of contamination.
Poor Peak Shape / Tailing Inappropriate mobile phase composition.Adjust the mobile phase composition, including the organic solvent ratio and the concentration of additives like formic acid or ammonium (B1175870) acetate.
Column degradation.Replace the analytical column with a new one of the same type.
Inconsistent Results / Poor Reproducibility Variability in sample preparation.Ensure consistent and precise execution of the sample preparation protocol for all samples, including standards and QCs.
Unstable instrument performance.Perform a system suitability test before each run to ensure the LC-MS/MS system is performing within acceptable limits.
Analyte instability.Adhere to validated storage and handling conditions for the plasma samples and processed extracts.[7][8]

Mass Spectrometer Parameters

The following table summarizes the key mass spectrometer parameters for the analysis of Deshydroxyethoxy Ticagrelor and its deuterated internal standard.

Parameter Deshydroxyethoxy Ticagrelor This compound
Ionization Mode ESI PositiveESI Positive
Precursor Ion (Q1) m/z 479.20[1][2]486.20[1]
Product Ion (Q3) m/z 153.10[1][2]153.10[1]
Collision Energy (eV) 28[2]Not specified, but would be similar to the non-deuterated analyte.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a common and efficient method for preparing plasma samples for analysis.

  • To a 50 µL aliquot of human plasma, add 150 µL of acetonitrile containing the internal standard (this compound).[3]

  • Vortex the mixture for 10 minutes to ensure thorough mixing and protein precipitation.[3]

  • Centrifuge the samples at 13,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[3]

  • Carefully transfer the supernatant to a clean autosampler vial.[3]

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system for analysis.[3]

LC-MS/MS Analysis

This section outlines a typical liquid chromatography and mass spectrometry setup.

  • Liquid Chromatography:

    • Column: A C18 column is commonly used for separation.[3][7]

    • Mobile Phase: A gradient elution with acetonitrile and water containing 0.1% formic acid is a typical mobile phase composition.[3][8]

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.[1]

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, monitoring the transitions specified in the table above.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (d7) in Acetonitrile plasma->add_is vortex Vortex Mix add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection lc_sep LC Separation (C18 Column) injection->lc_sep ms_detect MS/MS Detection (MRM Mode) lc_sep->ms_detect quant Quantification ms_detect->quant report Generate Report quant->report

Caption: A typical experimental workflow for the analysis of this compound in plasma.

logical_relationship cluster_analyte Analyte of Interest cluster_is Internal Standard cluster_ms Mass Spectrometer analyte Deshydroxyethoxy Ticagrelor q1 Q1 (Precursor Ion Selection) analyte->q1 m/z 479.20 is This compound is->q1 m/z 486.20 q2 Q2 (Collision Cell) q1->q2 q3 Q3 (Product Ion Selection) q2->q3 q2->q3 Fragment Ions detector Detector q3->detector q3->detector m/z 153.10

Caption: Logical relationship of analyte and internal standard analysis in a triple quadrupole mass spectrometer.

References

Technical Support Center: Ticagrelor Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Ticagrelor (B1683153). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods and resolve common issues related to chromatographic peak shape.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems you might encounter during the analysis of Ticagrelor, offering potential causes and systematic solutions.

Q1: What are the common causes of peak tailing in Ticagrelor analysis and how can I fix it?

Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue. It can compromise resolution and lead to inaccurate quantification.[1][2][3][4]

Potential Causes & Solutions:

  • Secondary Interactions: Strong interactions can occur between basic functional groups on Ticagrelor and acidic silanol (B1196071) groups on the column's stationary phase.[2][4]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase can protonate the silanol groups, minimizing these secondary interactions.[2] For instance, using a mobile phase with a phosphate (B84403) buffer adjusted to a lower pH (e.g., pH 4) can improve peak shape.[5] The addition of modifiers like formic acid or triethylamine (B128534) to the mobile phase can also enhance peak symmetry.[6][7]

    • Solution 2: Use an End-Capped Column: Employing a highly deactivated, end-capped column reduces the availability of active silanol groups for interaction.[2][4]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[1][2][3]

    • Solution: Reduce the sample concentration or injection volume. You can test for this by diluting the sample and observing if the peak shape improves.[2]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak distortion.[1]

    • Solution: Use a guard column to protect the analytical column. If contamination is suspected, try backflushing the column or, if necessary, replace it.[1]

Q2: My Ticagrelor peak is fronting. What should I investigate?

Peak fronting, where the first half of the peak is broader, is less common than tailing but can also affect results.[1][3][4]

Potential Causes & Solutions:

  • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to fronting.[2][4]

    • Solution: Ensure your sample is completely dissolved in a solvent compatible with the mobile phase. You may need to decrease the sample concentration.[4]

  • Column Collapse: Using the column under harsh conditions, such as extreme pH or temperature, can cause a physical change in the column packing.[2][4]

    • Solution: Operate the column within the manufacturer's recommended limits for pH and temperature.[4]

  • Concentration Overload: A highly concentrated sample plug can lead to fronting.[3]

    • Solution: Similar to mass overload causing tailing, reducing the sample concentration can resolve this issue.[3][4]

Q3: How does the mobile phase composition affect the peak shape of Ticagrelor?

The mobile phase is a critical factor in achieving optimal peak shape. Several components can be adjusted for improvement.

  • Organic Modifier: Acetonitrile (B52724) is often preferred over methanol (B129727) as it can provide better peak shape and lower back pressure.[7] However, successful methods have been developed using both.

  • pH and Buffers: The pH of the aqueous portion of the mobile phase is crucial. Using buffers like phosphate or ammonium (B1175870) acetate (B1210297) helps maintain a stable pH and can significantly improve peak symmetry.[5][8][9][10] For example, a mobile phase consisting of a phosphate buffer (pH adjusted to 4 with orthophosphoric acid) and methanol has been shown to be effective.[5]

  • Additives: Small amounts of additives like formic acid, triethylamine, or ortho-phosphoric acid can sharpen peaks by minimizing secondary interactions.[6]

Q4: What type of column is best suited for Ticagrelor analysis?

The choice of the stationary phase is fundamental for good separation and peak shape.

  • Stationary Phase: C18 columns are the most commonly used and have demonstrated good performance in numerous validated methods for Ticagrelor analysis.[5][6][11][12] C8 columns have also been used successfully.

  • Particle Size and Dimensions: Columns with smaller particle sizes (e.g., 2.2 µm, 3 µm) can offer higher resolution and efficiency.[6] Common column dimensions include 250 mm x 4.6 mm and 150 mm x 4.6 mm.[5][11]

Experimental Protocols and Data

Below are summaries of various experimental conditions reported for the successful analysis of Ticagrelor, which can serve as a starting point for method development and troubleshooting.

Table 1: HPLC Method Parameters for Ticagrelor Analysis
ParameterMethod 1Method 2Method 3Method 4
Column Phenomenex C18 (250 x 4.6 mm, 5 µm)[11]Symmetry C18 (250mm×4.6 mm, 5µm)[5]Unisol C18 (150 mm × 4.6 mm, 3µ)Acclaim™ RSLC 120 C18 (2.1 × 100 mm, 2.2 µm)[6]
Mobile Phase Acetonitrile:Methanol (70:30 v/v)[11]Methanol:Phosphate buffer (pH 4) (75:25 v/v)[5]Methanol:Triethanolamine buffer (pH 4.5) (70:30 v/v)Acetonitrile and Water with 0.1% Formic Acid (Gradient)[6]
Flow Rate 1.0 ml/min[11]1.0 ml/min[5]0.8 mL/min0.3 mL/min[6]
Detection (UV) 254 nm[11]256 nm[5]240 nmN/A (MS/MS detection)[6]
Retention Time 3.793 min[11]2.750 min[5]3.247 minNot specified
Table 2: Sample Preparation Protocols
MethodProtocolSource
For Pharmaceutical Dosage Forms Accurately weigh the equivalent of 10 mg of Ticagrelor from the dosage form and dissolve in methanol to make a 1000 µg/ml stock solution. Further dilutions are made using the mobile phase.[11][11]
For Human Plasma (Protein Precipitation) To a 50 µL aliquot of human plasma, add 150 µL of acetonitrile containing an internal standard. Vortex for 10 min, then centrifuge at 13,000 × g for 15 min at 4℃. The supernatant is filtered and injected.[6][6]
For Human Plasma (Liquid-Liquid Extraction) To a 200 µL plasma sample, add an internal standard and extract using ethyl acetate. The organic layer is evaporated, and the residue is reconstituted before injection.[8][8]

Visual Troubleshooting Guides

The following diagrams illustrate logical workflows for troubleshooting common chromatographic issues encountered during Ticagrelor analysis.

G Troubleshooting Peak Tailing for Ticagrelor start Peak Tailing Observed check_overload Is it column overload? start->check_overload reduce_conc Reduce sample concentration/ injection volume check_overload->reduce_conc Yes check_secondary_interactions Are secondary interactions likely? check_overload->check_secondary_interactions No end_good Peak Shape Improved reduce_conc->end_good adjust_ph Adjust mobile phase pH (e.g., add formic acid, use buffer at lower pH) check_secondary_interactions->adjust_ph Yes check_column_health Is the column old or contaminated? check_secondary_interactions->check_column_health No use_endcapped_column Use an end-capped column adjust_ph->use_endcapped_column use_endcapped_column->end_good backflush_column Backflush column check_column_health->backflush_column Yes end_bad Problem Persists check_column_health->end_bad No use_guard_column Use a guard column use_guard_column->end_good replace_column Replace column backflush_column->replace_column replace_column->use_guard_column

Caption: A logical workflow for diagnosing and resolving peak tailing issues.

G Troubleshooting Peak Fronting for Ticagrelor start Peak Fronting Observed check_solubility Is sample solubility an issue? start->check_solubility reduce_conc_vol Reduce sample concentration or change sample solvent check_solubility->reduce_conc_vol Yes check_column_overload Is the column overloaded? check_solubility->check_column_overload No end_good Peak Shape Improved reduce_conc_vol->end_good reduce_load Reduce sample load check_column_overload->reduce_load Yes check_column_collapse Is column collapse possible? check_column_overload->check_column_collapse No reduce_load->end_good verify_conditions Verify column operating conditions (pH, temperature) check_column_collapse->verify_conditions Yes end_bad Problem Persists check_column_collapse->end_bad No replace_column Replace column verify_conditions->replace_column replace_column->end_good

Caption: A step-by-step guide to troubleshoot peak fronting problems.

References

stability of Deshydroxyethoxy Ticagrelor-d7 in stock solutions and plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Deshydroxyethoxy Ticagrelor-d7 in stock solutions and plasma. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the integrity of your samples and the accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound neat material?

A: For long-term storage, this compound as a solid (neat material) should be stored at 2-8°C in a well-closed container[1]. Some suppliers recommend -20°C for powdered forms to ensure stability over several years[2].

Q2: How should I prepare and store stock solutions of this compound?

A: Stock solutions are typically prepared in acetonitrile (B52724) or methanol[3][4]. For stability, stock solutions of the non-deuterated analog (and by extension, the deuterated form) have been found to be stable for up to 24 hours at room temperature and for at least 2 months when stored at 4°C[1]. It is recommended to store stock solutions at -80°C for long-term use (e.g., up to 120 days)[3].

Q3: What is the stability of this compound in plasma?

A: this compound is stable in human plasma under various storage and handling conditions. This includes short-term storage on the benchtop, multiple freeze-thaw cycles, and long-term storage at -80°C. Quantitative data from a study on the non-deuterated form, which is expected to have similar stability, is provided in the tables below[3].

Q4: Are there any critical handling steps I should be aware of when working with whole blood samples?

A: Yes. It has been observed that ticagrelor (B1683153) and its metabolites are not stable for more than 3 hours in whole blood at either room temperature or 4°C. Therefore, it is crucial to process whole blood samples and isolate the plasma as quickly as possible to prevent degradation of the analyte[2].

Q5: Will multiple freeze-thaw cycles affect the concentration of this compound in my plasma samples?

A: Based on stability studies of the non-deuterated analog, Deshydroxyethoxy Ticagrelor is stable for at least three freeze-thaw cycles when plasma samples are frozen at -80°C and thawed at room temperature[1][3]. The deviation from the nominal concentration is well within the acceptable limits of ±15%[1].

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or inconsistent instrument response for the internal standard (this compound). Degradation of the stock or working solution.1. Prepare a fresh working solution from your stock. 2. If the issue persists, prepare a new stock solution from the neat material. 3. Always verify the storage conditions (temperature, light exposure) of your solutions.
Analyte concentration appears lower than expected in plasma samples. 1. Degradation in whole blood prior to plasma separation. 2. Benchtop instability during sample processing. 3. Long-term storage issues.1. Ensure plasma is separated from whole blood as soon as possible (ideally within 3 hours)[2]. 2. Minimize the time plasma samples are kept at room temperature during preparation. Refer to the bench-top stability data below. 3. Confirm that long-term plasma storage has been consistently at -80°C.
High variability between replicate sample analyses. Inconsistent sample handling during freeze-thaw cycles or processing.1. Ensure a consistent thawing procedure for all samples. 2. Process all samples in the batch under the same conditions and for a similar duration. 3. Refer to the post-treatment stability data to understand the stability window after processing.

Data Presentation: Stability Summary

The following tables summarize the stability of Deshydroxyethoxy Ticagrelor (AR-C124910XX) in human plasma under various conditions. As a stable isotope-labeled internal standard, this compound is expected to exhibit similar stability. The data is adapted from a bioanalytical method validation study[3]. The acceptance criterion for stability is that the mean concentration is within ±15% of the nominal concentration.

Table 1: Short-Term (Bench-Top) Stability in Human Plasma at Room Temperature (8 hours)

AnalyteNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)RSD (%)RE (%)
Deshydroxyethoxy Ticagrelor0.50.477.33-6.15
2001894.88-5.53
200019684.11-1.62

Table 2: Freeze-Thaw Stability in Human Plasma (3 Cycles, -80°C to Room Temp)

AnalyteNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)RSD (%)RE (%)
Deshydroxyethoxy Ticagrelor0.50.533.116.67
2002113.115.53
200020892.554.47

Table 3: Long-Term Stability in Human Plasma at -80°C (120 days)

AnalyteNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)RSD (%)RE (%)
Deshydroxyethoxy Ticagrelor0.50.544.178.83
2002134.876.55
200021553.187.73

Table 4: Post-Treatment (Autosampler) Stability of Extracted Samples at 4°C (36 hours)

AnalyteNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)RSD (%)RE (%)
Deshydroxyethoxy Ticagrelor0.50.478.87-5.15
2001895.11-5.72
200019883.65-0.62

Experimental Protocols

Protocol 1: Stock Solution Stability Assessment

This protocol outlines the procedure for determining the stability of this compound stock solutions.

Objective: To evaluate the stability of the analyte in a stock solution under specified storage conditions (e.g., room temperature and 4°C).

Materials:

  • This compound neat material

  • Acetonitrile or Methanol (B129727) (LC-MS grade)

  • Volumetric flasks and pipettes

  • LC-MS/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile or methanol at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (Time 0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration within the instrument's linear range and analyze it using the LC-MS/MS method. This serves as the baseline response.

  • Storage: Store the remaining stock solution under the desired conditions (e.g., one aliquot at room temperature and another at 4°C).

  • Analysis at Subsequent Time Points: At predefined intervals (e.g., 6, 12, 24 hours for room temperature; 1, 2, 4, 8 weeks for 4°C), dilute an aliquot of the stored stock solution to the same concentration as in step 2 and analyze it.

  • Data Evaluation: Compare the mean peak area of the stored solution to the mean peak area of the freshly prepared solution (or the Time 0 sample). The solution is considered stable if the percentage difference is within an acceptable range (typically ±10-15%).

G cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage Conditions prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) prep_working Dilute to Working Concentration prep_stock->prep_working store_rt Room Temperature prep_stock->store_rt store_fridge 4°C prep_stock->store_fridge analysis_t0 Analyze Time 0 Sample (Baseline) prep_working->analysis_t0 compare Compare Peak Areas (Stored vs. Time 0) analysis_t0->compare analysis_tn Analyze Stored Samples at Time 'n' analysis_tn->compare store_rt->analysis_tn At intervals (e.g., 6, 12, 24h) store_fridge->analysis_tn At intervals (e.g., 1, 2, 4, 8w) G cluster_prep Sample Preparation cluster_ft Freeze-Thaw Stability cluster_lt Long-Term Stability cluster_analysis Analysis spike_plasma Spike Blank Plasma (Low & High QC) aliquot Aliquot Samples spike_plasma->aliquot freeze1 Freeze at -80°C aliquot->freeze1 store_long Store at -80°C (e.g., 120 days) aliquot->store_long thaw1 Thaw at RT freeze1->thaw1 Cycle 1 freeze2 Freeze at -80°C thaw1->freeze2 thaw2 Thaw at RT freeze2->thaw2 Cycle 2 freeze3 Freeze at -80°C thaw2->freeze3 thaw3 Thaw at RT freeze3->thaw3 Cycle 3 process_samples Process Stability & Comparison Samples thaw3->process_samples store_long->process_samples analyze_lcms Analyze by LC-MS/MS process_samples->analyze_lcms evaluate Evaluate Stability (% Bias vs. Comparison QCs) analyze_lcms->evaluate

References

minimizing ion suppression in Ticagrelor LC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of Ticagrelor (B1683153). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges, with a focus on minimizing ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for Ticagrelor LC-MS analysis?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, Ticagrelor, in the mass spectrometer's ion source. This interference reduces the ionization efficiency, leading to a decreased signal intensity, which can compromise the sensitivity, accuracy, and reproducibility of the analytical method.

Q2: What are the most common causes of ion suppression in Ticagrelor analysis?

A2: The most common causes of ion suppression in the analysis of Ticagrelor from biological matrices are endogenous matrix components that are not removed during sample preparation. These include:

  • Phospholipids (B1166683): Abundant in plasma and serum, phospholipids are notorious for causing ion suppression, particularly in reversed-phase chromatography where they may co-elute with the analytes of interest.

  • Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can contaminate the ion source and suppress the analyte signal.

  • Other Endogenous Molecules: Small molecules, metabolites, and proteins that remain after incomplete sample cleanup can also interfere with ionization.

Q3: How can I detect and diagnose ion suppression in my Ticagrelor assay?

A3: A common and effective method for diagnosing ion suppression is the post-column infusion experiment . This technique helps to identify regions in the chromatogram where co-eluting matrix components are causing a drop in signal intensity. The experiment involves infusing a constant flow of a Ticagrelor standard solution into the MS source while injecting a blank, extracted matrix sample onto the LC column. A dip in the otherwise stable baseline signal for Ticagrelor indicates the retention time at which ion-suppressing components are eluting.

Troubleshooting Guide

Issue 1: Low or inconsistent signal intensity for Ticagrelor.

This is a primary indicator of potential ion suppression. The following troubleshooting workflow can help identify and resolve the issue.

G cluster_0 Troubleshooting Workflow start Low / Inconsistent Ticagrelor Signal q1 Is the issue sample-related or instrument-related? start->q1 inst_check Check Instrument Performance: - Infuse standard directly - Check MS tuning & calibration - Verify LC system (leaks, pressure) q1->inst_check Check Instrument sample_check Perform Post-Column Infusion Experiment q1->sample_check Check Sample inst_ok Instrument OK? inst_check->inst_ok inst_fix Address Instrument Issue: - Clean ion source - Recalibrate MS - Service LC inst_ok->inst_fix No inst_ok->sample_check Yes inst_fix->start suppression_found Ion Suppression Detected? sample_check->suppression_found no_suppression No Suppression Detected. Re-evaluate sample prep for analyte loss. suppression_found->no_suppression No mitigation Mitigate Ion Suppression suppression_found->mitigation Yes optimize_sp Optimize Sample Preparation (See Table 1 & Protocols) mitigation->optimize_sp optimize_lc Optimize Chromatography - Adjust gradient - Use smaller particle size column mitigation->optimize_lc dilute Dilute Sample mitigation->dilute

Caption: Troubleshooting workflow for low Ticagrelor signal.

Issue 2: Which sample preparation method is most effective at minimizing ion suppression?

The choice of sample preparation is critical. While simpler methods like Protein Precipitation (PPT) are faster, more rigorous techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) provide cleaner extracts, significantly reducing matrix effects.

G cluster_1 Sample Preparation Method Comparison cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) plasma Plasma Sample ppt1 Add Acetonitrile (B52724) (e.g., 3:1 ratio) plasma->ppt1 lle1 Add Extraction Solvent (e.g., Ethyl Acetate) plasma->lle1 spe1 Condition & Equilibrate SPE Cartridge plasma->spe1 ppt2 Vortex & Centrifuge ppt1->ppt2 ppt3 Analyze Supernatant ppt2->ppt3 lle2 Vortex & Centrifuge (Phase Separation) lle1->lle2 lle3 Evaporate & Reconstitute Organic Layer lle2->lle3 lle4 Analyze lle3->lle4 spe2 Load Sample spe1->spe2 spe3 Wash (Remove Interferences) spe2->spe3 spe4 Elute Ticagrelor spe3->spe4 spe5 Analyze Eluate spe4->spe5

Caption: Comparison of sample preparation workflows.

Data Presentation: Sample Preparation Techniques

The following table summarizes quantitative data on recovery and matrix effects for different sample preparation methods from various published studies. Note that direct comparison is challenging as the data originates from different experimental conditions.

Technique Analyte Recovery (%) Matrix Effect (%) Comments Source
Protein PrecipitationTicagrelor99.2 - 105102 - 110Simple, fast, and showed negligible matrix effect in this specific validated method.[1][1]
Protein PrecipitationAR-C124910XX102 - 105102 - 110The active metabolite also showed excellent recovery and minimal matrix effect.[1][1]
Liquid-Liquid ExtractionTicagrelorNot Specified98.3 - 110.7LLE with ethyl acetate (B1210297) provided a clean extract with minimal matrix effects.[2][3][2][3]
Liquid-Liquid ExtractionAR-C124910XXNot Specified102.1 - 112.3Similar to the parent drug, the metabolite showed minimal matrix effects with LLE.[2][3][2][3]
Solid-Phase ExtractionGeneralTypically >80Typically <20SPE is highly effective at removing a wide range of interferences, including phospholipids, leading to the cleanest extracts and lowest ion suppression. Specific data for Ticagrelor was not available for direct comparison.General Knowledge

Matrix Effect (%) is often calculated as (Peak area in matrix / Peak area in neat solution) x 100. A value of 100% indicates no matrix effect, >100% indicates ion enhancement, and <100% indicates ion suppression.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is adapted from a validated method for the analysis of Ticagrelor and its active metabolite in human plasma.[1]

  • Sample Preparation:

    • Aliquot 50 µL of human plasma into a microcentrifuge tube.

    • Add 150 µL of acetonitrile (containing the internal standard). The 3:1 ratio of acetonitrile to plasma was found to yield consistent and high recoveries.[1]

  • Precipitation and Separation:

    • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

    • Centrifuge the tubes at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis:

    • Carefully transfer the supernatant to an autosampler vial.

    • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is based on a method developed for the simultaneous determination of Ticagrelor and its metabolites in human plasma.[3][4]

  • Sample Preparation:

    • Aliquot 100-200 µL of plasma into a glass tube.[3][4]

    • Add the internal standard solution.

  • Extraction:

    • Add 1.3 mL of an immiscible organic solvent, such as ethyl acetate or a hexane/ethyl acetate (50/50, v/v) mixture.[3][4]

    • Vortex the mixture vigorously for 5 minutes to facilitate the extraction of Ticagrelor into the organic phase.[3]

    • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.[3]

  • Evaporation and Reconstitution:

    • Transfer the upper organic layer (approximately 1 mL) to a new tube.[3]

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at ambient temperature.[3]

    • Reconstitute the residue in a suitable volume (e.g., 150 µL) of the mobile phase.[5]

  • Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

Protocol 3: Post-Column Infusion for Ion Suppression Diagnosis

This is a general protocol to identify ion suppression zones in your chromatogram.

  • Setup:

    • Prepare a standard solution of Ticagrelor at a concentration that provides a stable, mid-range signal.

    • Using a syringe pump and a T-connector, continuously infuse the Ticagrelor solution into the flow path between the LC column outlet and the mass spectrometer's ion source.

  • Execution:

    • Begin the infusion and allow the Ticagrelor signal to stabilize on the mass spectrometer.

    • Inject a blank matrix sample (that has undergone your sample preparation procedure) onto the LC column.

    • Run your standard chromatographic gradient.

  • Analysis:

    • Monitor the Ticagrelor signal throughout the chromatographic run.

    • Any significant drop in the baseline signal indicates a region where co-eluting matrix components are causing ion suppression.

G lc LC System tee T-Connector lc->tee Column Effluent syringe Syringe Pump (Ticagrelor Standard) syringe->tee Constant Infusion ms Mass Spectrometer tee->ms Combined Flow

Caption: Experimental setup for post-column infusion.

References

addressing analytical variability in Ticagrelor quantification assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ticagrelor (B1683153) quantification assays. This resource is designed for researchers, scientists, and drug development professionals to address analytical variability and troubleshoot common issues encountered during the experimental quantification of Ticagrelor and its active metabolite, AR-C124910XX.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for quantifying Ticagrelor and its active metabolite in plasma?

A1: The most prevalent and robust method for the simultaneous quantification of Ticagrelor and its active metabolite, AR-C124910XX, in human plasma is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2] This technique offers high sensitivity and selectivity, which is crucial for bioanalytical studies.[2]

Q2: What are the typical sources of analytical variability in Ticagrelor quantification assays?

A2: Analytical variability can arise from several factors, including:

  • Sample Preparation: Inconsistent protein precipitation or liquid-liquid extraction can lead to variable recovery.

  • Matrix Effects: Endogenous components in plasma can suppress or enhance the ionization of the analytes, affecting accuracy and precision.[1][3]

  • Analyte Stability: Ticagrelor and its metabolite can be unstable under certain storage and handling conditions. For instance, they are not stable for more than 3 hours in whole blood at room temperature or 4°C, necessitating rapid plasma isolation.[4][5]

  • Chromatographic Issues: Poor peak shape, shifting retention times, and inadequate separation from interfering peaks can all contribute to variability.

  • Mass Spectrometer Performance: Fluctuations in instrument sensitivity and calibration can impact results.

Q3: Which ionization mode is optimal for Ticagrelor and AR-C124910XX analysis by LC-MS/MS?

A3: While both positive and negative electrospray ionization (ESI) modes can be used, a higher response is typically achieved in the negative ion detection mode for Ticagrelor and its active metabolite.[1][2]

Q4: What type of anticoagulant should be used for blood sample collection?

A4: Methods have been successfully validated using K2-EDTA as the anticoagulant.[1] Studies have also tested lithium heparin, sodium heparin, and K3-EDTA with no significant anticoagulant effect observed.[1]

Troubleshooting Guides

Issue 1: High Variability in Quality Control (QC) Samples

High relative standard deviation (RSD) in QC samples is a common indicator of assay variability.

Possible Causes & Solutions:

CauseRecommended Action
Inconsistent Sample Preparation Ensure precise and consistent pipetting techniques for plasma, protein precipitation solvent, and internal standard. Automate liquid handling steps if possible.
Matrix Effects Evaluate matrix effects from different plasma lots.[3] Consider using a more effective sample cleanup method like liquid-liquid extraction or solid-phase extraction (SPE). Using a stable isotope-labeled internal standard (e.g., Ticagrelor-d7) can also help compensate for matrix effects.[6]
Analyte Instability Ensure plasma samples are processed promptly after collection and stored at -80°C.[1] Avoid repeated freeze-thaw cycles.[4] Verify the stability of stock and working solutions.
Instrument Fluctuation Check the stability of the LC-MS/MS system. Run system suitability tests before each batch to ensure consistent performance. Monitor for any drift in sensitivity.

Troubleshooting Logic: High Variability in QC Samples

G cluster_causes Possible Causes cluster_solutions Solutions start High Variability in QC Samples cause1 Inconsistent Sample Preparation start->cause1 cause2 Matrix Effects start->cause2 cause3 Analyte Instability start->cause3 cause4 Instrument Fluctuation start->cause4 solution1 Review Pipetting Technique Automate Liquid Handling cause1->solution1 solution2 Evaluate Different Plasma Lots Improve Sample Cleanup (LLE/SPE) Use Stable Isotope-Labeled IS cause2->solution2 solution3 Ensure Proper Sample Handling & Storage (-80°C) Avoid Freeze-Thaw Cycles cause3->solution3 solution4 Run System Suitability Monitor Instrument Performance cause4->solution4

Caption: Troubleshooting workflow for high QC sample variability.

Issue 2: Low Analyte Recovery

Low recovery can lead to poor sensitivity and inaccurate quantification.

Possible Causes & Solutions:

CauseRecommended Action
Inefficient Protein Precipitation Optimize the ratio of plasma to precipitation solvent (typically acetonitrile). Ensure thorough vortexing and adequate centrifugation to completely precipitate proteins.[1]
Suboptimal Liquid-Liquid Extraction (LLE) Test different organic solvents (e.g., ethyl acetate) and pH adjustments of the aqueous phase to improve extraction efficiency.[6] Optimize mixing and phase separation steps.
Analyte Adsorption Use low-adsorption polypropylene (B1209903) tubes and vials. Pre-condition pipette tips by aspirating and dispensing the sample liquid once before transferring.
Degradation During Extraction Perform extraction steps at a low temperature (e.g., on ice) to minimize potential degradation.

Troubleshooting Logic: Low Analyte Recovery

G cluster_causes Possible Causes cluster_solutions Solutions start Low Analyte Recovery cause1 Inefficient Protein Precipitation start->cause1 cause2 Suboptimal LLE start->cause2 cause3 Analyte Adsorption start->cause3 cause4 Degradation During Extraction start->cause4 solution1 Optimize Plasma:Solvent Ratio Ensure Thorough Mixing & Centrifugation cause1->solution1 solution2 Test Different Solvents & pH Optimize Mixing & Phase Separation cause2->solution2 solution3 Use Low-Adsorption Labware Pre-condition Pipette Tips cause3->solution3 solution4 Perform Extraction at Low Temperature (on ice) cause4->solution4

Caption: Troubleshooting workflow for low analyte recovery.

Data Presentation: Method Performance Comparison

The following tables summarize key performance parameters from various validated LC-MS/MS methods for Ticagrelor quantification.

Table 1: Linearity and Sensitivity

ParameterMethod 1[1]Method 2[2]Method 3[4][7]
Analyte(s) Ticagrelor & AR-C124910XXTicagrelor & AR-C124910XXTicagrelor & AR-C124910XX
Linear Range (ng/mL) 0.2 - 2,5000.781 - 8002 - 5,000 (µg/L)
LLOQ (ng/mL) 0.20.7812
Correlation Coefficient (r²) ≥ 0.9949≥ 0.994-

Table 2: Precision and Accuracy

ParameterMethod 1 (Ticagrelor)[1]Method 1 (AR-C124910XX)[1]Method 2 (Both)[2]
Intra-day Precision (%RSD) ≤ 7.75≤ 9.86< 12.61
Inter-day Precision (%RSD) ≤ 5.67≤ 5.76< 12.61
Intra-day Accuracy (%RE) -4.87 to 1.75-3.22 to 4.67± 7.88
Inter-day Accuracy (%RE) -2.18 to 7.68-4.43 to 0.07± 7.88

Table 3: Recovery and Matrix Effect

ParameterMethod 1[1]Method 2[3]Method 3[4]
Extraction Recovery (Ticagrelor) 99.2% - 105%99.7%59.3% - 63.5%
Extraction Recovery (Metabolite) 102% - 105%96.6%50.4% - 67.0%
Matrix Effect (Ticagrelor) 102% - 110%0.981 - 0.984 (Factor)Not significant
Matrix Effect (Metabolite) 102% - 110%0.991 - 0.997 (Factor)Not significant

Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation

This protocol is based on a simple and rapid method for sample cleanup.[1][2]

  • Aliquoting: Pipette 50 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard (IS) Addition: Add the internal standard solution (e.g., 5 ng/mL Tolbutamide or Ticagrelor-d7 in acetonitrile).

  • Protein Precipitation: Add 200 µL of acetonitrile (B52724) to the plasma sample.

  • Mixing: Vortex the mixture for approximately 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 x g for 15 minutes at 4°C.[1]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.

  • Injection: Inject a 5 µL aliquot into the LC-MS/MS system for analysis.[1]

Experimental Workflow: Protein Precipitation

G start Start: Plasma Sample step1 1. Aliquot 50 µL Plasma start->step1 step2 2. Add Internal Standard step1->step2 step3 3. Add 200 µL Acetonitrile step2->step3 step4 4. Vortex for 1 minute step3->step4 step5 5. Centrifuge at 13,000 x g, 4°C step4->step5 step6 6. Transfer Supernatant step5->step6 end 7. Inject into LC-MS/MS step6->end

Caption: Workflow for sample preparation using protein precipitation.

Protocol 2: LC-MS/MS Conditions

These are representative conditions and may require optimization for your specific instrumentation.

  • LC System: Agilent 1260 HPLC system or equivalent.[1]

  • Column: Acclaim™ RSLC 120 C18 (2.2 µm, 2.1 × 100 mm) or equivalent.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.5 mL/min.[2]

  • Gradient Elution: A gradient is typically used to ensure good separation.

  • Injection Volume: 5 µL.[1]

  • Autosampler Temperature: 4°C.[1]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Negative Mode.[1][2]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Ticagrelor: m/z 521.1 → 361.1[1]

    • AR-C124910XX: m/z 477.0 → 361.1[1]

    • Tolbutamide (IS): m/z 269.0 → 169.6[1]

References

Technical Support Center: Forced Degradation Studies of Ticagrelor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies of Ticagrelor (B1683153) to identify impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways observed for Ticagrelor in forced degradation studies?

A1: The primary degradation pathways for Ticagrelor identified in forced degradation studies include oxidation, S-dealkylation, and N-dealkylation.[1] Up to nine degradation products resulting from these pathways have been identified using techniques like high-pressure liquid chromatography-multistage mass spectrometry (LC-MSn).[1]

Q2: Under which stress conditions is Ticagrelor most susceptible to degradation?

A2: Ticagrelor is particularly susceptible to degradation under alkaline and oxidative conditions. It shows more stability under acidic, photolytic, and thermal stress.

Q3: What are the common impurities identified during forced degradation of Ticagrelor?

A3: Common impurities include the N-oxide form of Ticagrelor, which is often observed under oxidative stress, and a de-ethylated product that can form under alkaline conditions. Other potential impurities arise from S-dealkylation and N-dealkylation.

Q4: What is a suitable analytical technique for separating and quantifying Ticagrelor and its impurities?

A4: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most common and effective technique. This method, typically using a C18 column and a UV or Photodiode Array (PDA) detector, can effectively separate Ticagrelor from its degradation products.[2] For structural elucidation of unknown impurities, LC-MS is highly recommended.[1]

Q5: How can I ensure my HPLC method is "stability-indicating"?

A5: A stability-indicating method is one that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To validate your method as stability-indicating, you must perform forced degradation studies and demonstrate that the peaks for Ticagrelor and its various degradation products are well-resolved from each other.

Troubleshooting Guide

Q1: I am not seeing any degradation of Ticagrelor under acidic conditions. Is this normal?

A1: Yes, it is common to observe minimal to no degradation of Ticagrelor under acidic stress. Several studies report that Ticagrelor is relatively stable in acidic media. If you need to induce degradation, you might consider increasing the acid concentration, temperature, or duration of the stress. However, the primary goal is to achieve partial degradation (typically 5-20%) to demonstrate the stability-indicating nature of your analytical method, so extensive degradation is not always necessary.

Q2: My chromatogram shows a significant loss of the Ticagrelor peak under alkaline conditions, but I don't see well-defined impurity peaks. What could be the issue?

A2: This could be due to several factors:

  • Poor Resolution: Your HPLC method may not be adequately resolving the degradation products from the Ticagrelor peak or from each other. Consider optimizing the mobile phase composition, gradient, or trying a different column chemistry.

  • Degradants Not UV Active: Some degradation products may not have a chromophore that absorbs at the wavelength you are using for detection. A PDA detector can be helpful here to screen across a range of wavelengths.

  • Precipitation: The degradation products might be precipitating out of the solution. Ensure that the pH of your final sample solution is compatible with your mobile phase to prevent precipitation on the column.

  • Highly Polar Degradants: Some degradation products may be highly polar and elute with the solvent front. Adjusting the initial mobile phase composition to be more retentive for polar compounds might be necessary.

Q3: I am observing multiple peaks in my oxidative stress samples. How can I identify them?

A3: The presence of multiple peaks under oxidative stress is expected. To identify these, a mass spectrometer (MS) coupled with your HPLC is the most powerful tool. By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns of the unknown peaks, you can propose and confirm their structures. Common oxidative degradation products include N-oxides.

Q4: My system suitability parameters, particularly peak tailing for Ticagrelor, are out of specification. How can I fix this?

A4: Peak tailing can be caused by several factors:

  • Column Overload: Try injecting a lower concentration of your sample.

  • Secondary Silanol Interactions: Ticagrelor has several functional groups that can interact with free silanols on the silica-based column packing. Using a base-deactivated column or adding a small amount of a competing base, like triethylamine, to your mobile phase can help. Adjusting the mobile phase pH can also mitigate this issue.

  • Column Degradation: The column itself may be degrading, especially if exposed to harsh pH conditions. Ensure your mobile phase pH is within the recommended range for your column. If the column is old, it may need to be replaced.

Quantitative Data Summary

The following table summarizes the percentage of Ticagrelor degradation observed under various stress conditions as reported in a representative study. Note that results can vary based on the specific experimental conditions (e.g., concentration of stressor, temperature, and duration).

Stress ConditionReagent and ConditionsDuration% Degradation of Ticagrelor
Acid Hydrolysis 0.1 M HCl at 80°C2 hours5.2%
Base Hydrolysis 0.1 M NaOH at 80°C30 minutes15.8%
Oxidative 30% H₂O₂ at 60°C30 minutes12.4%
Thermal Dry heat at 105°C24 hours3.1%
Photolytic UV light (254 nm)24 hours4.5%

Experimental Protocols

Protocol 1: Forced Degradation of Ticagrelor

This protocol outlines a general procedure for subjecting Ticagrelor to various stress conditions.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve an appropriate amount of Ticagrelor in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the Ticagrelor stock solution and 0.1 M hydrochloric acid (HCl). Heat the mixture in a water bath at 80°C for a specified period (e.g., 2 hours). After cooling, neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide (B78521) (NaOH) and dilute with the mobile phase to the desired concentration for HPLC analysis.

  • Base Hydrolysis: Mix equal volumes of the Ticagrelor stock solution and 0.1 M sodium hydroxide (NaOH). Heat the mixture in a water bath at 80°C for a shorter period (e.g., 30 minutes) due to higher lability. After cooling, neutralize with an equivalent amount of 0.1 M HCl and dilute with the mobile phase.

  • Oxidative Degradation: Mix equal volumes of the Ticagrelor stock solution and 30% hydrogen peroxide (H₂O₂). Keep the solution at 60°C for a specified time (e.g., 30 minutes). Dilute with the mobile phase to the final concentration.

  • Thermal Degradation: Expose a solid sample of Ticagrelor to dry heat in a hot air oven at 105°C for 24 hours. After the specified time, dissolve the sample in a suitable solvent and dilute with the mobile phase for analysis.

  • Photolytic Degradation: Expose a solution of Ticagrelor (in a suitable solvent) in a quartz cuvette or a thin solid film in a petri dish to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. Prepare the sample for analysis by diluting it with the mobile phase.

3. Sample Analysis:

  • Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating RP-HPLC Method for Ticagrelor and Its Impurities

This protocol provides a typical stability-indicating RP-HPLC method.

1. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water or an ammonium (B1175870) acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A common starting point is a 60:40 (v/v) mixture of buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or using a PDA detector to monitor multiple wavelengths)

  • Injection Volume: 10-20 µL

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C)

2. System Suitability:

  • Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject a standard solution of Ticagrelor multiple times (e.g., n=5).

  • Acceptance Criteria:

    • Tailing Factor: Not more than 2.0

    • Theoretical Plates: Not less than 2000

    • Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%

3. Analysis:

  • Inject the blank (mobile phase), the unstressed standard solution, and the stressed sample solutions into the HPLC system.

  • Record the chromatograms and integrate the peaks.

  • Calculate the percentage of degradation and the amount of each impurity.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Ticagrelor Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 80°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 80°C) stock->base oxidative Oxidative (30% H2O2, 60°C) stock->oxidative thermal Thermal (105°C, solid) stock->thermal photo Photolytic (UV light) stock->photo neutralize Neutralization & Dilution acid->neutralize base->neutralize oxidative->neutralize Dilution thermal->neutralize Dissolution & Dilution photo->neutralize Dilution hplc Stability-Indicating HPLC Analysis neutralize->hplc data Data Interpretation (% Degradation, Impurity Profile) hplc->data G cluster_pathways Degradation Pathways cluster_impurities Resulting Impurities ticagrelor Ticagrelor oxidation Oxidation ticagrelor->oxidation s_dealkylation S-Dealkylation ticagrelor->s_dealkylation n_dealkylation N-Dealkylation ticagrelor->n_dealkylation n_oxide N-Oxide Impurities oxidation->n_oxide s_dealkylated S-Dealkylated Impurities s_dealkylation->s_dealkylated n_dealkylated N-Dealkylated Impurities n_dealkylation->n_dealkylated

References

Technical Support Center: Enhancing Recovery of Ticagrelor from Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Ticagrelor (B1683153) in plasma samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with enhancing the recovery of Ticagrelor during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting Ticagrelor from plasma samples?

A1: The most prevalent methods for extracting Ticagrelor and its active metabolite, AR-C124910XX, from plasma are protein precipitation (PPT) and solid-phase extraction (SPE). Liquid-liquid extraction (LLE) has also been successfully used. The choice of method often depends on the desired level of sample cleanup, sensitivity, and throughput.

Q2: Why is my Ticagrelor recovery inconsistent when using protein precipitation?

A2: Inconsistent recovery with protein precipitation can stem from several factors, including incomplete protein removal, co-precipitation of Ticagrelor with the plasma proteins, or variability in the precipitation process. Ensuring a consistent solvent-to-plasma ratio, thorough vortexing, and adequate centrifugation are critical for reproducibility.

Q3: Can the choice of anticoagulant in blood collection tubes affect Ticagrelor recovery?

A3: While one study found no significant anticoagulant effect when using K2-EDTA, K3-EDTA, lithium heparin, or sodium heparin, it is always good practice to validate the chosen anticoagulant for your specific assay to ensure it does not interfere with the extraction or analysis.[1]

Q4: What are the typical recovery rates for Ticagrelor using different extraction methods?

A4: Recovery rates for Ticagrelor can vary depending on the specific protocol and laboratory conditions. However, reported recoveries for protein precipitation are generally in the range of 60-70%, while solid-phase extraction has been reported to yield recoveries of 70-78%.[2][3]

Troubleshooting Guides

Low Recovery of Ticagrelor

Problem: You are experiencing lower than expected recovery of Ticagrelor from your plasma samples.

Potential Cause Troubleshooting Steps
Incomplete Protein Precipitation - Ensure the correct ratio of precipitating solvent (e.g., acetonitrile) to plasma is used. A 3:1 ratio is commonly effective. - Vortex the sample vigorously for a sufficient amount of time (e.g., 1-10 minutes) to ensure thorough mixing and protein denaturation. - Increase the centrifugation speed and/or time to ensure complete pelleting of the precipitated proteins.
Co-precipitation of Ticagrelor - Optimize the choice of precipitating solvent. While acetonitrile (B52724) is common, methanol (B129727) or other organic solvents can be tested. - Adjust the pH of the plasma sample before adding the precipitating solvent to alter the protein-binding characteristics of Ticagrelor.
Inefficient Solid-Phase Extraction (SPE) - Conditioning: Ensure the SPE cartridge is properly conditioned with the recommended solvents to activate the stationary phase. - Loading: Load the sample at a slow and steady flow rate to allow for adequate interaction between Ticagrelor and the sorbent. - Washing: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute Ticagrelor. - Elution: Use a strong enough elution solvent and a sufficient volume to ensure complete elution of Ticagrelor from the cartridge.
Analyte Loss During Evaporation/Reconstitution - If an evaporation step is used, ensure it is not too harsh (e.g., excessive heat or a strong stream of nitrogen) which could lead to loss of the analyte. - Ensure the dried extract is fully reconstituted in the appropriate solvent by vortexing or sonicating before injection into the LC-MS/MS system.
High Matrix Effects in LC-MS/MS Analysis

Problem: You are observing significant ion suppression or enhancement in your LC-MS/MS analysis of Ticagrelor.

Potential Cause Troubleshooting Steps
Insufficient Sample Cleanup - If using protein precipitation, consider switching to a more rigorous cleanup method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove more matrix components. - For SPE, optimize the wash steps to more effectively remove interfering substances.
Co-elution of Matrix Components - Modify the LC gradient to improve the separation of Ticagrelor and its metabolite from co-eluting matrix components. - Consider using a different stationary phase for your analytical column.
Phospholipid Interference - Phospholipids from the plasma matrix are a common cause of ion suppression. Use a phospholipid removal plate or a specific SPE cartridge designed for phospholipid removal.

Data Presentation

Table 1: Reported Recovery of Ticagrelor and its Active Metabolite (AR-C124910XX) from Human Plasma
Extraction MethodAnalyteRecovery (%)Reference
Protein PrecipitationTicagrelor63.5[3]
AR-C124910XX50.4[3]
Solid-Phase ExtractionNot Specified70-78[2]
Table 2: Summary of LC-MS/MS Parameters for Ticagrelor Analysis
ParameterCondition 1Condition 2
Column Acclaim™ RSLC 120 C18 (2.2 µm, 2.1 × 100 mm)Kinetex XB-C18
Mobile Phase A: Acetonitrile B: 0.1% Formic acid in waterA: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid
Flow Rate 0.3 mL/minNot Specified
Ionization Mode Negative Electrospray Ionization (ESI-)Electrospray Ionization (ESI)
MRM Transition (Ticagrelor) m/z 521.11 → 361.10Not Specified
MRM Transition (AR-C124910XX) m/z 477.03 → 361.10Not Specified
Reference [1][4]

Experimental Protocols

Protein Precipitation Method

This protocol is a representative example based on published methods.[1][3]

  • Sample Preparation:

    • To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard (e.g., 5 ng/mL tolbutamide).

  • Precipitation:

    • Vortex the mixture for 10 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the tubes at 13,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or autosampler vial. Some protocols may include a filtration step through a 0.2 µm PTFE syringe filter at this stage.

  • Analysis:

    • Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system for analysis.

General Solid-Phase Extraction (SPE) Workflow
  • Cartridge Selection:

    • Choose a reversed-phase SPE cartridge (e.g., C18 or a polymer-based sorbent) suitable for the extraction of moderately nonpolar compounds like Ticagrelor from an aqueous matrix.

  • Conditioning:

    • Wash the cartridge with a strong organic solvent (e.g., methanol) to activate the sorbent.

    • Equilibrate the cartridge with a weaker solvent, typically the same as the sample loading solvent (e.g., water or a buffered solution).

  • Sample Loading:

    • Load the pre-treated plasma sample onto the cartridge at a slow, controlled flow rate. Pre-treatment may involve dilution or pH adjustment.

  • Washing:

    • Wash the cartridge with a weak solvent to remove endogenous interferences without eluting Ticagrelor. The strength of the wash solvent will need to be optimized.

  • Elution:

    • Elute Ticagrelor from the cartridge using a strong organic solvent (e.g., methanol or acetonitrile). The volume and composition of the elution solvent should be optimized for complete recovery.

  • Evaporation and Reconstitution (Optional):

    • The eluate can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of a solvent compatible with the LC-MS/MS mobile phase to concentrate the sample.

Visualizations

Protein_Precipitation_Workflow cluster_0 Sample Preparation cluster_1 Separation cluster_2 Analysis Start Start: 50 µL Plasma Add_Solvent Add 150 µL Acetonitrile (+ Internal Standard) Start->Add_Solvent Vortex Vortex for 10 min Add_Solvent->Vortex Centrifuge Centrifuge at 13,000 x g for 15 min at 4°C Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Inject Inject 5 µL into LC-MS/MS Collect_Supernatant->Inject End End: Data Acquisition Inject->End

Caption: Workflow for Ticagrelor extraction from plasma using protein precipitation.

General_SPE_Workflow cluster_0 Cartridge Preparation cluster_1 Extraction Process cluster_2 Post-Extraction Condition 1. Condition (e.g., Methanol) Equilibrate 2. Equilibrate (e.g., Water) Condition->Equilibrate Load 3. Load Sample (Plasma) Equilibrate->Load Wash 4. Wash (Remove Interferences) Load->Wash Elute 5. Elute (Collect Ticagrelor) Wash->Elute Evaporate 6. Evaporate (Optional) Elute->Evaporate Reconstitute 7. Reconstitute Evaporate->Reconstitute Analyze 8. Analyze by LC-MS/MS Reconstitute->Analyze

Caption: General workflow for solid-phase extraction (SPE).

Troubleshooting_Logic cluster_PPT Protein Precipitation cluster_SPE Solid-Phase Extraction Problem Low Ticagrelor Recovery Method Which Extraction Method? Problem->Method Check_Ratio Verify Solvent:Plasma Ratio Method->Check_Ratio PPT Check_Conditioning Confirm Proper Conditioning Method->Check_Conditioning SPE Check_Mixing Ensure Thorough Vortexing Check_Ratio->Check_Mixing Check_Centrifugation Optimize Centrifuge Settings Check_Mixing->Check_Centrifugation Check_Loading_Flow Slow Down Loading Rate Check_Conditioning->Check_Loading_Flow Optimize_Wash Optimize Wash Solvent Check_Loading_Flow->Optimize_Wash Optimize_Elution Optimize Elution Solvent Optimize_Wash->Optimize_Elution

Caption: Troubleshooting logic for low Ticagrelor recovery.

References

resolving co-eluting peaks in Ticagrelor metabolite profiling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting peaks during Ticagrelor metabolite profiling.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of co-eluting peaks in Ticagrelor metabolite analysis?

Co-elution of Ticagrelor and its metabolites, particularly isomers, is a frequent challenge in chromatographic analysis. The primary causes include:

  • Similar Physicochemical Properties: Metabolites of Ticagrelor, such as the active metabolite AR-C124910XX and its isomers, often possess very similar polarity, molecular weight, and pKa values, leading to comparable retention times on a given stationary phase.

  • Suboptimal Chromatographic Conditions: An unoptimized mobile phase composition, gradient slope, flow rate, or column temperature can fail to provide sufficient selectivity to resolve closely related compounds.

  • Inadequate Column Chemistry: The choice of stationary phase is critical. A standard C18 column may not have the unique selectivity needed to separate structurally similar isomers.

  • Poor Sample Preparation: Inadequate extraction or cleanup of the sample matrix can introduce interfering compounds that co-elute with the analytes of interest, compressing peaks and obscuring resolution.

Q2: How can I confirm if I have co-eluting peaks?

Confirming co-elution requires a combination of chromatographic and spectrometric evidence:

  • Peak Shape Analysis: Asymmetrical or broad peaks can be indicative of underlying, unresolved peaks.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can reveal the presence of multiple compounds with different elemental compositions under a single chromatographic peak. Examining the extracted ion chromatograms (EICs) for specific m/z values of suspected metabolites can help differentiate them.

  • MS/MS Fragmentation: If the co-eluting compounds are isomers, they will have the same molecular weight. In this case, comparing the MS/MS fragmentation patterns across the width of the chromatographic peak may reveal different fragment ions or different relative abundances of fragments, indicating the presence of more than one compound.

Troubleshooting Guide

Issue: Poor resolution between Ticagrelor and its active metabolite (AR-C124910XX).

This is a common issue due to their structural similarity. The following steps can be taken to improve separation.

1. Optimization of Chromatographic Conditions

A systematic approach to optimizing the liquid chromatography (LC) method is the most effective way to resolve co-eluting peaks.

  • Mobile Phase Modification:

    • pH: Adjusting the pH of the aqueous mobile phase can alter the ionization state of Ticagrelor and its metabolites, thereby changing their interaction with the stationary phase and improving separation.

    • Organic Modifier: Switching the organic solvent (e.g., from acetonitrile (B52724) to methanol, or vice versa) can alter the selectivity of the separation due to different solvent strengths and interaction mechanisms.

  • Gradient Optimization:

    • A shallower gradient (i.e., a slower increase in the organic solvent percentage over time) can increase the separation between closely eluting compounds.

  • Column Temperature:

    • Increasing the column temperature can decrease the viscosity of the mobile phase, leading to sharper peaks and potentially improved resolution. However, it can also affect the stability of the analytes.

2. Evaluation of Different Stationary Phases

If optimizing the mobile phase is insufficient, testing different column chemistries is the next logical step.

Column ChemistrySeparation PrincipleApplication for Ticagrelor
C18 Reversed-phase (hydrophobic interactions)Standard starting point, but may lack selectivity for isomers.
Phenyl-Hexyl Reversed-phase with π-π interactionsCan provide alternative selectivity for aromatic compounds like Ticagrelor and its metabolites.
Pentafluorophenyl (PFP) Multiple interaction modes (hydrophobic, π-π, dipole-dipole)Often successful in separating positional isomers and structurally similar compounds.
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning into a water-enriched layer on the stationary phaseUseful for polar metabolites that are poorly retained in reversed-phase chromatography.

3. Utilizing Advanced MS Techniques

When chromatographic separation is challenging, advanced mass spectrometry techniques can provide an alternative means of differentiation.

  • Ion Mobility Spectrometry (IMS): This technique separates ions based on their size, shape, and charge. Isomers that are chromatographically co-eluting may be separable in the gas phase by IMS, providing an additional dimension of separation.

Experimental Protocols

Protocol 1: Generic Method for Ticagrelor and Metabolite Separation

This protocol provides a starting point for method development.

  • Sample Preparation:

    • Perform a protein precipitation of plasma samples by adding 3 volumes of cold acetonitrile.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Liquid Chromatography:

    • Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a common starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Full scan from m/z 100-1000 for profiling, followed by data-dependent MS/MS for structural confirmation.

Visualizations

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis Plasma Plasma Sample PPT PPT Plasma->PPT Add Acetonitrile Vortex Vortex PPT->Vortex Centrifuge Centrifuge Vortex->Centrifuge Evaporate Evaporate Centrifuge->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LC Liquid Chromatography Reconstitute->LC MS Mass Spectrometry LC->MS Profile Metabolite Profiling MS->Profile ID Peak Identification Profile->ID

Caption: Experimental workflow for Ticagrelor metabolite profiling.

G Start Co-eluting Peaks Observed Opt_LC Optimize LC Conditions? Start->Opt_LC Change_Col Change Column Chemistry? Opt_LC->Change_Col No Resolved Peaks Resolved Opt_LC->Resolved Yes Use_IMS Utilize Ion Mobility? Change_Col->Use_IMS No Change_Col->Resolved Yes Use_IMS->Resolved Yes

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Technical Support Center: Method Refinement for High-Throughput Ticagrelor Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the high-throughput screening (HTS) of Ticagrelor (B1683153) and other P2Y12 receptor antagonists.

Frequently Asked Questions (FAQs)

Q1: What are the most common high-throughput screening (HTS) assays for identifying P2Y12 receptor antagonists like Ticagrelor?

A1: The most prevalent HTS assays for P2Y12 receptor antagonists include:

  • Radioligand Binding Assays: These assays measure the displacement of a radiolabeled ligand (e.g., [³H]-2MeS-ADP) from the P2Y12 receptor by a test compound. They are considered a gold standard for determining binding affinity.[1][2]

  • cAMP (Cyclic Adenosine Monophosphate) Assays: Since the P2Y12 receptor is a Gi-coupled GPCR, its activation leads to a decrease in intracellular cAMP levels. HTS-compatible cAMP assays, such as those using HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen technology, can quantify the inhibitory effect of compounds on this signaling pathway.[3]

  • Calcium Flux Assays: While P2Y12 is primarily Gi-coupled, cell lines can be engineered to co-express promiscuous G-proteins (e.g., Gα16) that couple P2Y12 activation to calcium mobilization. This allows for the use of high-throughput calcium flux assays using fluorescent indicators.

  • Fluorescence Polarization (FP) Assays: These assays measure the change in polarization of a fluorescently labeled ligand upon binding to the P2Y12 receptor. The displacement of this ligand by a test compound results in a decrease in fluorescence polarization.[4][5]

Q2: How do I choose the right assay for my Ticagrelor screening campaign?

A2: The choice of assay depends on several factors:

  • Screening Goal: If the primary goal is to identify compounds that bind to the P2Y12 receptor, a radioligand binding assay is a direct and robust method. If the goal is to find functional antagonists, cell-based assays like cAMP or calcium flux assays are more appropriate.

  • Throughput and Cost: Fluorescence-based assays (FP, HTRF) are generally more amenable to ultra-high-throughput screening (uHTS) and avoid the costs and safety concerns associated with radioactive materials.

  • Target and Cell Line: The availability of a stable cell line expressing the P2Y12 receptor at an appropriate density is crucial for cell-based assays. The choice of cell line can also influence the signaling pathway that is most robustly activated.

Q3: What are the key parameters to consider for assay validation in a Ticagrelor HTS campaign?

A3: Before initiating a full-scale HTS campaign, it is critical to validate the assay by assessing the following parameters:

  • Z'-factor: This is a measure of the statistical effect size and is used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Signal-to-Noise (S/N) Ratio: This ratio compares the signal of the positive control to the noise of the background. A higher S/N ratio is desirable for better hit identification.

  • Signal Window (SW): This is the difference between the means of the high and low controls. A larger signal window provides a more robust assay.

  • Coefficient of Variation (%CV): This measures the variability of the data. A lower %CV indicates higher precision.

  • DMSO Tolerance: The assay should be tolerant to the concentration of dimethyl sulfoxide (B87167) (DMSO) used to dissolve the test compounds.

Troubleshooting Guides

Issue 1: High Variability and Poor Z'-factor
Potential Cause Troubleshooting Steps
Edge Effects: Wells on the perimeter of the microplate are prone to evaporation and temperature gradients, leading to inconsistent results.[6]- Fill the outer wells with media or buffer to create a humidity barrier.- Use microplates with low-evaporation lids.- Incubate plates in a humidified chamber.- Implement a plate layout that avoids using the outer wells for experimental samples.
Inconsistent Cell Seeding: Uneven cell density across the plate can lead to high variability in cell-based assays.- Ensure a homogenous cell suspension before and during plating.- Use an automated cell dispenser for consistent seeding.- Allow plates to sit at room temperature for a short period before incubation to allow for even cell settling.
Reagent Instability: Degradation of critical reagents, such as the radioligand or fluorescent probe, can lead to inconsistent signals.- Prepare fresh reagents for each experiment.- Aliquot and store reagents at the recommended temperature, avoiding repeated freeze-thaw cycles.[7]
Pipetting Errors: Inaccurate or inconsistent liquid handling can introduce significant variability.- Regularly calibrate and maintain multichannel pipettes and automated liquid handlers.- Use appropriate pipette tips and techniques to avoid bubbles and splashing.
Issue 2: False Positives and False Negatives
Potential Cause Troubleshooting Steps
Compound Interference: Some compounds can interfere with the assay technology, leading to false positives or negatives. For example, fluorescent compounds can interfere with fluorescence-based assays.- Run a counter-screen without the target receptor to identify compounds that directly interfere with the assay signal.- For fluorescence-based assays, measure the intrinsic fluorescence of the compounds at the assay wavelengths.
Cytotoxicity: In cell-based assays, cytotoxic compounds can lead to a decrease in signal that is not related to P2Y12 inhibition, resulting in false positives.- Perform a cell viability assay in parallel with the primary screen to identify cytotoxic compounds.
Off-Target Effects: Compounds may act on other targets within the cell that indirectly affect the measured signal.- Conduct secondary assays using different assay formats (e.g., a binding assay to confirm hits from a functional assay).- Test hits against a panel of related receptors to assess selectivity.
Ticagrelor-Specific Interference: Ticagrelor itself has been shown to cause false-negative results in certain functional platelet assays, such as those for heparin-induced thrombocytopenia (HIT).[8][9] This is due to its potent inhibition of the P2Y12 receptor, which is involved in platelet activation in these assays.- Be aware of this potential for interference when developing secondary assays that rely on platelet activation.- Consider using washed platelets or purified receptor preparations for certain follow-up studies.

Data Presentation

The following tables summarize typical quantitative data for various HTS assays used for P2Y12 antagonist screening.

Table 1: Assay Performance Metrics for P2Y12 HTS Assays

Assay TypeZ'-factorSignal-to-Noise (S/N) Ratio% Coefficient of Variation (%CV)
Radioligand Binding ([³H]-2MeS-ADP)0.7 - 0.9>10<10%
cAMP HTRF Assay0.6 - 0.8>5<15%
Calcium Flux (Fluo-4)0.5 - 0.7>3<20%
Fluorescence Polarization0.6 - 0.8>4<15%

Table 2: Potency of Ticagrelor and Control Compounds in P2Y12 HTS Assays

CompoundAssay TypeIC50 / Ki (nM)
TicagrelorRadioligand Binding (Ki)1 - 5
TicagrelorcAMP Assay (IC50)5 - 20
TicagrelorCalcium Flux Assay (IC50)10 - 50
2-MeS-ADP (Agonist)cAMP Assay (EC50)10 - 30
CangrelorRadioligand Binding (Ki)0.5 - 2

Experimental Protocols

Protocol 1: High-Throughput Radioligand Binding Assay
  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human P2Y12 receptor.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.

  • Assay Procedure (384-well format):

    • Add 10 µL of assay buffer containing the test compound or vehicle (for total and non-specific binding) to each well.

    • Add 10 µL of [³H]-2MeS-ADP (final concentration ~ Kd) to all wells.

    • Add 20 µL of P2Y12 receptor membrane preparation to initiate the binding reaction. For non-specific binding wells, add a high concentration of a known P2Y12 antagonist.

    • Incubate the plate for 60 minutes at room temperature with gentle agitation.

    • Harvest the membranes onto a filter plate using a cell harvester.

    • Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filter plate and add scintillation cocktail.

    • Measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound and determine the IC50 values for active compounds.

Protocol 2: High-Throughput cAMP Assay (HTRF)
  • Cell Preparation: Culture a stable cell line expressing the human P2Y12 receptor to 80-90% confluency. On the day of the assay, harvest the cells and resuspend them in stimulation buffer.

  • Reagents:

    • Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor (e.g., 500 µM IBMX).

    • cAMP-d2 and anti-cAMP-cryptate HTRF reagents.

  • Assay Procedure (384-well format):

    • Dispense 5 µL of cell suspension into each well.

    • Add 5 µL of test compound or vehicle, followed by 5 µL of a P2Y12 agonist (e.g., 2-MeS-ADP at EC80 concentration).

    • Incubate for 30 minutes at room temperature.

    • Add 5 µL of cAMP-d2 working solution and 5 µL of anti-cAMP-cryptate working solution.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an HTRF-compatible microplate reader (emission at 665 nm and 620 nm).

  • Data Analysis: Calculate the HTRF ratio and determine the percent inhibition and IC50 values for antagonist compounds.[10]

Mandatory Visualizations

P2Y12_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds & Activates Ticagrelor Ticagrelor Ticagrelor->P2Y12 Reversibly Binds & Inhibits Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates VASP_P VASP-P PKA->VASP_P Phosphorylates VASP Platelet_Activation ↓ Platelet Activation & Aggregation VASP_P->Platelet_Activation Inhibits

Caption: P2Y12 receptor signaling pathway and the mechanism of action of Ticagrelor.

HTS_Workflow cluster_workflow High-Throughput Screening Workflow for P2Y12 Antagonists Assay_Development 1. Assay Development & Optimization Assay_Validation 2. Assay Validation (Z', S/N, %CV) Assay_Development->Assay_Validation Primary_Screening 3. Primary Screening (Single Concentration) Assay_Validation->Primary_Screening Hit_Identification 4. Hit Identification Primary_Screening->Hit_Identification Dose_Response 5. Dose-Response Confirmation (IC50) Hit_Identification->Dose_Response Hit_Triage 6. Hit Triage (Remove False Positives) Dose_Response->Hit_Triage Secondary_Assays 7. Secondary & Orthogonal Assays (e.g., Binding vs. Functional) Hit_Triage->Secondary_Assays Hit_to_Lead 8. Hit-to-Lead Optimization Secondary_Assays->Hit_to_Lead

Caption: A typical workflow for a high-throughput screening campaign to identify P2Y12 antagonists.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Ticagrelor Assays: Adhering to FDA Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of Ticagrelor (B1683153) and its active metabolite, AR-C124910XX, in biological matrices, with a focus on adherence to the U.S. Food and Drug Administration (FDA) guidelines. The selection of a robust and reliable bioanalytical method is critical for accurate pharmacokinetic, toxicokinetic, and bioavailability/bioequivalence studies throughout the drug development process. This document presents a detailed overview of various analytical techniques, their validation parameters, and experimental protocols to aid researchers in choosing the most suitable method for their specific needs.

The FDA's guidance, particularly the M10 Bioanalytical Method Validation and Study Sample Analysis, provides a framework for the validation of bioanalytical assays.[1][2][3] This guidance outlines the essential parameters that must be evaluated to ensure the reliability, accuracy, and precision of a method. These parameters include selectivity, sensitivity, accuracy, precision, recovery, calibration curve performance, and stability of the analyte in the biological matrix.[1][4]

Comparison of Validated Bioanalytical Methods for Ticagrelor

The most commonly employed techniques for the bioanalysis of Ticagrelor are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection, and Ultra-Performance Liquid Chromatography (UPLC) coupled with MS/MS. The choice of method often depends on the required sensitivity, selectivity, and the need for simultaneous quantification of its active metabolite.

Quantitative Performance Data

The following tables summarize the key validation parameters for various published methods for the determination of Ticagrelor and its active metabolite, AR-C124910XX.

Table 1: Comparison of LC-MS/MS and UPLC-MS/MS Methods for Ticagrelor and its Active Metabolite (AR-C124910XX)

ParameterLC-MS/MS Method 1LC-MS/MS Method 2[5]UPLC-MS/MS Method
Linearity Range (ng/mL) 2 - 5000 (Ticagrelor & Metabolite)[1]0.2 - 2500 (Ticagrelor & Metabolite)0.781 - 800 (Ticagrelor & Metabolite)[2]
Lower Limit of Quantification (LLOQ) (ng/mL) 2 (Ticagrelor & Metabolite)[1]0.2 (Ticagrelor & Metabolite)0.781 (Ticagrelor & Metabolite)[2]
Intra-day Precision (%RSD) < 13.4% (Ticagrelor), < 19.9% (Metabolite) at LLOQ[1]≤ 7.75% (Ticagrelor), ≤ 9.86% (Metabolite)< 12.61%
Inter-day Precision (%RSD) Not Reported≤ 5.67% (Ticagrelor), ≤ 5.76% (Metabolite)< 12.61%
Intra-day Accuracy (%RE) Within ±15% (except LLOQ <20%)[1]-4.87 to 1.75% (Ticagrelor), -3.22 to 4.67% (Metabolite)Within ±7.88%
Inter-day Accuracy (%RE) Not Reported-2.18 to 7.68% (Ticagrelor), -4.43 to 0.07% (Metabolite)Within ±7.88%
Recovery (%) 59.3 - 63.5% (Ticagrelor), 50.4 - 67.0% (Metabolite)[1]Not ReportedNot Reported
Matrix Effect (%) No significant matrix effect reported[1]Well within acceptable limitsNot Reported

Table 2: Performance Data for HPLC Methods for Ticagrelor

ParameterRP-HPLC Method 1[6][7]RP-HPLC Method 2[8]
Linearity Range (µg/mL) 20 - 1000.020 - 2.00
Retention Time (min) 4.5036.396
Correlation Coefficient (r²) 0.9992Not Reported
Intra-day Precision (%RSD) < 2%Not Reported
Inter-day Precision (%RSD) < 2%Not Reported
Accuracy (% Recovery) Not ReportedNot Reported
Stability (%RSD) Short-term: 0.12-0.08%, Long-term: 0.18-0.15%, Bench-top: 1.19-1.30%Not Reported

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative experimental protocols for the analysis of Ticagrelor.

Protocol 1: LC-MS/MS Method for Ticagrelor and AR-C124910XX[1]
  • Sample Preparation: To 150 µL of plasma, add 320 µL of acetonitrile (B52724) containing the internal standard. Vortex for 30 seconds and then centrifuge. Transfer 350 µL of the supernatant and evaporate to dryness under nitrogen. Reconstitute the residue in 150 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: Not specified in the provided abstract.

    • Mobile Phase: Acetonitrile/water (85:15; v/v; 0.1% formic acid).

    • Flow Rate: Not specified.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

Protocol 2: RP-HPLC Method for Ticagrelor[6][7]
  • Sample Preparation: Protein precipitation using diethyl ether.

  • Chromatographic Conditions:

    • Column: Phenomenex C18.

    • Mobile Phase: Acetonitrile and methanol (B129727) (60:40% v/v).

    • Flow Rate: 1 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 20 µL.

Visualizing the Workflow and Method Selection

To further clarify the processes involved, the following diagrams illustrate a typical bioanalytical workflow and a decision-making flowchart for method selection.

Bioanalytical Workflow for Ticagrelor Assay cluster_pre Sample Preparation cluster_analysis Analytical Measurement cluster_post Data Processing SampleCollection 1. Sample Collection (e.g., Plasma) InternalStandard 2. Internal Standard Spiking SampleCollection->InternalStandard Extraction 3. Extraction (Protein Precipitation or LLE) InternalStandard->Extraction Evaporation 4. Evaporation & Reconstitution Extraction->Evaporation HPLC_UPLC 5. Chromatographic Separation (HPLC/UPLC) Evaporation->HPLC_UPLC Detection 6. Detection (UV or MS/MS) HPLC_UPLC->Detection Integration 7. Peak Integration & Quantification Detection->Integration Validation 8. Method Validation (Accuracy, Precision, etc.) Integration->Validation Reporting 9. Report Generation Validation->Reporting

Bioanalytical workflow for Ticagrelor assays.

Method Selection Logic for Ticagrelor Bioanalysis Start Start: Define Analytical Needs Metabolite Is quantification of AR-C124910XX required? Start->Metabolite Sensitivity High sensitivity required? (LLOQ < 1 ng/mL) Metabolite->Sensitivity Yes HPLC Select HPLC-UV Method Metabolite->HPLC No Instrumentation LC-MS/MS or UPLC-MS/MS available? Sensitivity->Instrumentation Yes Sensitivity->HPLC No LCMSMS Select LC-MS/MS or UPLC-MS/MS Method Instrumentation->LCMSMS Yes ConsiderAlt Consider alternative methods or outsourcing Instrumentation->ConsiderAlt No

Decision tree for selecting a Ticagrelor bioanalytical method.

References

comparison of different internal standards for Ticagrelor quantification

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of ticagrelor (B1683153), a potent antiplatelet agent, is crucial in both clinical and research settings. The use of a suitable internal standard (IS) is paramount for achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comparative overview of different internal standards used for ticagrelor quantification, supported by available experimental data and detailed methodologies.

Comparison of Performance Data

The selection of an internal standard is a critical step in method development for bioanalytical assays. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thereby compensating for variations in extraction efficiency, matrix effects, and instrument response. The following tables summarize the performance characteristics of commonly used internal standards for ticagrelor quantification.

Internal StandardLinearity (ng/mL)LLOQ (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)Recovery (%)Matrix Effect (%)
Ticagrelor-d7 (B602559) 2 - 1500[1]2[1]1.0 - 4.9[1]1.8 - 8.7[1]97.0 - 105.9[1]Not explicitly statedNot explicitly stated
Tolbutamide (B1681337) 0.2 - 2500[2]0.2[2]≤ 7.75[2]≤ 5.67[2]-4.87 to 1.75[2]Not explicitly statedNot explicitly stated
Diazepam Data not availableData not availableData not availableData not availableData not availableData not availableData not available
Ticlopidine (B1205844) Data not available0.4 (as LOQ)[3]Data not availableData not availableData not availableData not availableData not available

Note: Detailed quantitative validation data for diazepam and ticlopidine as internal standards for ticagrelor quantification is limited in the publicly available literature. While their use has been reported, a direct comparison of their performance metrics with ticagrelor-d7 and tolbutamide is not feasible based on the available information.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of analytical methods. The following sections outline the experimental protocols for ticagrelor quantification using different internal standards.

Method 1: Ticagrelor Quantification using Ticagrelor-d7 as Internal Standard[1]
  • Sample Preparation: One-step liquid-liquid extraction with ethyl acetate (B1210297).

  • Chromatographic Separation:

    • Column: Phenomenex Luna® C18.[1]

    • Mobile Phase: 0.1% formic acid in water-acetonitrile (20:80, v/v).[1]

    • Flow Rate: 0.2 mL/min.[1]

  • Mass Spectrometric Detection:

    • Mode: Multiple Reaction Monitoring (MRM).[1]

    • Transitions:

      • Ticagrelor: m/z 523.4 > 127.0[1]

      • Ticagrelor-d7: m/z 530.4 > 127.0[1]

Method 2: Ticagrelor Quantification using Tolbutamide as Internal Standard[2]
  • Sample Preparation: Protein precipitation with acetonitrile (B52724).[2]

  • Chromatographic Separation:

    • Column: Acclaim™ RSLC 120 C18 (2.2 µm, 2.1 × 100 mm).[2]

    • Mobile Phase: Gradient elution with acetonitrile and water containing 0.1% formic acid.[2]

  • Mass Spectrometric Detection:

    • Mode: Selected Reaction-Monitoring (SRM) in negative electrospray ionization mode.[2]

    • Transitions:

      • Ticagrelor: m/z 521.11 → 361.10[2]

      • Tolbutamide: m/z 269.00 → 169.60[2]

Method 3: Ticagrelor Quantification using Diazepam as Internal Standard[4][5]
  • Sample Preparation: Liquid-liquid extraction.[4]

  • Chromatographic Separation:

    • Column: Kinetex C18 (2.1 × 75 mm, 2.6 μm).[4][5]

    • Mobile Phase: Gradient elution using 0.1% formic acid in water, acetonitrile, and methanol.[4][5]

  • Mass Spectrometric Detection:

    • Mode: Multiple Reaction Monitoring (MRM) with both positive and negative ionization.[4]

Method 4: Ticagrelor Quantification using Ticlopidine as Internal Standard[3]
  • Sample Preparation: Protein precipitation with acetonitrile.[3]

  • Chromatographic Separation:

  • Mass Spectrometric Detection:

    • Mode: The specific MS detection mode is not detailed but is part of an LC/MS method.[3]

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

G cluster_plasma_sample Plasma Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Extraction Extraction (LLE or PPT) Add_IS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification G Ticagrelor Ticagrelor P2Y12 P2Y12 Receptor Ticagrelor->P2Y12 Binds reversibly G_protein Gi Protein Activation (Inhibited) P2Y12->G_protein ADP ADP ADP->P2Y12 Blocked by Ticagrelor Adenylyl_Cyclase Adenylyl Cyclase Activity (Increased) G_protein->Adenylyl_Cyclase cAMP cAMP Levels (Increased) Adenylyl_Cyclase->cAMP VASP_P VASP Phosphorylation (Increased) cAMP->VASP_P Platelet_Activation Platelet Activation and Aggregation (Inhibited) VASP_P->Platelet_Activation G cluster_IS Internal Standards for Ticagrelor Quantification cluster_data Available Validation Data Ticagrelor_d7 Ticagrelor-d7 Data_Tica_d7 Comprehensive Data: Linearity, Precision, Accuracy, Recovery Ticagrelor_d7->Data_Tica_d7 Tolbutamide Tolbutamide Data_Tolbutamide Comprehensive Data: Linearity, Precision, Accuracy Tolbutamide->Data_Tolbutamide Diazepam Diazepam Data_Diazepam Limited Data: General Method Description Diazepam->Data_Diazepam Ticlopidine Ticlopidine Data_Ticlopidine Limited Data: LOQ, General Method Description Ticlopidine->Data_Ticlopidine

References

A Comparative Guide to the Cross-Validation of LC-MS/MS Methods for Antiplatelet Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of antiplatelet drugs in biological matrices is paramount for pharmacokinetic and pharmacodynamic assessments, bioequivalence studies, and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high sensitivity and selectivity. This guide provides a comparative overview of published LC-MS/MS methods for the analysis of common antiplatelet agents, focusing on key validation parameters to aid researchers in method selection and development.

Comparative Analysis of Validated LC-MS/MS Methods

The performance of various validated LC-MS/MS methods for the determination of clopidogrel (B1663587), prasugrel (B1678051), and ticagrelor (B1683153) in human plasma is summarized below. These tables facilitate a direct comparison of key bioanalytical parameters.

Clopidogrel and its Active Metabolite

Clopidogrel is a prodrug that is converted to an active thiol metabolite (CAM). The inherent instability of CAM necessitates derivatization for accurate quantification.

ParameterMethod 1[1]Method 2[2]Method 3[3]Method 4[4]
Analyte Clopidogrel Active MetaboliteClopidogrelClopidogrelClopidogrel, 2-oxo-clopidogrel, CAM
Internal Standard Clopidogrel D4Not SpecifiedClopidogrel-d4Not Specified
Linearity Range 1 - 150 ng/mL10 - 12000 pg/mL10 pg/mL - 10 ng/mL0.05-50.0 ng/mL (Clopidogrel), 0.5-100 ng/mL (CAMD)
LLOQ 0.8 ng/mL5 pg/mL10 pg/mL0.05 ng/mL (Clopidogrel), 0.5 ng/mL (CAMD)
Intra-day Precision < 17%Not SpecifiedMeets FDA guidelinesWithin operating criteria
Inter-day Precision < 17%Not SpecifiedMeets FDA guidelinesWithin operating criteria
Accuracy 1.7% to 7.5%Not SpecifiedMeets FDA guidelinesWithin operating criteria
Sample Preparation Protein PrecipitationLiquid-Liquid ExtractionOnline-SPEMethyl Tert-Butyl Ether Extraction
Prasugrel Active Metabolite

Similar to clopidogrel, prasugrel's active metabolite contains a reactive thiol group requiring stabilization.

ParameterMethod 1[5][6]Method 2[7][8]
Analyte Prasugrel Active Metabolite (R-138727)Prasugrel Active Metabolite
Internal Standard TrandolaprilNot Specified
Linearity Range 1.0 - 500.12 ng/mL0.5 - 250 ng/mL
LLOQ 1 ng/mLNot Specified
Intra-day Precision Not SpecifiedNot Specified
Inter-day Precision Not Specified0.98% to 3.39%
Accuracy Not Specified-7.00% to 5.98%
Recovery 90.1% to 104.1%Not Specified
Sample Preparation Liquid-Liquid Extraction (after derivatization)Extraction (after derivatization)
Ticagrelor

Ticagrelor is a direct-acting antiplatelet agent and does not require metabolic activation.

ParameterMethod 1[9][10]Method 2[11]
Analyte TicagrelorTicagrelor and AR-C124910XX (active metabolite)
Internal Standard Ticagrelor-d7Not Specified
Linearity Range 2 - 1500 ng/mL2 - 5000 µg/L
LLOQ Not Specified2 µg/L
Intra-day Precision 1.0% to 4.9%Not Specified
Inter-day Precision 1.8% to 8.7%Not Specified
Accuracy 97.0% to 105.9%Not Specified
Sample Preparation Liquid-Liquid ExtractionNot Specified

Experimental Protocols: A Generalized Approach

The validation of a bioanalytical method is a critical process to ensure its reliability for its intended application.[12] Based on the reviewed literature, a typical experimental protocol for the validation of an LC-MS/MS method for antiplatelet drugs involves the following key experiments:

1. Selectivity and Specificity:

  • Objective: To assess the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[3]

  • Protocol:

    • Analyze blank matrix samples from at least six different sources to investigate for interfering peaks at the retention time of the analyte and internal standard (IS).

    • Analyze blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ) and with the IS.

    • Analyze samples spiked with commonly co-administered drugs to check for potential interference.

2. Linearity and Range:

  • Objective: To establish the concentration range over which the method is accurate and precise.

  • Protocol:

    • Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. A minimum of six to eight non-zero concentrations should be used.

    • Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

    • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.

3. Accuracy and Precision:

  • Objective: To determine the closeness of the measured values to the true values (accuracy) and the reproducibility of the measurements (precision).

  • Protocol:

    • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.

    • Intra-day (within-run) accuracy and precision: Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-day (between-run) accuracy and precision: Analyze at least five replicates of each QC level on at least three different days.

    • The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% for LLOQ).

4. Recovery:

  • Objective: To evaluate the efficiency of the extraction procedure.

  • Protocol:

    • Compare the peak area of the analyte from an extracted sample with the peak area of the analyte from a post-extraction spiked sample at the same concentration.

    • Perform this at low, medium, and high QC concentrations.

5. Matrix Effect:

  • Objective: To assess the effect of matrix components on the ionization of the analyte and IS.

  • Protocol:

    • Compare the peak response of the analyte in a post-extraction spiked sample to the peak response of the analyte in a pure solution at the same concentration.

    • This should be evaluated using matrix from at least six different sources.

6. Stability:

  • Objective: To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions.

  • Protocol:

    • Freeze-Thaw Stability: Analyze QC samples after subjecting them to multiple freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Analyze QC samples after leaving them at room temperature for a specified period.

    • Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature for an extended period.

    • Post-Preparative Stability: Analyze extracted samples after storing them in the autosampler for a specified period.

Visualizing the Workflow and Validation Relationships

The following diagrams illustrate the typical workflow of an LC-MS/MS method validation and the interconnectedness of the validation parameters.

LC_MSMS_Validation_Workflow cluster_Preparation Method Development & Preparation cluster_Validation Core Validation Experiments cluster_Application Method Application MD Method Development P Protocol Definition MD->P S Standard & QC Preparation P->S SEL Selectivity LIN Linearity AP Accuracy & Precision REC Recovery ME Matrix Effect STAB Stability SRA Sample Analysis SEL->SRA LIN->SRA AP->SRA REC->SRA ME->SRA STAB->SRA DR Data Reporting SRA->DR

Caption: A typical workflow for LC-MS/MS bioanalytical method validation.

Validation_Parameters cluster_Quantitative Quantitative Performance cluster_Matrix Matrix Effects cluster_Robustness Method Robustness center Reliable Method Accuracy Accuracy center->Accuracy Precision Precision center->Precision Linearity Linearity center->Linearity LLOQ LLOQ center->LLOQ Selectivity Selectivity center->Selectivity Recovery Recovery center->Recovery MatrixEffect Matrix Effect center->MatrixEffect Stability Stability center->Stability Accuracy->Precision Linearity->LLOQ Selectivity->MatrixEffect

References

Navigating Incurred Sample Reanalysis for Ticagrelor Pharmacokinetic Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methodologies for the pharmacokinetic (PK) analysis of Ticagrelor (B1683153) and its active metabolite, AR-C124910XX, with a special focus on the critical process of Incurred Sample Reanalysis (ISR). Ensuring the reproducibility of bioanalytical data is paramount in clinical and nonclinical studies, and this document offers the necessary details, including experimental protocols and data, to support robust and reliable PK assessments.

Comparative Overview of Bioanalytical Methods

The quantification of Ticagrelor and its active metabolite, AR-C124910XX, in biological matrices is predominantly achieved through Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which are crucial for accurately determining drug concentrations in complex matrices like human plasma. While various LC-MS/MS methods have been developed and validated, they often differ in sample preparation techniques, chromatographic conditions, and achievable sensitivity. The choice of method can have implications for throughput, cost, and the ultimate success of incurred sample reanalysis.

Below is a comparative summary of different validated LC-MS/MS methods. The data presented is synthesized from multiple published studies to facilitate a clear comparison.

ParameterMethod 1 (Protein Precipitation)Method 2 (Protein Precipitation)Method 3 (Liquid-Liquid Extraction)
Analyte(s) Ticagrelor & AR-C124910XXTicagrelor & AR-C124910XXTicagrelor & AR-C124910XX
Internal Standard (IS) Tolbutamide[1]Not SpecifiedD4-Ticagrelor
Sample Volume 50 µL human plasma[1]20 µL human plasma[2]200 µL human plasma
Sample Preparation Protein precipitation with acetonitrile[1][3]Protein precipitation with acetonitrile[2]Liquid-liquid extraction
LC Column Acclaim™ RSLC 120 C18 (2.2 µm, 2.1 × 100 mm)[1]Dikma C18Not Specified
Mobile Phase Gradient of acetonitrile (B52724) and water with 0.1% formic acid[1]Gradient of acetonitrile and 5 mM ammonium (B1175870) acetate[3]Not Specified
Run Time 8 minutes[1]3.4 minutes[2]Not Specified
Lower Limit of Quantification (LLOQ) 0.2 ng/mL for both analytes[1]0.781 ng/mL for both analytes[2]0.5 ng/mL for both analytes
Linear Range 0.2–2,500 ng/mL for both analytes[1]0.781–800 ng/mL for both analytes[2][3]Not Specified
Ionization Mode Negative Electrospray Ionization (ESI-)[1][4]Negative Electrospray Ionization (ESI-)[3]Not Specified
ISR Performed? Yes, and passed within acceptable limits[1]Not explicitly statedNot explicitly stated

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reproducible bioanalytical results. Below are detailed methodologies for the key experiments cited in the comparison table.

Method 1: Protein Precipitation with LC-MS/MS

This method is characterized by its simplicity and high-throughput capabilities.

1. Sample Preparation:

  • To a 50 µL aliquot of human plasma, add 150 µL of acetonitrile containing the internal standard (e.g., 5 ng/mL Tolbutamide).

  • Vortex the mixture for 10 minutes to ensure complete protein precipitation.

  • Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC Column: Acclaim™ RSLC 120 C18 (2.2 µm, 2.1 × 100 mm).

  • Mobile Phase: A gradient elution using Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization: Negative Electrospray Ionization (ESI-).

  • MRM Transitions:

    • Ticagrelor: m/z 521.11 → 361.10[1]

    • AR-C124910XX: m/z 477.03 → 361.10[1]

    • Tolbutamide (IS): m/z 269.00 → 169.60[1]

Incurred Sample Reanalysis (ISR) Protocol

ISR is a critical step to demonstrate the reproducibility of a bioanalytical method with actual study samples. The following protocol is based on regulatory guidelines from the FDA and EMA.[5][6][7]

1. Sample Selection:

  • Select up to 10% of the total number of study samples for reanalysis.[5]

  • Choose samples around the maximum concentration (Cmax) and in the terminal elimination phase of the pharmacokinetic profile.[5]

2. Reanalysis Procedure:

  • The reanalysis should be performed in a separate analytical run on a different day from the original analysis.[6]

  • Use the same validated bioanalytical method as the original analysis.

3. Acceptance Criteria:

  • For small molecules like Ticagrelor, at least two-thirds (67%) of the reanalyzed samples must have results within ±20% of the original result.[5][6][7]

  • The percentage difference is calculated as: [(Reanalyzed Value - Original Value) / Mean(Reanalyzed Value, Original Value)] * 100%.[6]

4. Investigation of ISR Failure:

  • If the acceptance criteria are not met, an investigation should be initiated to identify the cause of the discrepancy.[5] Potential causes can include sample non-homogeneity, instability of the analyte in the incurred sample, or issues with the bioanalytical method itself.

Visualizing Workflows and Relationships

To better illustrate the processes involved in Ticagrelor pharmacokinetic studies and incurred sample reanalysis, the following diagrams have been generated using Graphviz.

Ticagrelor Bioanalytical Workflow cluster_pre Sample Collection & Processing cluster_analysis Sample Analysis cluster_pk Pharmacokinetic Analysis Blood_Sample Blood Sample Collection (K2-EDTA tubes) Centrifugation Centrifugation to separate plasma Blood_Sample->Centrifugation Plasma_Storage Plasma Storage at -80°C Centrifugation->Plasma_Storage Sample_Thawing Sample Thawing Plasma_Storage->Sample_Thawing Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample_Thawing->Protein_Precipitation LC_MS_MS LC-MS/MS Analysis Protein_Precipitation->LC_MS_MS Data_Processing Data Processing & Quantification LC_MS_MS->Data_Processing PK_Parameters Calculation of PK Parameters (Cmax, AUC, etc.) Data_Processing->PK_Parameters PK_Report Pharmacokinetic Report PK_Parameters->PK_Report

Bioanalytical workflow for Ticagrelor PK studies.

Incurred Sample Reanalysis (ISR) Process Initial_Analysis Initial Analysis of All Study Samples Sample_Selection Select Subset of Samples for ISR (up to 10%) Initial_Analysis->Sample_Selection Reanalysis Reanalyze Selected Samples on a Different Day Sample_Selection->Reanalysis Comparison Compare Original and Reanalyzed Results Reanalysis->Comparison Acceptance_Check Check Acceptance Criteria (≥67% within ±20%) Comparison->Acceptance_Check ISR_Pass ISR Passed: Report Results Acceptance_Check->ISR_Pass Yes ISR_Fail ISR Failed: Investigate Discrepancy Acceptance_Check->ISR_Fail No

The process flow for Incurred Sample Reanalysis (ISR).

Conclusion

The reliability of pharmacokinetic data for Ticagrelor is underpinned by robust bioanalytical methodology and the successful execution of incurred sample reanalysis. While LC-MS/MS is the gold standard for quantification, the choice of sample preparation and specific chromatographic conditions can vary. The protein precipitation method offers a balance of simplicity, speed, and adequate sensitivity for most PK studies. Regardless of the method chosen, adherence to regulatory guidelines for ISR is mandatory to ensure the reproducibility and integrity of the data generated in support of drug development and regulatory submissions. This guide provides a framework for comparing available methods and implementing a compliant ISR strategy for Ticagrelor pharmacokinetic studies.

References

Inter-Laboratory Comparison of Ticagrelor Measurement: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the quantification of Ticagrelor (B1683153) and its active metabolite (AR-C124910XX) in biological matrices, primarily human plasma. It is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, bioequivalence, and clinical studies of Ticagrelor. The guide summarizes key performance data from various published methods and provides detailed experimental protocols.

Mechanism of Action of Ticagrelor

Ticagrelor is an oral antiplatelet agent that belongs to the class of P2Y12 receptor antagonists.[1] It is used to prevent thrombotic events, such as heart attack and stroke, in patients with acute coronary syndrome (ACS).[2][3] Unlike thienopyridines like clopidogrel, Ticagrelor is a direct-acting drug that does not require metabolic activation to exert its effect.[1]

Ticagrelor and its active metabolite, AR-C124910XX, reversibly bind to the P2Y12 receptor on platelets.[4][5] This binding is non-competitive and allosteric, meaning it occurs at a site different from the adenosine (B11128) diphosphate (B83284) (ADP) binding site.[4] This interaction prevents ADP from activating the P2Y12 receptor, thereby inhibiting the downstream signaling pathway that leads to platelet activation and aggregation.[1][4] Specifically, the inhibition of the P2Y12 receptor, which is coupled with G-proteins, prevents the inhibition of adenylyl cyclase and the activation of phosphoinositide 3-kinase (PI3K).[2][6] This ultimately blocks the activation of the glycoprotein (B1211001) IIb/IIIa receptor complex, which is the final common pathway for platelet aggregation.[1][4]

Ticagrelor_Pathway cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds AC Adenylyl Cyclase P2Y12->AC Inhibits (Gi) PI3K PI3K Activation P2Y12->PI3K Activates Ticagrelor Ticagrelor Ticagrelor->P2Y12 Reversibly Binds (Allosteric Antagonist) cAMP ↓ cAMP AC->cAMP GPIIbIIIa GPIIb/IIIa Activation cAMP->GPIIbIIIa Inhibits PI3K->GPIIbIIIa Aggregation Platelet Aggregation GPIIbIIIa->Aggregation

Caption: Ticagrelor's P2Y12 receptor inhibition pathway.

Analytical Methods for Ticagrelor Quantification

The most common methods for the quantitative determination of Ticagrelor and its active metabolite in plasma are Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[5][7] LC-MS/MS methods are generally preferred for their high sensitivity and selectivity, making them suitable for pharmacokinetic studies where low concentrations need to be measured.[8]

The following tables summarize the performance characteristics of various published analytical methods for Ticagrelor measurement.

Table 1: Comparison of LC-MS/MS Methods for Ticagrelor Quantification in Human Plasma

Linearity Range (ng/mL)LLOQ (ng/mL)Precision (%RSD)Accuracy (%RE)Recovery (%)Reference
0.2 - 2,5000.2Intra-day & Inter-day: ≤14.6%--[8]
2 - 1,5002Intra-day: 1.0-4.9%Inter-day: 1.8-8.7%Intra-day: 97.0-105.9%Inter-day: 97.5-102.9%-[9][10]
1.25 - 2,0001.25Within-run & Between-run: 0.61-9.91%Within-run & Between-run: 0.05-10.56%-[11]
5 - 5,0005---[9]
0.5 - 2,0000.5Intra- & Inter-assay: ≤14.6%-Matrix Effect: 98.3-110.7%[7]

LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation; %RE: Percent Relative Error.

Table 2: Comparison of HPLC Methods for Ticagrelor Quantification

Linearity Range (µg/mL)LOQ (µg/mL)Precision (%RSD)Accuracy (% Recovery)MatrixReference
20 - 100-Intra-day & Inter-day: <2%-Human Plasma[12]
12 - 2815.16-100.4 - 100.7%API & Tablets
22.5 - 1350.15-99.3 - 101.9%Bulk Drug[13]
20 - 800.20Intra-day: 0.49%Inter-day: 0.54%99.6 - 100.3%Bulk Drug[13]

LOQ: Limit of Quantification; %RSD: Percent Relative Standard Deviation; API: Active Pharmaceutical Ingredient.

Experimental Protocols & Workflow

Detailed methodologies are crucial for the replication and validation of analytical methods across different laboratories.

This protocol is a composite based on several high-sensitivity methods.[8][10][11]

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of human plasma in a microcentrifuge tube, add an internal standard (e.g., 50 µL of Ticagrelor-d7 or Tolbutamide solution).[8][10]

    • Add 200 µL of acetonitrile (B52724) to precipitate plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube or vial for analysis.

    • Inject 5-10 µL of the supernatant into the LC-MS/MS system.

  • Liquid Chromatography Conditions:

    • Column: C18 column (e.g., Acclaim™ RSLC 120 C18, 2.2 µm, 2.1 × 100 mm; Phenomenex Luna® C18).[8][10]

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[8][11]

    • Flow Rate: 0.2 - 0.4 mL/min.[10][11]

    • Run Time: Approximately 3-8 minutes.[8][14]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for Ticagrelor.[8]

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Ticagrelor: m/z 521.1 → 361.1 or m/z 523.4 → 127.0.[8][9]

      • AR-C124910XX (Metabolite): m/z 477.0 → 361.1.[8]

      • Ticagrelor-d7 (IS): m/z 530.4 → 127.0.[9]

This protocol is based on a validated bioanalytical HPLC method.[12][15]

  • Sample Preparation (Protein Precipitation):

    • To 1 mL of plasma, add the internal standard and 3 mL of diethyl ether.

    • Vortex for 10 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Separate the organic layer and evaporate to dryness under a nitrogen stream at 40°C.

    • Reconstitute the residue with 100 µL of the mobile phase.

    • Inject 20 µL into the HPLC system.

  • Chromatography Conditions:

    • Column: C18 column (e.g., Phenomenex C18, 5 µm, 250 x 4.6 mm).[12][13]

    • Mobile Phase: Isocratic mixture of acetonitrile and methanol (B129727) (e.g., 60:40 v/v).[12][15]

    • Flow Rate: 1.0 mL/min.[12][15]

    • Detection: UV detector at 254 nm.[12][15]

    • Retention Time: Approximately 4.5 minutes.[12]

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (50 µL) Add_IS Add Internal Standard Plasma->Add_IS Precipitate Add Acetonitrile (Protein Precipitation) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC System Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Mass Spectrometry Detection (MRM) Ionize->Detect Quantify Data Acquisition & Quantification Detect->Quantify

Caption: General workflow for LC-MS/MS analysis of Ticagrelor.

Functional Assays for Measuring Ticagrelor's Effect

While analytical methods measure the concentration of Ticagrelor, functional assays assess its biological effect on platelet function. There is no standardized laboratory test for routine monitoring of Ticagrelor's therapeutic level, but several platelet function tests (PFTs) can indirectly evaluate its antiplatelet effects.[16] These tests are valuable in clinical research and may be considered in specific clinical situations, such as suspected treatment failure or before urgent surgery.[16][17]

Table 3: Comparison of Common Platelet Function Tests

Test NamePrincipleMeasurementKey FeaturesReference
VerifyNow P2Y12 Assay Light transmission aggregometryP2Y12 Reaction Units (PRU)Rapid, point-of-care test; widely used in clinical trials.[16][16][18]
VASP Phosphorylation Assay Flow cytometryPlatelet Reactivity Index (PRI)Measures P2Y12 receptor activity specifically; more specialized.[16][16][18]
Multiplate® Analyzer Multiple electrode aggregometryAggregation Units (AU)Measures ADP-induced platelet aggregation.[19][17][18]

Studies have shown strong negative correlations between Ticagrelor plasma concentrations and the results from all three of these major platelet function tests, indicating that they effectively reflect the in-vivo antiplatelet activity of the drug.[19]

References

Validating Ticagrelor Assays: A Comparative Guide to Selectivity and Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a comparative overview of validating selectivity and specificity for Ticagrelor (B1683153) assays, with a focus on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Ticagrelor, an antiplatelet agent, and its active metabolite, AR-C124910XX, require accurate quantification in biological matrices for pharmacokinetic and clinical studies.[1][2] Selectivity and specificity are critical validation parameters that demonstrate an assay's ability to measure only the intended analyte, without interference from other components in the sample.[3][4]

Comparison of Analytical Methods

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a predominant method for Ticagrelor bioanalysis due to its high sensitivity and selectivity.[1][5][6] HPLC with UV detection is also utilized, particularly for pharmaceutical dosage forms.[7][8] The validation of these methods typically adheres to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][9][10]

Parameter HPLC-UV LC-MS/MS ICH Q2(R1) Guideline/Acceptance Criteria
Selectivity/Specificity Demonstrated by baseline resolution from potential interferences. Peak purity analysis using a photodiode array (PDA) detector is often employed.[3][11]High selectivity is achieved through specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).[1][6]The method must unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradants, matrix components). No significant interference should be observed at the retention time of the analyte.[9][11]
Common Interferences Endogenous matrix components, co-administered drugs, and metabolites with similar chromophores.Isobaric compounds (compounds with the same mass), metabolites, and endogenous matrix components that can cause ion suppression or enhancement.[1][12]The analytical method should be able to differentiate the analyte(s) of interest from endogenous components in the matrix or other components in the sample.[4]
Typical Performance Good selectivity for pharmaceutical formulations. May require extensive sample cleanup for complex matrices like plasma to avoid co-eluting interferences.[7][8]Excellent selectivity and specificity for complex biological matrices like plasma. Minimal sample preparation is often required.[1][5][13]For chromatographic methods, specificity can be demonstrated by the resolution of the two components that elute closest to each other.[4][9]

Experimental Protocols for Selectivity and Specificity Validation

The following protocols are commonly employed to validate the selectivity and specificity of Ticagrelor assays.

Selectivity Protocol (for Bioanalytical Methods)
  • Blank Matrix Analysis:

    • Analyze a minimum of six to ten different batches of the blank biological matrix (e.g., human plasma).[12][13][14]

    • These batches should be obtained from individual donors to cover potential variability.

    • The chromatograms of the blank samples are visually inspected for any interfering peaks at the retention time of Ticagrelor and its active metabolite, AR-C124910XX.[13]

    • Acceptance criteria typically require that the response of any interfering peak in the blank samples should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard.

  • Interference from Metabolites and Co-administered Drugs:

    • Prepare samples by spiking the blank matrix with the major active metabolite, AR-C124910XX, to assess for any cross-interference with the quantification of Ticagrelor.

    • Similarly, spike the blank matrix with commonly co-administered drugs to ensure they do not interfere with the analysis of Ticagrelor.

    • The chromatograms are evaluated for any interfering peaks at the retention time of the analyte.

Specificity Protocol (as per ICH Q2(R1))
  • Spiking Studies:

    • For assays of the drug substance or product, spike the sample with appropriate levels of impurities or excipients.[9]

    • Demonstrate that the assay result for Ticagrelor is unaffected by the presence of these components by comparing the results to an unspiked sample.[9]

  • Forced Degradation Studies:

    • Subject the Ticagrelor sample to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[7]

    • Analyze the stressed samples to demonstrate that the analytical method can separate the intact drug from its degradation products.

    • Peak purity analysis using a PDA detector can be used to confirm that the Ticagrelor peak is spectrally pure and not co-eluting with any degradants.[3]

Visualizing the Validation Workflow

The following diagrams illustrate the key concepts and workflows in validating the selectivity and specificity of a Ticagrelor assay.

Workflow for Selectivity Validation in Bioanalysis cluster_1 LC-MS/MS Analysis cluster_2 Data Evaluation Blank Matrix Blank Matrix Analyze Blanks Analyze Blanks Blank Matrix->Analyze Blanks Spiked LLOQ Spiked LLOQ Analyze LLOQ Analyze LLOQ Spiked LLOQ->Analyze LLOQ Check for Interferences Check for Interferences Analyze Blanks->Check for Interferences Compare Response Compare Response Analyze LLOQ->Compare Response Check for Interferences->Compare Response

Caption: Bioanalytical Selectivity Workflow.

Concept of Chromatographic Specificity cluster_input Sample Components Analyte Analyte Specific Method Specific Method Analyte->Specific Method Non-Specific Method Non-Specific Method Analyte->Non-Specific Method Interferent 1 Interferent 1 Interferent 1->Specific Method Interferent 1->Non-Specific Method Interferent 2 Interferent 2 Interferent 2->Specific Method Interferent 2->Non-Specific Method Resolved Peaks Resolved Peaks Specific Method->Resolved Peaks Separation Co-eluting Peaks Co-eluting Peaks Non-Specific Method->Co-eluting Peaks No Separation

Caption: Specificity in Chromatography.

By rigorously following these validation protocols, researchers can ensure the generation of reliable and accurate data in the analysis of Ticagrelor, contributing to the successful development and clinical application of this important therapeutic agent.

References

Establishing the Lower Limit of Quantification (LLOQ) for Ticagrelor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various bioanalytical methods for establishing the Lower Limit of Quantification (LLOQ) of Ticagrelor (B1683153) and its active metabolite, AR-C124910XX, in human plasma. The determination of a sensitive and reliable LLOQ is critical for pharmacokinetic and bioavailability studies, particularly when assessing low-dose regimens. This document summarizes key performance data from published liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, details experimental protocols, and offers a standardized workflow for LLOQ establishment.

Comparative Performance of Analytical Methods

The LLOQ for Ticagrelor quantification varies across different methodologies, primarily influenced by the sample preparation technique and the sensitivity of the mass spectrometer. The following table summarizes the LLOQ and key parameters from several validated LC-MS/MS methods.

Method LLOQ (ng/mL) Plasma Volume (µL) Sample Preparation Calibration Curve Range (ng/mL) Reference
Chae et al. (2019)0.250Protein Precipitation0.2 - 2500[1][2][3]
Xu et al. (2019)0.78120Protein Precipitation0.781 - 800[1][3][4]
Ortega et al. (2021)2 (equivalent to 2 µg/L)150Protein Precipitation2 - 5000 (µg/L)[5][6]
Zhong et al.0.5Not SpecifiedNot SpecifiedNot Specified[6]
Danielak et al.1.25Not SpecifiedNot SpecifiedNot Specified[6]
Unnamed Study100100Protein Precipitation100 - 5000[7]
Unnamed Study0.5200Liquid-Liquid Extraction0.5 - 2000[8]

Key Observations:

  • LC-MS/MS methods demonstrate superior sensitivity, with LLOQ values reaching as low as 0.2 ng/mL.[1][2][3]

  • Simple protein precipitation is a common and effective sample preparation technique that can yield highly sensitive LLOQs when coupled with modern LC-MS/MS instrumentation.[1][2][3][4]

  • Methods requiring smaller plasma volumes (20-50 µL) are advantageous for high-throughput bioanalysis and in studies where sample volume is limited.[1][2][3][4]

  • The calibration curve range should be sufficiently wide to cover expected plasma concentrations in clinical studies.[1][2][3]

Detailed Experimental Protocols

Below are detailed methodologies for two representative LC-MS/MS methods with different LLOQ values, providing a comprehensive overview of the experimental procedures.

Protocol 1: High-Sensitivity Method (LLOQ: 0.2 ng/mL)

This protocol is based on the method described by Chae et al. (2019) for the simultaneous quantification of Ticagrelor and its active metabolite AR-C124910XX.[1][2][3]

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of human plasma, add an internal standard (e.g., Tolbutamide).[1][2]

  • Precipitate proteins by adding 150 µL of acetonitrile (B52724).[1][2]

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

2. Liquid Chromatography:

  • Column: Acclaim™ RSLC 120 C18 (2.2 µm, 2.1 × 100 mm).[1][2]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[1][2]

  • Flow Rate: Not specified.

  • Run Time: 8 minutes.[1][2]

3. Mass Spectrometry (Tandem MS):

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[1][2]

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Ticagrelor: m/z 521.11 → 361.10[2]

    • AR-C124910XX: m/z 477.03 → 361.10[2]

    • Tolbutamide (IS): m/z 269.00 → 169.60[2]

4. LLOQ Establishment:

  • The LLOQ is defined as the lowest concentration on the calibration curve where the signal-to-noise ratio is >10, with accuracy within ±20% and precision (CV) ≤20%.[1]

Protocol 2: Standard Sensitivity Method (LLOQ: 2 µg/L)

This protocol is based on the method by Ortega et al. (2021). Note that the units are in µg/L, where 2 µg/L is equivalent to 2 ng/mL.[5][6]

1. Sample Preparation (Protein Precipitation):

  • To 150 µL of plasma, add 320 µL of acetonitrile containing the internal standard.[5]

  • Vortex the mixture for 30 seconds, then centrifuge at 10,000 rpm.[5]

  • Transfer 350 µL of the supernatant to a new tube and evaporate to dryness under a nitrogen stream.[5]

  • Reconstitute the residue in 150 µL of acetonitrile/water (85:15; v/v; 0.1% formic acid).[5]

  • Inject 5 µL into the LC-MS/MS system.[5]

2. Liquid Chromatography:

  • Run Time: 2.5 minutes.[6]

  • Other parameters such as column and mobile phase were not detailed in the provided snippets.

3. Mass Spectrometry (Tandem MS):

  • Ionization and detection parameters were not detailed in the provided snippets but would typically involve ESI with MRM.

4. LLOQ Establishment:

  • The LLOQ was validated with an intra-assay precision (RSD) of less than 20% for 2 µg/L of Ticagrelor and its metabolite.[5] The accuracy at the LLOQ should also be within ±20% of the nominal value.[6][9]

Workflow for LLOQ Determination

The following diagram illustrates a typical workflow for establishing the LLOQ of Ticagrelor in a bioanalytical method validation, adhering to regulatory guidelines from agencies like the FDA and EMA.[9][10]

LLOQ_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation LLOQ Validation cluster_decision Final Decision prep_start Prepare Calibration Standards & QCs spike Spike Blank Plasma prep_start->spike extract Perform Sample Extraction (e.g., Protein Precipitation) spike->extract inject Inject Extracted Samples extract->inject acquire Acquire Data (MRM) inject->acquire process Process Data & Integrate Peaks acquire->process linearity Assess Calibration Curve Linearity process->linearity sn_ratio Evaluate Signal-to-Noise Ratio (S/N > 10) linearity->sn_ratio accuracy Calculate Accuracy (±20% of Nominal) sn_ratio->accuracy precision Calculate Precision (CV ≤ 20%) accuracy->precision decision Criteria Met? precision->decision pass LLOQ Established decision->pass Yes fail Optimize Method & Re-validate decision->fail No

Caption: Workflow for LLOQ determination of Ticagrelor.

This guide provides a foundational understanding of the methodologies available for establishing a robust and sensitive LLOQ for Ticagrelor. The choice of method will depend on the specific requirements of the study, including the desired level of sensitivity, sample throughput, and available instrumentation. For regulatory submissions, all methods must be fully validated according to the latest guidelines from relevant authorities.[9][10][11]

References

A Comparative Guide to Bioanalytical Method Validation Following ICH M10 Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the key validation parameters for bioanalytical methods as stipulated by the International Council for Harmonisation (ICH) M10 guideline.[1][2] It is intended for researchers, scientists, and drug development professionals to understand the requirements for validating methods used to measure drug concentrations in biological matrices.[1][2] The objective of bioanalytical method validation is to demonstrate that a method is suitable for its intended purpose.[1][2]

This document compares two hypothetical bioanalytical methods, Method A (a chromatographic assay) and Method B (a ligand-binding assay - LBA), to illustrate the application of the ICH M10 principles and acceptance criteria.

Experimental Workflow for Bioanalytical Method Validation

The following diagram outlines the typical workflow for validating a bioanalytical method according to ICH M10 guidelines, from method development to the analysis of study samples.

cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MethodDevelopment Method Development (Optimization of parameters) FullValidation Full Validation (New Method) MethodDevelopment->FullValidation New Method SampleAnalysis Study Sample Analysis FullValidation->SampleAnalysis Validated Method PartialValidation Partial Validation (Modification to Validated Method) PartialValidation->SampleAnalysis Re-validated Method CrossValidation Cross-Validation (Comparing Methods/Labs) CrossValidation->SampleAnalysis Comparable Data SampleAnalysis->PartialValidation Method Modification SampleAnalysis->CrossValidation Multiple Methods/Labs cluster_validation_types Validation Type Start Bioanalytical Method Requirement Full Full Validation (All parameters evaluated) Start->Full New method or significant change Partial Partial Validation (Subset of parameters evaluated) Start->Partial Minor modification to validated method Cross Cross-Validation (Comparison of methods/labs) Start->Cross Using multiple methods or labs for the same study End Ready for Sample Analysis Full->End Method Validated Partial->End Method Re-validated Cross->End Methods are comparable

References

Safety Operating Guide

Proper Disposal of Deshydroxyethoxy Ticagrelor-d7: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of Deshydroxyethoxy Ticagrelor-d7, a deuterated metabolite of Ticagrelor.

Chemical and Physical Properties

This compound is a white to off-white solid.[1] It is a deuterated analog of Deshydroxyethoxy Ticagrelor. The key identifiers for this compound are presented in the table below.

IdentifierValue
Chemical Name(1S,2R,3S,4R)-4-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl) amino)-5-((propyl-d7)thio)-3H-[1][2][3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2,3-triol[1]
Molecular FormulaC₂₁H₁₇D₇F₂N₆O₃S[1]
Molecular Weight485.56 g/mol [1]
Unlabeled CAS Number220347-05-7[2][4]

Hazard Identification and Safety Precautions

The Safety Data Sheet (SDS) for the unlabeled parent compound, Deshydroxyethoxy Ticagrelor, indicates several hazards that should be considered when handling the deuterated form as well.[3]

Summary of Hazards:

Hazard CategoryClassificationHazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed[3]
Acute Toxicity (Dermal)Category 4H312: Harmful in contact with skin[3]
Skin IrritationCategory 2H315: Causes skin irritation[3]
Eye IrritationCategory 2H319: Causes serious eye irritation[3]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[3]

Personal Protective Equipment (PPE):

To mitigate these risks, the following personal protective equipment should be worn:

  • Gloves: Chemically resistant gloves are required to prevent skin contact.[3]

  • Eye Protection: Safety glasses or goggles are necessary to protect against eye irritation.[3]

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin exposure.[3]

  • Respiratory Protection: If working in a poorly ventilated area or with fine powders, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[3]

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.